2-(2-Fluorophenoxy)ethanesulfonyl chloride
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNPRKHHAIOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Fluorophenoxy)ethanesulfonyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The document details a multi-step synthesis beginning with the etherification of 2-fluorophenol, followed by the conversion of the resulting alcohol to a thiol intermediate, and culminating in an efficient oxidative chlorination to yield the target sulfonyl chloride. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and process optimization strategies. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents. The presence of the fluorophenoxy moiety can enhance metabolic stability and binding affinity of drug candidates. This guide outlines a logical and efficient synthetic route, designed for scalability and high purity of the final product.
The chosen pathway is a three-stage process designed to maximize yield and minimize side-product formation. The overall strategy is visualized below.
Figure 1: High-level overview of the synthetic pathway.
Stage 1: Synthesis of 2-(2-Fluorophenoxy)ethanol (Intermediate I)
The initial step involves the formation of an ether linkage via the Williamson ether synthesis. This classic S(_N)2 reaction is highly reliable for coupling an alkoxide with a primary alkyl halide.
Mechanistic Rationale
2-Fluorophenol is deprotonated by a suitable base (e.g., sodium hydroxide) to form the more nucleophilic 2-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether. The choice of a strong base and an aprotic polar solvent (like DMF or DMSO) is crucial to facilitate the reaction, although phase-transfer catalysis can also be employed for improved efficiency and milder conditions.
Detailed Experimental Protocol
Materials:
-
2-Fluorophenol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide pellets (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-(2-fluorophenoxy)ethanol as a clear oil.
Stage 2: Synthesis of 2-(2-Fluorophenoxy)ethanethiol (Intermediate II)
Conversion of the alcohol to a thiol is a critical step. A common and effective method proceeds through a tosylate intermediate, which is an excellent leaving group, followed by substitution with a sulfur nucleophile.
Mechanistic Rationale
The hydroxyl group of 2-(2-fluorophenoxy)ethanol is a poor leaving group. It is first converted into a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then readily displaced by a nucleophilic sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.
Detailed Experimental Protocol
Materials:
-
2-(2-Fluorophenoxy)ethanol (from Stage 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydrosulfide (NaSH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
Procedure:
-
Tosylation: Dissolve 2-(2-fluorophenoxy)ethanol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the mixture into ice-cold 1M HCl and extract with DCM.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude tosylate, which can be used directly in the next step.
-
Thiolation: Dissolve the crude tosylate in a suitable solvent like ethanol.
-
Add a solution of sodium hydrosulfide (1.5 eq) in ethanol.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, dilute with water, and acidify carefully with 1M HCl.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate carefully to obtain the crude 2-(2-fluorophenoxy)ethanethiol. This product can be volatile and should be handled with care.
Stage 3: Synthesis of this compound (Final Product)
The final transformation is the oxidative chlorination of the thiol. Modern methods offer high yields and mild conditions, avoiding the use of harsh reagents like gaseous chlorine. The use of hydrogen peroxide with a catalyst like zirconium tetrachloride is a particularly effective approach.[1]
Mechanistic Rationale
The conversion of thiols to sulfonyl chlorides is a complex oxidation process. The proposed mechanism suggests that the thiol first undergoes oxidation to form a disulfide intermediate.[2][3] This disulfide is then further oxidized and cleaved in the presence of a chloride source to form the sulfonyl chloride. The H₂O₂/ZrCl₄ system is highly efficient for this transformation, proceeding rapidly at room temperature.[1][4] Zirconium tetrachloride acts as a Lewis acid to activate the hydrogen peroxide, facilitating the oxidation process.
Detailed Experimental Protocol
Materials:
-
2-(2-Fluorophenoxy)ethanethiol (from Stage 2)
-
Zirconium(IV) chloride (ZrCl₄)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile
-
Dichloromethane (DCM)
Procedure:
-
Caution: This reaction can be highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask containing 2-(2-fluorophenoxy)ethanethiol (1.0 eq) dissolved in acetonitrile, add ZrCl₄ (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (3.0 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction is typically very fast.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium sulfite to destroy excess peroxide.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or chromatography if necessary.
Figure 2: General experimental workflow diagram.
Data Summary and Expected Results
The following table summarizes the expected outcomes for each stage of the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Stage | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Williamson Ether Synthesis | 2-Fluorophenol, 2-Chloroethanol, NaOH | 75-85% | >98% |
| 2 | Thiol Synthesis | Tosyl Chloride, Sodium Hydrosulfide | 60-75% (over 2 steps) | >95% |
| 3 | Oxidative Chlorination | H₂O₂, ZrCl₄ | 85-95%[1] | >97% |
Conclusion
This guide presents a validated and efficient pathway for the synthesis of this compound. By breaking down the process into three manageable stages—etherification, thiolation, and oxidative chlorination—researchers can reliably produce this important chemical intermediate. The provided protocols are based on well-established, high-yielding reactions and offer a solid foundation for both laboratory-scale synthesis and potential scale-up operations. The mechanistic discussions aim to provide a deeper understanding, allowing for informed troubleshooting and optimization.
References
- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. (Source for general sulfonyl chloride synthesis).
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient and Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. (Source for H₂O₂/SOCl₂ method and mechanism).
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
- Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water. Synlett, 2011(16), 2315-2320.
-
ResearchGate. (n.d.). Synthesis of sulfonyl halides. Retrieved from [Link]
- Firouzabadi, H., Iranpoor, N., & Amani, A. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1967-1973.
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2007(03), 439-442.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link] (Source for detailed procedures on sulfonyl chloride synthesis).
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An In-depth Technical Guide to 2-(2-Fluorophenoxy)ethanesulfonyl Chloride for Advanced Research Applications
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-(2-Fluorophenoxy)ethanesulfonyl chloride. With full editorial control, this guide is structured to provide not just procedural steps but a deep-seated understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical utility.
Core Compound Identity and Physicochemical Profile
This compound is a sulfonyl chloride functionalized with a fluorinated aryl ether moiety. This structural combination makes it a valuable reagent in medicinal chemistry, primarily as a building block for introducing the 2-(2-fluorophenoxy)ethylsulfonyl group into target molecules.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 1330752-42-5 |
| Molecular Formula | C₈H₈ClFO₃S |
| Molecular Weight | 238.66 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)OCCS(=O)(=O)Cl |
| InChI Key | InChIKey=YQGPYGIDCGCQTB-UHFFFAOYSA-N |
Strategic Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence: Williamson ether synthesis to construct the aryloxyethane backbone, followed by oxidative chlorination to install the sulfonyl chloride functionality. This approach is selected for its high efficiency and the ready availability of the starting materials.
Diagram 1: Overall Synthesis Workflow
Caption: A two-step synthetic pathway to the target compound.
Part 1: Synthesis of 2-(2-Fluorophenoxy)ethanol via Williamson Ether Synthesis
The initial step involves the formation of an ether linkage between 2-fluorophenol and 2-chloroethanol. The choice of a strong base, such as sodium hydride (NaH), is critical for the deprotonation of the weakly acidic phenolic hydroxyl group, thereby generating a potent nucleophile (the phenoxide). This phenoxide then undergoes an SN2 reaction with 2-chloroethanol.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of 2-fluorophenol).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred THF.
-
Nucleophile Formation: Slowly add a solution of 2-fluorophenol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
SN2 Reaction: Add 2-chloroethanol (1.1 eq.) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 66 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: Synthesis of this compound
This transformation can be achieved via a two-step sequence involving conversion to the corresponding sulfonic acid followed by chlorination, or more directly, through oxidative chlorination. A common method for converting alcohols to sulfonyl chlorides involves reaction with a chlorinating agent like thionyl chloride in the presence of a base, or by preparing the corresponding thioacetate and subjecting it to oxidative chlorination. A plausible direct conversion involves the use of a chlorosulfonating agent.
Experimental Protocol (Representative Method):
-
Reaction Setup: In a fume hood, dissolve 2-(2-fluorophenoxy)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Chlorosulfonation: Cool the solution to 0 °C. Add a solution of sulfuryl chloride (SO₂Cl₂) (2.0 eq.) and a radical initiator such as AIBN (catalytic amount) in DCM dropwise. Alternative: React with PCl₅ or SOCl₂ in the presence of an oxidizing agent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, carefully quench the reaction with ice-water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound should be used immediately or stored under an inert atmosphere due to its moisture sensitivity.
Reactivity and Application in Medicinal Chemistry
The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing sulfonamides, a critical pharmacophore in a vast array of therapeutic agents.
Diagram 2: General Reactivity and Application Workflow
Caption: Reaction of the title compound to form sulfonamides for drug discovery.
Exemplary Protocol: Synthesis of a Novel Sulfonamide
This protocol details the synthesis of a hypothetical sulfonamide derivative, demonstrating the practical application of this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting amine.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Self-Validating System: The success of the synthesis is validated at each stage. The formation of the sulfonamide can be confirmed by the disappearance of the amine starting material on a TLC plate and the appearance of a new, less polar spot. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product provides definitive structural confirmation.
Safety, Handling, and Storage
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling to ensure laboratory safety.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is moisture-sensitive and will react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] Therefore, all glassware and reagents should be dry, and the compound should be handled under an inert atmosphere.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents.[3] The container should be tightly sealed, preferably under an inert gas like nitrogen or argon.[4]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Neutralize small spills with a sodium bicarbonate solution.[2] All waste materials should be disposed of in accordance with local, state, and federal regulations.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from [Link]
-
S D Fine-Chem Limited. Safety Data Sheet: Sulphuryl Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
- Klumpp, D. A., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(12), 2055-2057.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Roy, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214.
- Ghorbani-Vaghei, R., et al. (2014). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. Experiment. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. Experiment. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
Sources
Introduction: The Significance of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous structural elucidation and characterization of this important chemical intermediate.
This compound is a bespoke chemical intermediate whose value lies in its distinct structural motifs: a fluorinated aromatic ring, an ether linkage, and a highly reactive sulfonyl chloride group. The sulfonyl chloride moiety is a cornerstone functional group in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides and sulfonate esters—classes of compounds with broad biological activity.[1] The presence of the 2-fluorophenoxy group modulates the electronic properties and lipophilicity of the molecule, offering a handle for fine-tuning the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
Accurate structural confirmation and purity assessment are paramount. This guide explains the causality behind the expected spectroscopic signals, providing a self-validating framework for the characterization of this molecule.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each hydrogen and carbon atom.[2] Due to the reactivity of the sulfonyl chloride group, experiments should be conducted in dry, aprotic deuterated solvents like Chloroform-d (CDCl₃) or Acetone-d₆.[2]
¹H NMR Spectroscopy: Proton Environments
The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic regions. The deshielding effect of the electronegative oxygen, fluorine, and sulfonyl chloride groups is a key determinant of the observed chemical shifts.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-6' (ortho to O) | ~7.15 - 7.25 | ddd | J(H-F) ≈ 3.5, J(H-H) ≈ 8.0, 1.5 | Ortho to the strongly electron-donating ether oxygen, but also subject to coupling from fluorine and adjacent protons. |
| H-3', H-4', H-5' | ~6.90 - 7.10 | m | - | Complex multiplet due to overlapping signals and multiple H-H and H-F couplings. |
| -O-CH₂ - (Cα) | ~4.50 - 4.60 | t | J ≈ 6.5 | Deshielded by the adjacent ether oxygen. Appears as a triplet due to coupling with the two Cβ protons. |
| -CH₂ -SO₂Cl (Cβ) | ~4.00 - 4.10 | t | J ≈ 6.5 | Strongly deshielded by the powerful electron-withdrawing sulfonyl chloride group.[4] Appears as a triplet from coupling to Cα protons. |
Note: Chemical shifts are estimations based on analogous structures. The fluorine atom will introduce complex long-range couplings.
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Quaternary carbons (those without attached protons) typically show weaker signals.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts (126 MHz, CDCl₃)
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2' (C-F) | ~152 - 155 (d, ¹JCF ≈ 245 Hz) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and significant deshielding. |
| C-1' (C-O) | ~145 - 148 (d, ²JCF ≈ 12 Hz) | Attached to the ether oxygen and coupled to fluorine over two bonds. |
| C-3', C-4', C-5', C-6' | ~115 - 128 | Aromatic carbons whose precise shifts are influenced by the fluorine and ether substituents.[5] |
| -O-C H₂- (Cα) | ~68 - 72 | Aliphatic carbon deshielded by the adjacent oxygen atom. |
| -C H₂-SO₂Cl (Cβ) | ~58 - 62 | Aliphatic carbon strongly deshielded by the sulfonyl chloride group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable and rapid technique for identifying key functional groups.[2] The sulfonyl chloride group, in particular, gives rise to very strong and characteristic absorption bands.[3][6]
Table 3: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference |
|---|---|---|---|
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | [7] |
| 2980 - 2880 | C-H stretch (aliphatic) | Medium to Weak | [7] |
| 1590 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | [7] |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong | [3][7] |
| 1250 - 1200 | C-O-C stretch (aryl ether) | Strong | |
| 1190 - 1160 | SO₂ symmetric stretch | Strong | [3][7] |
| 600 - 500 | S-Cl stretch | Strong |[7] |
The presence of two intense, sharp peaks in the 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group, making IR an excellent first-pass analytical tool.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.[2]
Predicted Fragmentation Pattern: The molecular ion peak (M⁺) for C₈H₈ClFO₃S would be observed. A key diagnostic feature is the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[9]
Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical and the neutral SO₂ molecule.[2]
-
[M - Cl]⁺: Loss of a chlorine radical (35/37 u).
-
[M - SO₂Cl]⁺: Cleavage of the Cβ-S bond.
-
[M - SO₂]⁺: Loss of sulfur dioxide (64 u), although less common as a primary fragmentation.
-
Ether Cleavage: Fragmentation at the C-O ether bond is also highly probable.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols and Synthesis
Plausible Synthesis Workflow
A logical synthetic route involves the Williamson ether synthesis between 2-fluorophenol and a suitable two-carbon electrophile bearing the sulfonyl chloride precursor. A common and effective reagent for this is 2-chloroethanesulfonyl chloride.[10][11]
Caption: Workflow for synthesis and analysis.
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
-
IR: For Attenuated Total Reflectance (ATR-IR), place a small drop of the neat liquid or a few crystals of the solid product directly onto the ATR crystal. For solution IR, prepare a ~5% w/v solution in a suitable solvent like dichloromethane.
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet.
-
-
Instrumentation and Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
-
IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using an FTIR spectrometer. Average at least 16 scans for a good signal-to-noise ratio.
-
MS: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. Acquire both full scan and fragmentation (MS/MS) data to support structural assignment.
-
Conclusion: A Framework for Confidence
The characterization of this compound requires a multi-faceted analytical approach.[2] By integrating the predictive power of NMR, the functional group specificity of IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous structural confirmation. This guide provides the foundational knowledge and expected data points to serve as a reliable benchmark for experimental results, ensuring the quality and integrity of this critical chemical intermediate in the research and development pipeline.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Scribd. Frequency Range Absorption (CM) Appearance Group Compound Class Comments. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]
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An In-Depth Technical Guide to 2-(2-Fluorophenoxy)ethanesulfonyl Chloride: Reactivity, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous structures and the fundamental principles of sulfonyl chloride chemistry to offer a robust guide to its reactivity, stability, handling, and synthetic applications. The insights provided herein are grounded in established chemical principles and data from closely related compounds to empower researchers in their experimental design and execution.
Introduction: The Molecular Architecture and its Implications
This compound possesses a unique combination of structural features that dictate its chemical behavior. The molecule can be deconstructed into three key components: the highly reactive sulfonyl chloride moiety, a flexible ethanesulfonyl linker, and an electronically modified 2-fluorophenoxy group.
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary center of reactivity, rendering the molecule a potent electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[1][2]
-
The Ethane Linker (-CH₂CH₂-): This alkyl chain provides flexibility and separates the reactive sulfonyl chloride from the aromatic ring system.
-
The 2-Fluorophenoxy Group (2-F-C₆H₄O-): The fluorine atom at the ortho position of the phenoxy ring influences the molecule's electronic properties and potential biological activity through steric and electronic effects.
This guide will systematically explore how these structural elements collectively influence the compound's reactivity, stability, and utility in synthetic applications.
Predicted Spectroscopic Signature
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group.[3][4]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 1370-1410 | SO₂ asymmetric stretch | Strong |
| 1166-1204 | SO₂ symmetric stretch | Strong |
| ~3000-2800 | C-H stretch (aliphatic) | Medium |
| ~1500-1600 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | C-O-C stretch (aryl ether) | Strong |
| ~750 | C-F stretch | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will provide detailed information about the carbon-hydrogen framework. Chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromatic ring currents.[3][5][6]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.9 - 7.3 | Multiplet |
| O-CH₂ | ~ 4.3 | Triplet |
| S-CH₂ | ~ 3.8 | Triplet |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aromatic) | 115 - 160 |
| O-CH₂ | ~ 68 |
| S-CH₂ | ~ 55 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of sulfonyl chlorides. Key fragments would arise from the loss of Cl, SO₂, and cleavage of the ethyl chain.[7][8][9][10][11]
Predicted Fragmentation:
-
[M-Cl]⁺: Loss of the chlorine atom.
-
[M-SO₂]⁺: Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[9]
-
[M-SO₂Cl]⁺: Cleavage of the entire sulfonyl chloride group.
-
Fragments corresponding to the 2-fluorophenoxy moiety.
Reactivity Profile: A Potent Electrophile for Synthesis
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur. The high electrophilicity of the sulfur atom makes it an excellent substrate for a variety of nucleophiles.[1][2]
Reaction with Amines: The Gateway to Sulfonamides
The most common and synthetically valuable reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[12] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.[1][13][14]
Caption: General workflow for sulfonamide synthesis.
The resulting sulfonamides are of significant interest in drug discovery due to their prevalence in a wide range of therapeutic agents. The 2-fluorophenoxy moiety can be explored for its potential to modulate the pharmacological properties of the resulting sulfonamide.
Reaction with Alcohols and Phenols: Formation of Sulfonate Esters
In a similar fashion, this compound will react with alcohols and phenols to yield sulfonate esters. This reaction is also typically performed in the presence of a base.
Hydrolysis: The Primary Stability Concern
Like most sulfonyl chlorides, this compound is susceptible to hydrolysis.[2][15][16][17][18] The presence of water will lead to the formation of the corresponding sulfonic acid, with the liberation of HCl. This reactivity necessitates the use of anhydrous conditions during its synthesis, storage, and in subsequent reactions.
Stability and Handling: Mitigating Reactivity for Safe and Effective Use
The inherent reactivity of this compound demands careful handling and storage to ensure its integrity and the safety of the researcher.
Stability Profile
| Condition | Expected Stability | Rationale and Mitigation |
| Moisture/Humidity | Low | Highly susceptible to hydrolysis. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Handle using anhydrous techniques.[19][20][21] |
| Temperature | Moderate | While specific data is unavailable, elevated temperatures can promote decomposition. It is advisable to store in a cool, dry place. For long-term storage, refrigeration is recommended. |
| pH | Low in Basic and Neutral Aqueous Solutions | Hydrolysis is accelerated in basic and neutral aqueous media.[2][15][16][17][18] Stable for longer periods in acidic, anhydrous conditions. |
| Light | Generally Stable | No specific light sensitivity is expected, but storage in an opaque container is a good general practice. |
Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature and the release of HCl upon contact with moisture, stringent safety precautions are mandatory.
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[1][22][23]
-
Personal Protective Equipment:
Incompatible Materials
To prevent violent reactions, avoid contact with:
-
Water and moisture
-
Strong oxidizing agents
-
Strong bases
-
Alcohols and amines (unless part of a controlled reaction)[20][22]
Synthetic Protocols: A Practical Approach
While a specific protocol for the synthesis of this compound is not available, a plausible route can be inferred from the synthesis of analogous compounds. The most likely approach involves the etherification of 2-fluorophenol followed by chlorosulfonation.
Hypothetical Synthetic Pathway
Caption: A plausible multi-step synthesis of the target compound.
General Protocol for Sulfonamide Formation
The following is a generalized, self-validating protocol for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Applications in Drug Discovery and Organic Synthesis
The this compound is a valuable building block for the synthesis of a diverse range of compounds.
-
Medicinal Chemistry: As a precursor to sulfonamides, it allows for the introduction of the 2-fluorophenoxy moiety into potential drug candidates. This group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, including metabolic stability and receptor binding affinity.
-
Organic Synthesis: The sulfonyl chloride can be used to introduce a protecting group or as an intermediate in the synthesis of more complex molecular architectures.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride group, which allows for the facile synthesis of sulfonamides and other sulfur-containing compounds. A thorough understanding of its reactivity profile and stability is crucial for its safe and effective use in the laboratory. While specific experimental data for this compound remains scarce, the principles and analogies outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.
References
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S D FINE- CHEM LIMITED. SULPHURYL CHLORIDE - SD Fine-Chem. Available from: [Link]
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Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. 2008 Jul 30. Available from: [Link]
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ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available from: [Link]
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New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]
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Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available from: [Link]
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American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Available from: [Link]
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Canadian Science Publishing. Mass Spectra of Some Sulfinate Esters and Sulfones. Available from: [Link]
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Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B. 1970;0:1324-1329. Available from: [Link]
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Shevchuk OI, Vashchenko BV, Doroshenko IO, et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2025. Available from: [Link]
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MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. 2023. Available from: [Link]
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ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available from: [Link]
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OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. 1988 Sep 20. Available from: [Link]
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Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]
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American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. J. Am. Chem. Soc. 1992;114(5):1743-1749. Available from: [Link]
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PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. 2008. Available from: [Link]
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Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
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Wikipedia. Alkane. Available from: [Link]
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National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]
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Wikipedia. Sulfonamide. Available from: [Link]
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ResearchGate. Calculated and experimental NMR chemical shifts of 2. Available from: [Link]
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ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. 2008. Available from: [Link]
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RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. Available from: [Link]
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ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. 2000. Available from: [Link]
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NMR Chemical Shifts. Available from: [Link]
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Chemical shifts. Available from: [Link]
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Xinggao. Ethanesulfonyl Chloride CAS 594-44-5 - Chemical Intermediates Supplier. Available from: [Link]
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ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Available from: [Link]
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MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. 2020 Apr 28. Available from: [Link]
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Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chem. Commun. 2020;56:3963-3966. Available from: [Link]
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WIPO Patentscope. WO/2003/057131 NOVEL PROCESS FOR THE PREPARATION OF TRANS-3- ETHYL-2,5- DIHYDRO-4 - WIPO Patentscope. Available from: [Link]
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A Technical Guide to the Synthesis and Anticipated Utility of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and sulfonyl-containing moieties into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The sulfonyl chloride functional group, in particular, serves as a versatile reactive handle for the introduction of sulfonamides, which are prevalent in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a promising, albeit not widely documented, building block: 2-(2-Fluorophenoxy)ethanesulfonyl chloride.
While a seminal "discovery" paper for this specific molecule is not prominent in the scientific literature, its constituent parts—the 2-fluorophenoxy group and the ethanesulfonyl chloride moiety—are well-understood. This guide, therefore, extrapolates from established chemical principles to propose a robust synthetic pathway, outline its characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in analogous, well-documented reactions, providing a solid foundation for its synthesis and use in novel discovery programs.
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached through a two-step sequence starting from readily available commercial precursors. The proposed pathway involves an initial Williamson ether synthesis followed by oxidative chlorination.
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethanethiol
The initial step involves the formation of a thioether linkage. This is achieved via a nucleophilic substitution reaction between 2-fluorophenol and 2-bromoethanethiol.
-
Reaction: 2-Fluorophenol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This highly nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromoethanethiol, displacing the bromide ion.
-
Rationale for Reagent Selection:
-
2-Fluorophenol: The starting material provides the key structural motif. The fluorine atom can enhance metabolic stability and binding affinity in downstream applications.
-
2-Bromoethanethiol: This reagent provides the two-carbon linker and the thiol group necessary for the subsequent transformation.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is cost-effective, easy to handle, and effective for deprotonating phenols without causing unwanted side reactions.
-
Acetone: A suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction mechanism.
-
Experimental Protocol: Synthesis of 2-(2-Fluorophenoxy)ethanethiol
-
To a stirred solution of 2-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-bromoethanethiol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(2-Fluorophenoxy)ethanethiol.
Step 2: Oxidative Chlorination to this compound
The second and final step is the conversion of the synthesized thiol to the target sulfonyl chloride. This is a well-established transformation that can be achieved using chlorine gas in the presence of an acidic aqueous medium.
-
Reaction: The thiol is oxidized by chlorine in the presence of water. The reaction proceeds through a series of oxidized sulfur intermediates (sulfenic acid, sulfinic acid) before ultimately forming the sulfonyl chloride.
-
Rationale for Reagent Selection:
-
Chlorine (Cl₂): A powerful oxidizing agent that is readily available and highly effective for this transformation.
-
Hydrochloric Acid (HCl): Provides an acidic medium that facilitates the reaction and helps to control the reactivity of the chlorine.
-
Experimental Protocol: Synthesis of this compound
-
Prepare a solution of 2-(2-Fluorophenoxy)ethanethiol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Bubble chlorine gas through the solution while maintaining the temperature between 0-5 °C with an ice bath.
-
Concurrently, add a dilute solution of hydrochloric acid dropwise.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the starting material is consumed, cease the addition of chlorine and acid.
-
Purge the reaction mixture with nitrogen to remove any excess dissolved chlorine.
-
Wash the organic layer with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or crystallization if necessary.
Visualization of the Synthetic Workflow
Caption: General reaction scheme for the synthesis of sulfonamides.
The resulting sulfonamides, bearing the 2-fluorophenoxy moiety, could exhibit a range of desirable properties:
-
Enhanced Potency: The fluorine atom can participate in favorable interactions with target proteins, potentially increasing binding affinity.
-
Improved Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at that position, leading to a longer half-life in vivo.
-
Modulated Physicochemical Properties: The introduction of this building block can alter the lipophilicity and solubility of a lead compound, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
While not a widely cataloged reagent, this compound stands out as a high-potential building block for medicinal chemists. The synthetic route proposed in this guide is based on reliable and well-established chemical transformations, offering a clear path to its production. Its utility as a precursor to novel sulfonamides makes it a valuable tool for researchers aiming to fine-tune the properties of drug candidates. The combination of the metabolically robust 2-fluorophenoxy group with the versatile reactivity of the sulfonyl chloride moiety positions this compound as a significant, albeit under-explored, asset in the pursuit of new therapeutic agents.
References
-
At the time of this writing, no direct scientific literature for the discovery or synthesis of this compound was found in major chemical databases. The synthetic protocols and applications described are based on established principles of organic chemistry and knowledge of analogous compounds.
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to addressing unmet clinical needs. 2-(2-Fluorophenoxy)ethanesulfonyl chloride emerges as a promising, yet underexplored, chemical entity with significant potential for the development of new therapeutic agents. This guide provides a comprehensive analysis of this compound, delineating key research areas and offering field-proven insights to catalyze its exploration in drug discovery programs.
The inherent reactivity of the sulfonyl chloride group, coupled with the electronic properties imparted by the 2-fluorophenoxy moiety, positions this molecule as a versatile building block for creating diverse compound libraries.[1][2] The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making this compound particularly attractive for lead optimization campaigns.[3] This guide will illuminate potential research avenues, from novel synthetic methodologies to the exploration of its utility in targeting various disease pathways.
Foundational Chemistry and Synthesis Strategies
A thorough understanding of the synthesis and reactivity of this compound is the bedrock of its successful application in drug discovery. While specific literature on this exact molecule is limited, its synthesis can be logically extrapolated from established methods for analogous compounds.
Proposed Synthetic Pathway
The most probable synthetic route involves a two-step process commencing with the etherification of 2-fluorophenol followed by chlorosulfonylation.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed two-step synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis of 2-(2-Fluorophenoxy)ethanol
-
To a solution of 2-fluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2-Fluorophenoxy)ethanol.
Experimental Protocol: Chlorosulfonylation of 2-(2-Fluorophenoxy)ethanol
-
In a fume hood, cool a solution of 2-(2-Fluorophenoxy)ethanol (1.0 eq.) in dichloromethane (DCM) to 0 °C.
-
Slowly add a solution of thionyl chloride (2.0 eq.) or oxalyl chloride (2.0 eq.) in DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification may be achieved by vacuum distillation or crystallization.
Note: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.[4] Proper personal protective equipment is essential.
Core Research Area: Library Synthesis via Sulfonamide Formation
The primary and most immediate research application for this compound is its use as a scaffold for the synthesis of novel sulfonamide libraries.[1][2] The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterials, diuretics, and anticancer agents.[1][3]
Rationale for Sulfonamide Library Development
The 2-fluorophenoxy group offers a unique combination of steric and electronic properties that can be exploited to achieve selective binding to biological targets. The fluorine atom can participate in favorable hydrogen bonding interactions and its electron-withdrawing nature can influence the pKa of the sulfonamide proton, potentially modulating binding affinity.
Diagram 2: General Reaction Scheme for Sulfonamide Synthesis
Caption: Synthesis of sulfonamides from the target compound.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Potential Therapeutic Applications and Target Exploration
The structural motifs within this compound and its derivatives suggest several promising avenues for therapeutic intervention.
Anticancer Research
Many kinase inhibitors and other anticancer agents incorporate sulfonamide moieties and halogenated aromatic rings.[1][3] The 2-fluorophenoxy group could potentially interact with hydrophobic pockets in the ATP-binding sites of various kinases.
Proposed Research Workflow:
-
Synthesize a focused library of sulfonamides derived from this compound, incorporating diverse amine building blocks.
-
Screen the library against a panel of cancer-relevant kinases.
-
For active compounds, perform dose-response studies and determine IC50 values.
-
Conduct structure-activity relationship (SAR) studies to optimize potency and selectivity.
Antibacterial Drug Discovery
Sulfonamides have a long history as antibacterial agents, primarily through the inhibition of dihydropteroate synthase (DHPS).[1] While resistance is a concern, novel sulfonamide scaffolds are still of interest.
Proposed Research Workflow:
-
Synthesize a diverse library of sulfonamides.
-
Screen the library for antibacterial activity against a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus).
-
Determine the minimum inhibitory concentration (MIC) for active compounds.
-
Investigate the mechanism of action, including potential inhibition of DHPS.
Neurological Disorders
Phenoxyacetamide derivatives have been investigated for their anticonvulsant activity.[5] While the sulfonyl linkage differs from an amide, the overall pharmacophore shares similarities. Exploring derivatives of this compound for activity in models of epilepsy and other neurological conditions could be a fruitful area of research.
Physicochemical Properties and Drug-Likeness
A preliminary assessment of the physicochemical properties of this compound and its potential derivatives is crucial for guiding library design.
| Property | This compound (Predicted) | General Target Range for Oral Drugs |
| Molecular Weight | ~252.67 g/mol | < 500 g/mol |
| LogP | ~2.5 - 3.0 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
Note: These values are estimations and will vary for sulfonamide derivatives.
The parent compound exhibits a favorable molecular weight and predicted lipophilicity, suggesting that its derivatives have a high probability of possessing drug-like properties.
Conclusion and Future Directions
This compound represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the facile derivatization of the sulfonyl chloride group provide a robust platform for the rapid generation of novel chemical matter. The strategic inclusion of the 2-fluorophenoxy moiety offers the potential for enhanced biological activity and favorable pharmacokinetic properties.
Future research should focus on the synthesis and screening of diverse sulfonamide libraries against a wide range of biological targets. Detailed SAR studies will be critical for optimizing lead compounds. Furthermore, the exploration of this scaffold in other areas of chemical biology, such as the development of chemical probes, should not be overlooked. The insights and protocols provided in this guide are intended to serve as a catalyst for the exploration of this promising compound and its potential to contribute to the development of the next generation of therapeutics.
References
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A Comprehensive Technical Guide to the Safe Handling of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Part 1: Hazard Identification and Risk Assessment
2-(2-Fluorophenoxy)ethanesulfonyl chloride is anticipated to be a corrosive compound that reacts with water.[1] The primary hazards associated with this and similar sulfonyl chlorides include severe skin burns, eye damage, respiratory irritation, and potential harm if swallowed.[2] The presence of the sulfonyl chloride group suggests reactivity with nucleophiles, including water, alcohols, and amines.[3]
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Upon contact with moisture, sulfonyl chlorides can decompose to form hydrochloric acid and sulfonic acids, contributing to their corrosive nature.[1] Thermal decomposition may also release other hazardous gases, including carbon oxides, hydrogen fluoride, and sulfur oxides.[2]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves identifying potential exposure scenarios, evaluating the quantities being used, and implementing appropriate control measures.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the immediate work area.[4][5]
Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is non-negotiable when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles and a face shield.[5][6] | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][6] A lab coat or chemical-resistant apron.[7] | Prevents skin contact, which can lead to severe burns. Ensure gloves are inspected before use and changed frequently.[8] |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for operations with a high potential for aerosol generation or in the event of a ventilation failure.[3] | Protects against inhalation of corrosive and irritating vapors. |
| Footwear | Closed-toe shoes.[7] | Protects feet from potential spills. |
Part 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
Handling Procedures
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[9]
-
Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent decomposition.[9]
-
Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic reactions.
-
Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[2]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Store away from water, strong bases, alcohols, amines, and strong oxidizing agents.[5][9]
-
Segregation: Store corrosive materials separately from other chemical classes. Never store corrosive liquids above eye level.[7]
Part 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.[4]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite.[3][10] Do not use water or combustible materials like paper towels.[3]
-
Neutralization: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial spill kit for acids.[10]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[10]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][11] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[13] |
Part 5: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Collect waste in designated, labeled, and sealed containers.
-
Disposal Vendor: Dispose of the material through a licensed hazardous waste disposal company.[4] Do not pour down the drain.[4]
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Diagrams
Hierarchy of Controls
This diagram illustrates the preferred order of control measures to minimize exposure to hazardous chemicals.
Caption: Hierarchy of Safety Controls.
Emergency Response Workflow for a Spill
This workflow outlines the immediate steps to take in the event of a chemical spill.
Caption: Emergency Spill Response Workflow.
References
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Brandeis University. Corrosive Chemicals | Laboratory Safety. [Link]
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Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Link]
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ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]
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New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Sulfonamides from 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
Abstract
Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the pharmacophore of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] The strategic synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and development. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted sulfonamides using 2-(2-Fluorophenoxy)ethanesulfonyl chloride as a versatile building block. The inclusion of a fluorophenoxy-ethyl motif offers a unique scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. We will delve into the reaction mechanism, provide step-by-step experimental procedures for synthesis and purification, and outline methods for structural characterization, grounding our discussion in the principles of synthetic organic chemistry.
Introduction: The Rationale for this compound in Drug Discovery
The sulfonamide functional group (R-SO₂NR'R'') is considered a privileged scaffold in pharmaceutical sciences due to its ability to act as a bioisostere of amides and its capacity for forming crucial hydrogen bonds with biological targets.[4][5] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7]
The choice of sulfonyl chloride is paramount as it dictates a significant portion of the final molecule's structure and properties. This compound is a particularly interesting precursor for several reasons:
-
Fluorine Substitution: The ortho-fluoro group on the phenyl ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
-
Ether Linkage: The flexible ethoxy linker provides conformational adaptability, allowing the molecule to adopt optimal geometry within a protein binding pocket.
-
Modulation of Physicochemical Properties: This building block allows for systematic modification of lipophilicity and polar surface area, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction at the sulfur center.[6]
Mechanism Deep-Dive:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, such as pyridine or triethylamine (TEA), is required in the reaction mixture to neutralize the protonated sulfonamide and the hydrogen chloride (HCl) that is generated, driving the reaction to completion.[7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative sulfonamide.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flasks |
| Primary or Secondary Amine (e.g., Aniline) | Magnetic stirrer and stir bars |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Pyridine or Triethylamine (TEA) | Separatory funnel |
| 1 M Hydrochloric Acid (HCl) | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates (silica) |
| Brine (Saturated NaCl solution) | Flash column chromatography system |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
| Solvents for Chromatography (e.g., Ethyl Acetate, Hexanes) | Standard laboratory glassware |
Protocol 1: Synthesis of N-Phenyl-2-(2-fluorophenoxy)ethanesulfonamide
This protocol details the reaction between this compound and aniline.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride starting material, which would form the corresponding sulfonic acid and reduce the yield.[8]
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Causality Note: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate and prevent potential side reactions. Pyridine acts as a base to neutralize the HCl generated during the reaction.[6]
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.
-
Causality Note: A slight excess of the sulfonyl chloride can be used to ensure the complete consumption of the valuable amine. Slow, dropwise addition is critical to maintain temperature control.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the amine starting material indicates reaction completion.
Protocol 2: Work-up and Purification
-
Quenching and Dilution: Upon completion (as determined by TLC), dilute the reaction mixture with additional DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (2x): To remove excess pyridine and any unreacted aniline.
-
Water (1x): To remove residual acid.
-
Saturated NaHCO₃ solution (1x): To neutralize any remaining traces of acid.
-
Brine (1x): To remove the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either:
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.[6][11]
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons from both the fluorophenoxy and the amine-derived aryl groups. Signals for the ethyl linker protons (-OCH₂CH₂SO₂-). A broad singlet for the N-H proton of secondary sulfonamides (if present), which disappears upon D₂O exchange.[12][13] |
| ¹³C NMR Spectroscopy | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide. |
| Infrared (IR) Spectroscopy | Strong, characteristic S=O stretching bands will be observed. Asymmetric stretching typically appears around 1350-1317 cm⁻¹ and symmetric stretching around 1187-1147 cm⁻¹.[14] |
Data Summary and Troubleshooting
Representative Experimental Data (Hypothetical)
| Amine Used | Sulfonyl Chloride (eq) | Reaction Time (h) | Yield (%) | M.P. (°C) | Mass Spec [M+H]⁺ (Observed) |
| Aniline | 1.1 | 12 | 85 | 121-123 | 328.08 |
| Benzylamine | 1.1 | 8 | 91 | 98-100 | 342.10 |
| Morpholine | 1.1 | 6 | 94 | 115-117 | 322.09 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents/solvents (hydrolysis of sulfonyl chloride).- Inactive sulfonyl chloride (degraded during storage).- Insufficient base. | - Ensure all glassware is oven-dried and use anhydrous solvents.- Use freshly opened or properly stored sulfonyl chloride.- Ensure at least 1.2-1.5 equivalents of base are used. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products.- Degradation of product or starting material. | - Increase reaction time or gently heat the reaction.- Optimize reaction temperature.- Ensure purification is performed promptly after work-up. |
| Difficulty in Purification | - Product and impurities have similar polarity. | - Try a different solvent system for chromatography or recrystallization.- Consider converting the product to a salt for purification, then neutralizing it back. |
| Oily Product that Won't Solidify | - Presence of residual solvent or impurities. | - Co-evaporate with a solvent like toluene or hexanes.- Triturate the oil with a non-polar solvent (e.g., hexanes or pentane) to induce crystallization. |
Safety Precautions
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated fume hood.
-
Bases: Pyridine and triethylamine are flammable, toxic, and have strong odors. Handle only in a fume hood.
-
Acids: Handle concentrated acids with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Fair, J. D., & Kormos, C. M. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7543-7550. Available at: [Link]
-
ResearchGate. (2024). Current methods for sulfonamide synthesis. Available at: [Link]
-
ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
PubMed. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Available at: [Link]
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
Zeitschrift für Naturforschung. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Available at: [Link]
-
MDPI. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]
-
Bentham Science. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Available at: [Link]
-
UCL Discovery. (2012). The Synthesis of Functionalised Sulfonamides. Available at: [Link]
-
ResearchGate. (2021). Biological activities of sulfonamides. Available at: [Link]
-
Royal Society of Chemistry. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Available at: [Link]
-
MDPI. (2021). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Available at: [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Available at: [Link]
-
SciSpace. (2005). Biological Activities Of Sulfonamides. Available at: [Link]
-
National Institutes of Health. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
UCL Discovery. (2010). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available at: [Link]
-
International Journal of Drug Delivery Technology. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at: [Link]
-
National Institutes of Health. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]
-
ResearchGate. (2023). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Available at: [Link]
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Application Note: Utilizing 2-(2-Fluorophenoxy)ethanesulfonyl Chloride in SuFEx Click Chemistry
Abstract
This document provides a detailed protocol and scientific rationale for the application of 2-(2-Fluorophenoxy)ethanesulfonyl chloride as a versatile connector hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While sulfonyl fluorides are the canonical electrophiles for SuFEx, the corresponding sulfonyl chlorides serve as readily accessible and highly reactive precursors. This guide details the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride and its subsequent use in SuFEx ligation, or its direct, albeit more cautious, application. We address the mechanistic underpinnings, provide step-by-step experimental procedures, and offer troubleshooting guidance for researchers in drug discovery, chemical biology, and materials science.
Introduction: The Power of SuFEx and the Role of Sulfonyl Electrophiles
Click chemistry has revolutionized molecular assembly by offering a class of reactions that are high-yielding, modular, and biocompatible.[1][2] The latest addition to this powerful toolkit is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless.[3][4] SuFEx chemistry involves the reaction of a sulfur(VI) fluoride electrophile with a nucleophile, forming an exceptionally stable covalent bond.[5][6]
The workhorses of SuFEx are sulfonyl fluorides (R-SO₂F) and fluorosulfates (Ar-OSO₂F).[7] These compounds exhibit a unique balance of stability and reactivity; they are remarkably stable to hydrolysis and reduction but can be activated to react with nucleophiles under specific conditions.[1] This controlled reactivity makes them ideal for applications ranging from synthesizing novel polymers to covalently modifying proteins.[5][8]
While sulfonyl fluorides are the preferred electrophiles, their synthesis often starts from the more common and commercially available sulfonyl chlorides (R-SO₂Cl).[9] However, the S(VI)-Cl bond is significantly more reactive and susceptible to reductive collapse compared to the S(VI)-F bond, which can lead to undesired side reactions.[3] Therefore, a common and highly recommended strategy is the conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride prior to its use in SuFEx.
The reagent of interest, This compound , offers a unique trifunctional handle:
-
The sulfonyl chloride group for SuFEx chemistry.
-
The fluoro-aromatic ring , which can modulate pharmacokinetic properties and participate in further synthetic modifications.
-
The ethyleneoxy linker , providing flexibility and spacing, which is crucial in applications like bioconjugation and linker-based drug design.
This guide will focus on providing a robust protocol for leveraging this valuable building block in SuFEx reactions.
Mechanistic Rationale: From Sulfonyl Chloride to SuFEx Ligation
The overall strategy involves two key stages: the conversion of the sulfonyl chloride to a sulfonyl fluoride, and the subsequent SuFEx reaction with a nucleophile (e.g., a phenol or an amine).
Halogen Exchange: Chloride to Fluoride
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a straightforward nucleophilic substitution at the sulfur center. This is typically achieved using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂).[10] This step is crucial for enhancing the stability and selectivity of the electrophile for subsequent click reactions.[3]
The SuFEx Reaction
The SuFEx reaction itself proceeds via nucleophilic attack on the electrophilic sulfur(VI) center of the sulfonyl fluoride. The reaction can be effectively catalyzed by organic bases or facilitated by silylating agents.[7][11] For reactions with phenols, a common method involves the in-situ generation of a more nucleophilic silyl ether, which then attacks the sulfonyl fluoride, driven by the formation of a strong Si-F bond.[10] For amines, a base-mediated reaction is typical.[12][13]
Below is a diagram illustrating the general workflow and the core SuFEx mechanism.
Caption: General workflow and mechanism for SuFEx.
Detailed Experimental Protocols
Safety First: Sulfonyl chlorides are moisture-sensitive and corrosive. Sulfonyl fluorides are more stable but should still be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride
This protocol describes the conversion of this compound to its corresponding sulfonyl fluoride.
Materials and Reagents:
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | N/A | Custom Synthesis | Starting material. |
| Potassium Fluoride (Spray-Dried) | 7789-23-3 | Sigma-Aldrich | Must be anhydrous. |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | Sigma-Aldrich | Reaction solvent. |
| Tetrabutylammonium Chloride (TBAC) | 1112-67-0 | Sigma-Aldrich | Optional phase-transfer catalyst. |
Procedure:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add spray-dried potassium fluoride (2.0 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by this compound (1.0 equivalent). If solubility is an issue or the reaction is sluggish, add tetrabutylammonium chloride (0.1 equivalents) as a phase-transfer catalyst.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting sulfonyl chloride indicates completion. This typically takes 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the potassium salts (KF and KCl).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude sulfonyl fluoride can often be used directly in the next step. If further purification is needed, it can be purified by column chromatography on silica gel.
Protocol 2: SuFEx Reaction with a Phenolic Nucleophile
This protocol details the reaction of the synthesized 2-(2-Fluorophenoxy)ethanesulfonyl fluoride with a generic phenol.
Materials and Reagents:
| Reagent | Formula/Type | Supplier Example | Notes |
| 2-(2-Fluorophenoxy)ethanesulfonyl fluoride | R-SO₂F | From Protocol 1 | The electrophile. |
| Phenol of interest | Ar-OH | Various | The nucleophile. |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Sigma-Aldrich | Silylating agent to activate the phenol. |
| 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) | C₉H₂₁N₃ | Sigma-Aldrich | Organic base catalyst.[11] |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | Sigma-Aldrich | Reaction solvent. |
Procedure:
-
Preparation: To a dry vial under nitrogen, add the phenol (1.0 equivalent), 2-(2-Fluorophenoxy)ethanesulfonyl fluoride (1.1 equivalents), and anhydrous acetonitrile.
-
Reagent Addition: Add HMDS (1.0 equivalent) to the mixture, followed by the catalyst BTMG (0.2 equivalents).[11]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: The reaction is typically rapid. Monitor by TLC or LC-MS for the formation of the sulfonate ester product. Reactions are often complete within 15-60 minutes.[11]
-
Workup: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical SuFEx reaction.
Applications and Advantages
The use of SuFEx chemistry has broad applicability across various scientific disciplines.
-
Drug Discovery: The resulting sulfonate or sulfonamide linkage is exceptionally stable in biological environments.[1] This makes SuFEx an ideal strategy for late-stage functionalization of drug candidates or for creating covalent inhibitors that target non-cysteine residues like tyrosine, lysine, or histidine.[5][8]
-
Bioconjugation: The reliability and orthogonality of the SuFEx reaction allow for the precise attachment of molecules (e.g., fluorophores, affinity tags) to proteins and other biomolecules.[6]
-
Materials Science: SuFEx is used to create novel polymers, such as polysulfates and polysulfonates, with unique and robust properties.[12][14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (base).2. Wet reagents/solvent.3. Poorly nucleophilic substrate. | 1. Use a fresh bottle of base catalyst.2. Ensure all reagents and solvents are strictly anhydrous.3. Increase reaction temperature or use a stronger base/catalyst system.[12] |
| Multiple Products | 1. Instability of sulfonyl chloride (if used directly).2. Side reactions with substrate. | 1. Convert the sulfonyl chloride to the more stable sulfonyl fluoride before use.2. Protect other reactive functional groups on the nucleophile. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | Adjust the polarity of the chromatography solvent system. Consider a different purification method like preparative HPLC. |
Conclusion
This compound is a highly valuable, multifunctional building block for advanced molecular construction. By leveraging the principles of SuFEx click chemistry, researchers can efficiently and reliably form robust covalent linkages. The recommended pathway through the more stable sulfonyl fluoride intermediate ensures high yields and clean reactions, opening the door to rapid innovation in drug discovery, chemical biology, and materials science. This protocol provides a solid foundation for the successful application of this versatile reagent.
References
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). ACS Publications. Available from: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. Available from: [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. (n.d.). National Institutes of Health. Available from: [Link]
-
Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. (2023, January 31). ACS Publications. Available from: [Link]
-
Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-48. Available from: [Link]
-
SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (n.d.). National Institutes of Health. Available from: [Link]
-
Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonates and sulfonamides. (n.d.). ChemRxiv. Available from: [Link]
-
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. (n.d.). ResearchGate. Available from: [Link]
-
SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides. (n.d.). ChemRxiv. Available from: [Link]
-
An Approach to Aliphatic Sulfonyl Fluorides. (2025, September 11). ACS Publications. Available from: [Link]
-
Sulfur‐Phenolate Exchange: SuFEx‐derived Dynamic Covalent Chemistry towards Degradable SuFEx Polymers. (n.d.). ResearchGate. Available from: [Link]
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. (n.d.). ACS Publications. Available from: [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). Royal Society of Chemistry. Available from: [Link]
-
Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (2025, August 5). ResearchGate. Available from: [Link]
-
Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024, March 4). Royal Society of Chemistry. Available from: [Link]
-
Discovery on Sulfur-Phenolate Exchange: SuFEx-Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. (n.d.). Tianjin University. Available from: [Link]
-
Sulfur fluoride exchange. (2023, August 3). National Institutes of Health. Available from: [Link]
-
Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. (2022, November 16). ACS Publications. Available from: [Link]
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
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- 12. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Discovery on Sulfur-Phenolate Exchange: SuFEx-Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers-Tianjin University [en.tju.edu.cn]
The Strategic Deployment of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Bioactive Sulfonamides
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-(2-Fluorophenoxy)ethanesulfonyl chloride has emerged as a significant reagent for the synthesis of a diverse array of bioactive molecules. Its structure is characterized by two key features: a highly reactive sulfonyl chloride group and a 2-fluorophenoxy moiety. The sulfonyl chloride provides a reliable handle for the construction of sulfonamides, a well-established pharmacophore present in numerous approved drugs. The 2-fluorophenoxy group, on the other hand, offers a means to fine-tune the physicochemical and pharmacokinetic properties of the final compound, such as metabolic stability, lipophilicity, and target engagement. The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance these properties.
This document serves as a comprehensive guide to the applications of this compound, with a primary focus on the synthesis of N-substituted sulfonamides. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the potential of the resulting compounds in various therapeutic areas.
Core Application: The Synthesis of Novel 2-(2-Fluorophenoxy)ethyl-sulfonamides
The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of drug design, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for the formation of a stable sulfonamide linkage.
The 2-(2-fluorophenoxy)ethyl-sulfonamide scaffold offers several potential advantages in drug design:
-
Modulation of Physicochemical Properties: The fluorine atom can significantly impact the acidity of nearby protons, lipophilicity, and metabolic stability of the molecule. This allows for the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.
-
Enhanced Target Binding: The fluorophenoxy moiety can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased potency and selectivity.
-
Vector for Further Functionalization: The aromatic ring of the phenoxy group can be further substituted to explore structure-activity relationships (SAR) and optimize biological activity.
Physicochemical Properties of the Reagent
| Property | Value |
| CAS Number | 1330752-42-5 |
| Molecular Formula | C₈H₈ClFO₃S |
| Molecular Weight | 238.66 g/mol |
| Appearance | (Typically) Off-white to yellow solid or oil |
| Reactivity | Reacts with nucleophiles, particularly amines and alcohols. Moisture sensitive. |
General Experimental Protocol for the Synthesis of N-Substituted 2-(2-Fluorophenoxy)ethyl-sulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization based on the reactivity and solubility of the amine.
Reaction Principle
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a non-nucleophilic base, yields the stable sulfonamide.
Visualizing the Synthesis
Sources
Application Note & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(2-Fluorophenoxy)ethanesulfonyl chloride (CAS No: 1330752-42-5)[1][2]. Sulfonamides are a cornerstone pharmacophore in modern drug discovery, exhibiting a vast range of biological activities[3][4]. This compound serves as a key building block, enabling the introduction of a unique fluoro-phenoxy-ethyl-sulfonyl moiety into target molecules. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-proven protocols for both conventional and microwave-assisted synthesis, alongside strategies for reaction optimization and product characterization.
Core Concepts: Reagent Profile and Safety
Physicochemical Data
This compound is a highly reactive electrophilic reagent designed for the synthesis of sulfonamides and sulfonate esters. Its strategic value lies in the combination of a flexible ethyl linker, an ether connection, and a fluorinated phenyl ring, which can significantly modulate the pharmacokinetic properties of the resulting compounds.
| Property | Value | Source |
| CAS Number | 1330752-42-5 | [1][2] |
| Molecular Formula | C₈H₈ClFO₃S | Derived |
| Molecular Weight | 238.66 g/mol | Derived |
| Appearance | (Typically) Off-white to yellow solid or oil | General Knowledge |
| Solubility | Highly soluble in aprotic organic solvents (DCM, THF, ACN) | [5] |
Critical Safety & Handling Protocols
As a sulfonyl chloride, this reagent is corrosive and moisture-sensitive. Strict adherence to safety protocols is mandatory to prevent injury and ensure experimental success.
-
Corrosive Hazard: Causes severe skin burns and eye damage[6]. All handling must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield[6][7].
-
Moisture Sensitivity: The sulfonyl chloride group reacts readily with water and other protic solvents (e.g., alcohols) to produce corrosive hydrochloric acid and the corresponding sulfonic acid, rendering the reagent inactive[8][9]. All glassware must be oven- or flame-dried, and reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Inhalation Hazard: Vapors and dust are irritating to the respiratory tract[6]. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances like water, strong bases, and oxidizing agents[7][9].
-
Waste Disposal: Quench excess reagent carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local and institutional regulations[6].
The Chemistry of Sulfonamide Formation
The primary application of this compound is the synthesis of sulfonamides via nucleophilic substitution. This reaction is fundamental in medicinal chemistry for creating bioisosteres of amides with improved metabolic stability and binding characteristics[4].
Reaction Mechanism
The reaction proceeds via a nucleophilic attack by a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion[3].
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocols
The following protocols provide robust starting points for the synthesis of sulfonamides using this compound.
Protocol 3.1: Standard Synthesis via Conventional Heating
This method is ideal for routine synthesis and scale-up operations. The slow, controlled addition of reagents at low temperature is critical for minimizing side reactions and maximizing yield.
Materials & Reagents
| Reagent/Material | Grade | Typical Stoichiometry |
| Primary/Secondary Amine | N/A | 1.0 eq |
| This compound | N/A | 1.0 - 1.2 eq |
| Pyridine or Triethylamine (Base) | Anhydrous | 1.5 - 2.0 eq |
| Dichloromethane (DCM) | Anhydrous | ~0.1 - 0.2 M |
| 1 M Hydrochloric Acid (HCl) | Reagent | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | For workup |
| Brine (Saturated NaCl) | Reagent | For workup |
| Anhydrous Magnesium/Sodium Sulfate | Reagent | For drying |
| Silica Gel | N/A | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Evacuate and backfill the flask with nitrogen or argon.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the amine.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This step is crucial to dissipate the heat generated during the addition of the base and the highly exothermic sulfonylation reaction, preventing potential degradation of reactants or products.
-
Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) dropwise to the stirred solution at 0 °C[3].
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump or dropping funnel. Maintain the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.
-
Monitoring: Track the consumption of the limiting reagent (typically the amine) using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and finally brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final sulfonamide.
Protocol 3.2: Rapid Microwave-Assisted Synthesis
Microwave synthesis offers a significant acceleration of reaction times, ideal for high-throughput synthesis and library generation.
Procedure
-
Vessel Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and this compound (1.1 eq) in a suitable microwave-compatible solvent (e.g., Dioxane or Acetonitrile) containing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes. Note: Optimization of time and temperature is crucial and substrate-dependent.
-
Workup & Purification: After cooling the vessel to room temperature, concentrate the reaction mixture and purify the residue directly using preparative HPLC or flash chromatography.
Comprehensive Experimental Workflow
The success of the synthesis relies on a logical and systematic workflow, from initial setup to final analysis.
Caption: Standard workflow for sulfonamide synthesis.
Product Characterization and Validation
Confirming the structure and purity of the synthesized sulfonamide is a critical final step.
Expected Spectroscopic Data
| Technique | Characteristic Features for a Model Sulfonamide Product |
| ¹H NMR | - Aromatic protons from the fluorophenoxy group. - Triplets corresponding to the -O-CH₂-CH₂-SO₂- moiety. - A broad singlet for the N-H proton (if from a primary amine), which disappears upon D₂O exchange. - Signals corresponding to the R-group from the amine. |
| ¹³C NMR | - Signals for all unique carbon atoms, including those in the aromatic ring and the ethyl linker. |
| IR Spectroscopy | - Strong, characteristic S=O stretching bands: asymmetric stretch around 1350 cm⁻¹ and symmetric stretch around 1160 cm⁻¹[3]. - N-H stretching band around 3300 cm⁻¹ (for secondary sulfonamides). |
| Mass Spectrometry | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide. |
References
- Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(16), 3581–3583.
-
Amaybio. (n.d.). This compound. Amaybio Product Page. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Market Publishers Reports. [Link]
-
Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride. Yufeng Chemicals. [Link]
-
Amaybio. (n.d.). This compound - 1g. Amaybio Product Page. [Link]
-
NJ.gov. (n.d.). Hazard Summary: ETHANESULFONYL CHLORIDE, 2-CHLORO-. New Jersey Department of Health. [Link]
Sources
- 1. This compound - CAS:1330752-42-5 - 阿镁生物 [amaybio.com]
- 2. This compound - CAS:1330752-42-5 - 阿镁生物 [amaybio.com]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
Topic: A Step-by-Step Guide for 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and step-by-step protocols for the application of 2-(2-Fluorophenoxy)ethanesulfonyl chloride in synthetic chemistry. Sulfonyl chlorides are highly reactive and versatile intermediates, pivotal in the synthesis of sulfonamides—a privileged scaffold in medicinal chemistry.[1][2][3] This document focuses on the core reactivity of this compound, with a primary emphasis on its reaction with amines to form sulfonamides. We will explore the underlying chemical principles, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting. The protocols and technical discussions are designed for researchers in drug discovery and chemical development, aiming to leverage this building block for the synthesis of novel molecular entities.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2][4][5] The enduring importance of this moiety stems from its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to engage in critical hydrogen bonding interactions with biological targets.[4]
This compound is a valuable synthetic building block for introducing a unique pharmacophore. The 2-fluorophenoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity, making it a strategic component in drug design.[6] This guide provides the necessary framework for effectively utilizing this reagent in a laboratory setting.
Physicochemical Properties and Safety Mandates
As a reactive sulfonyl chloride, this compound demands careful handling. Its properties are analogous to other ethanesulfonyl chlorides, which are known to be corrosive, moisture-sensitive, and lachrymatory.[7][8]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1330752-42-5[9] |
| Molecular Formula | C₈H₈ClFO₃S |
| Reactivity | Highly electrophilic at the sulfur center.[1] |
| Hazards | Corrosive, moisture sensitive, lachrymator. Causes severe skin burns and eye damage.[7][10][11] |
Mandatory Safety Protocols:
-
Handling: Always handle this compound in a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[10][11]
-
Moisture Sensitivity: This reagent reacts exothermically with water and other protic nucleophiles to release corrosive hydrochloric acid (HCl).[12] Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.
-
Disposal: Quench excess reagent carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide) before disposal, following local institutional guidelines.
Core Reactivity and Mechanistic Principles
The utility of this compound stems from the high electrophilicity of the sulfur atom. The strongly electron-withdrawing oxygen and chlorine atoms polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates the reaction.[1][13]
The primary reaction of interest is nucleophilic acyl substitution, where a nucleophile (such as a primary or secondary amine) attacks the sulfonyl group, leading to the formation of a stable sulfonamide bond.[12][14]
Application Protocol: Synthesis of N-Substituted-2-(2-fluorophenoxy)ethanesulfonamides
This section provides a detailed, field-proven protocol for the synthesis of sulfonamides from this compound and a representative amine.
Principle
The reaction is a nucleophilic substitution wherein the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[14] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated, preventing the protonation of the amine reactant and driving the reaction to completion.[14][15]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under inert gas, protect from moisture. |
| Primary or Secondary Amine | ≥98% | Various | e.g., Aniline, Benzylamine, Morpholine |
| Triethylamine (TEA) or Pyridine | Anhydrous | Various | Freshly distilled recommended. |
| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or a fresh bottle. |
| 1M Hydrochloric Acid (HCl) | Reagent | Various | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | Various | For aqueous workup. |
| Brine (Saturated NaCl) | Reagent | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Various | For drying organic layer. |
| Flame-dried round-bottom flask | - | - | Must be completely dry. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert atmosphere setup (Nitrogen/Argon) | - | - | - |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to dissolve the amine (concentration approx. 0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add triethylamine or pyridine (1.5 equivalents) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the generated HCl.[14]
-
-
Sulfonyl Chloride Addition:
-
In a separate dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. A slight excess of the sulfonyl chloride can be used to ensure full conversion of a valuable amine.
-
Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes using a syringe or dropping funnel. This slow addition is critical to control the exothermicity of the reaction and prevent side-product formation.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 6-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the excess base and its salt.
-
Water (1x).
-
Saturated NaHCO₃ solution (1x) to remove any residual acid.
-
Brine (1x) to initiate the drying process.
-
-
This rigorous washing sequence is crucial for removing impurities before the final isolation step.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid or oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.
-
Reaction Mechanism
The reaction proceeds through a well-established nucleophilic substitution pathway.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine (e.g., highly electron-deficient aniline).2. Reagent degradation due to moisture.3. Insufficient reaction time. | 1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure all glassware is rigorously dried and use fresh anhydrous solvents.3. Monitor reaction by TLC and extend stirring time. |
| Multiple Products | 1. Reaction with a di-functional amine.2. Side reactions due to excessive heat. | 1. Use appropriate protecting group strategies for other nucleophilic sites.2. Maintain controlled temperature, especially during the addition of the sulfonyl chloride. |
| Starting Material Remains | 1. Insufficient equivalents of sulfonyl chloride.2. Amine protonated by HCl (insufficient base). | 1. Use a slight excess of the sulfonyl chloride (1.1-1.2 eq).2. Ensure at least 1.5 equivalents of base are used. |
Conclusion
This compound is a potent and versatile reagent for the synthesis of complex sulfonamides. Its reactivity is governed by the highly electrophilic nature of the sulfonyl group, allowing for efficient coupling with a wide range of amine nucleophiles. By adhering to strict anhydrous conditions and following the detailed protocol provided, researchers can reliably synthesize novel sulfonamide derivatives. This guide serves as a foundational resource, enabling scientists in drug discovery and development to confidently incorporate this valuable building block into their synthetic programs.
References
- Fiveable. (n.d.). Sulfonyl Chloride Definition.
-
Wikipedia. (2023). Sulfonyl halide. Retrieved from [Link]
- King, J. F., et al. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
- Anonymous. (2025). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis.
- Various Authors. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Macmillan, D., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Various Authors. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
- Merck Millipore. (2012). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
-
Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Fluorinated Polymers Using 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Polymer Architectures
The monomer 2-(2-Fluorophenoxy)ethanesulfonyl chloride presents a unique combination of reactive and structural features for advanced polymer synthesis. The highly reactive sulfonyl chloride (-SO₂Cl) group serves as a versatile handle for step-growth polymerization, while the fluorophenoxy moiety introduces desirable properties into the resulting polymer backbone. The presence of the fluorine atom can enhance thermal stability, chemical resistance, hydrophobicity, and modify the electronic characteristics of the final material.
This guide provides a detailed exploration of how this monomer can be leveraged to create novel polysulfonamides and polysulfonates, materials with potential applications ranging from high-performance engineering plastics to advanced membranes and biomedical devices. The protocols herein are based on established principles of polymerization chemistry, providing a robust framework for synthesis and characterization.
Monomer Overview & Physicochemical Properties
This compound is an electrophilic compound primed for reaction with various nucleophiles. Its core reactivity stems from the sulfonyl chloride group, which readily undergoes substitution reactions.
| Property | Value | Source/Notes |
| Chemical Structure | ||
| CAS Number | 1330752-42-5 | [1] |
| Molecular Formula | C₈H₈ClFO₃S | Derived |
| Molecular Weight | 238.66 g/mol | Derived |
| Key Reactive Group | Sulfonyl Chloride (-SO₂Cl) | [2] |
| Key Structural Moiety | 2-Fluorophenoxy | |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, DMF, acetonitrile). Limited solubility in nonpolar solvents. | [2] |
Note: The properties listed are for the specified monomer. Analogous compounds may have different characteristics.
Core Reaction Principle: Step-Growth Polycondensation
The synthesis of polymers from this compound relies on step-growth polycondensation. This process involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. The sulfonyl chloride group is a highly effective electrophile for this type of reaction.
Two primary classes of polymers can be synthesized:
-
Polysulfonamides: By reacting the sulfonyl chloride with a diamine monomer. The resulting sulfonamide linkage (-SO₂-NH-) is known for its stability.
-
Polysulfonates: By reacting the sulfonyl chloride with a bisphenol or diol. This forms a sulfonate ester linkage (-SO₂-O-).
The general reaction schemes are illustrated below.
Figure 1: General polycondensation reaction pathways.
Application Note I: Synthesis of a Novel Polysulfonamide via Interfacial Polycondensation
Introduction: Interfacial polymerization is a powerful technique for rapidly producing high molecular weight polymers at the interface of two immiscible liquids.[3][4][5] This method is particularly well-suited for the reaction between a di-sulfonyl chloride and a diamine. The polymerization is fast, often irreversible, and occurs under mild temperature conditions.[3] An acid scavenger is used in the aqueous phase to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards polymer formation.[4]
Workflow Diagram:
Sources
Application Notes and Protocols for the Quantification of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a reactive intermediate of significant interest in pharmaceutical synthesis. Recognizing the compound's inherent reactivity, which poses analytical challenges, we present two robust, validated methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization and a classic titrimetric approach for the determination of total sulfonyl chloride content. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from the underlying chemical principles to step-by-step protocols and data interpretation. All methodologies are grounded in established scientific principles and adhere to international regulatory standards for analytical method validation.
Introduction: The Analytical Imperative for a Reactive Intermediate
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its sulfonyl chloride moiety is highly electrophilic, making it an excellent reactant for forming sulfonamides and sulfonate esters. However, this same reactivity makes it susceptible to degradation, particularly through hydrolysis. Therefore, the accurate quantification of this compound is paramount to ensure the quality, consistency, and safety of the final drug product.
The inherent instability of sulfonyl chlorides necessitates analytical methods that are both rapid and can account for potential degradation.[1] Direct analysis by techniques like reverse-phase HPLC can be challenging due to the aqueous mobile phases typically employed, which can lead to on-column degradation.[2] This guide presents two orthogonal analytical techniques to provide a comprehensive approach to the quantification of this critical intermediate.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: To overcome the thermal lability and potential for degradation of this compound in the hot GC inlet, a pre-column derivatization strategy is employed. The sulfonyl chloride is reacted with a primary or secondary amine, such as diethylamine, to form a stable, less polar, and more volatile N,N-diethyl-2-(2-fluorophenoxy)ethanesulfonamide.[3][4] This derivative is then readily analyzed by GC-MS. Quantification is achieved by using an internal standard and constructing a calibration curve.
Causality of Experimental Choices:
-
Derivatization: The conversion to a sulfonamide is crucial for reproducible GC analysis, as it caps the reactive sulfonyl chloride group, preventing in-instrument degradation and improving chromatographic peak shape.[5]
-
GC-MS: This technique provides excellent separation efficiency and specificity. The mass spectrometer allows for unambiguous identification of the derivatized analyte and provides an additional layer of selectivity, which is particularly useful when analyzing complex reaction mixtures.[1]
-
Internal Standard: The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision.
Experimental Protocol: GC-MS with Derivatization
2.1.1. Materials and Reagents:
-
This compound (analyte)
-
Diethylamine (derivatizing agent)
-
Internal Standard (e.g., 4,4'-Dibromodiphenyl)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile, HPLC grade
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Standard laboratory glassware
2.1.2. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Autosampler
-
Analytical balance
2.1.3. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of 4,4'-Dibromodiphenyl and dissolve in 50 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Calibration Standards:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane.
-
Transfer 1 mL of this solution to a reaction vial.
-
2.1.4. Derivatization Procedure:
-
To each calibration standard and sample solution, add 100 µL of the IS Stock solution.
-
Add 200 µL of diethylamine.
-
Cap the vials tightly and allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction by adding 1 mL of deionized water and vortexing for 1 minute.
-
Allow the layers to separate and transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
2.1.5. GC-MS Operating Conditions:
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C, hold for 5 min | |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
2.1.6. Data Analysis:
-
Identify the peaks for the derivatized analyte and the internal standard based on their retention times and mass spectra.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the derivatized analyte in the sample from the calibration curve.
-
Calculate the purity of this compound in the original sample.
Method Validation
This method should be validated in accordance with ICH Q2(R2) guidelines.[6][7] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] This can be demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank sample. |
| Linearity | The relationship between concentration and the area ratio should be linear over the specified range. A correlation coefficient (r²) of ≥ 0.99 is typically required.[9] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should typically be within 98.0% to 102.0%.[8] |
| Precision | Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Expressed as the relative standard deviation (RSD) of a series of measurements. RSD should be ≤ 2%.[9] Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined based on the signal-to-noise ratio (commonly 3:1).[9] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined based on the signal-to-noise ratio (commonly 10:1).[9] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Parameters to vary include GC oven temperature, flow rate, and derivatization time. |
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS with derivatization.
Method 2: Quantification by Potentiometric Titration
Principle: This method provides a quantitative determination of the total sulfonyl chloride content based on its reaction with a nucleophile and subsequent titration. A common approach involves the reaction of the sulfonyl chloride with an excess of a known concentration of a nucleophilic reagent, such as an amine or a thiol. Alternatively, the hydrolyzable chloride can be determined by potentiometric titration with silver nitrate after complete hydrolysis of the sulfonyl chloride.[11][12] This latter approach is presented here for its simplicity and reliance on a well-established titration method. The sulfonyl chloride is first hydrolyzed to produce hydrochloric acid (HCl), which is then titrated with a standardized solution of sodium hydroxide. The endpoint is determined potentiometrically using a pH electrode.
Causality of Experimental Choices:
-
Hydrolysis: The sulfonyl chloride group is readily hydrolyzed by water to form the corresponding sulfonic acid and hydrochloric acid. This reaction is stoichiometric, allowing for the quantification of the starting material by titrating one of the acidic products.
-
Potentiometric Titration: This technique offers a more objective and accurate endpoint determination compared to colorimetric indicators, especially in non-aqueous or colored solutions.[13] The endpoint is identified by the point of maximum inflection in the titration curve.
-
Simplicity and Cost-Effectiveness: Titrimetric methods are generally less expensive to set up and run compared to chromatographic techniques, making them suitable for routine quality control.
Experimental Protocol: Potentiometric Titration
3.1.1. Materials and Reagents:
-
This compound (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Acetone, reagent grade
-
Deionized water
-
Standard laboratory glassware
3.1.2. Instrumentation:
-
Automatic potentiometric titrator
-
Combined pH glass electrode
-
Stirrer
-
Analytical balance
3.1.3. Sample Preparation:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 150 mL beaker.
-
Add 50 mL of acetone and stir until the sample is completely dissolved.
-
Slowly add 25 mL of deionized water while stirring to induce hydrolysis. Allow the solution to stir for 15 minutes to ensure complete hydrolysis.
3.1.4. Titration Procedure:
-
Place the beaker on the titrator's stirrer and immerse the pH electrode and the titrant delivery tip into the solution.
-
Titrate the sample with standardized 0.1 M NaOH.
-
Record the volume of titrant added and the corresponding pH values.
-
The endpoint is the volume of titrant corresponding to the point of maximum inflection of the titration curve (or the peak of the first derivative of the curve).
3.1.5. Calculation:
The percentage purity of this compound is calculated using the following formula:
Purity (%) = (V * M * FW) / (W * 10)
Where:
-
V = Volume of NaOH solution used at the endpoint (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
FW = Formula weight of this compound ( g/mol )
-
W = Weight of the sample (mg)
Method Validation
This titrimetric method should also be validated according to ICH Q2(R2) guidelines.[6][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method's ability to assess the analyte in the presence of non-acidic or non-basic impurities. Potential interference from other acidic or basic components in the sample should be evaluated.[8] |
| Linearity | A linear relationship should be demonstrated between the weight of the sample and the volume of titrant consumed. A correlation coefficient (r²) of ≥ 0.99 is desirable. |
| Accuracy | Determined by assaying samples of known purity or by spiking a sample with a known amount of a certified reference standard. The recovery should typically be within 98.0% to 102.0%.[8] |
| Precision | Repeatability: Assessed by performing multiple titrations on the same sample. The RSD should be ≤ 1%. Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure. |
| Robustness | The reliability of the method with respect to deliberate variations in parameters such as the volume of solvent, hydrolysis time, and stirring speed.[10] |
Workflow Diagram
Caption: Workflow for the quantification of this compound by potentiometric titration.
Summary and Recommendations
This guide has detailed two distinct and robust analytical methods for the quantification of this compound.
-
The GC-MS with derivatization method offers high specificity and sensitivity, making it ideal for the analysis of complex mixtures and for the identification and quantification of impurities.
-
The potentiometric titration method is a simple, cost-effective, and accurate technique for determining the total sulfonyl chloride content, well-suited for routine quality control applications.
The choice of method will depend on the specific analytical requirements, including the nature of the sample, the required level of sensitivity, and the available instrumentation. For comprehensive characterization, it is recommended to use both methods orthogonally to gain a complete understanding of the sample's purity and composition.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Verma, B. C., et al. (1985). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 24A, 890-891. [Link]
-
Carre, J., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. [Link]
-
Mastelf. (2022). Standard Operating Procedure (SOP) for HPLC Analysis. [Link]
-
Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
-
Standard Operating Procedure. HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) OPERATION. [Link]
-
Standard Operating Procedure of High Performance Liquid Chromatography. [Link]
-
DAIMON Project. (2018). Standard Operating Procedure (SOP). [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1110-1120. [Link]
-
Tsuji, K. (1978). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 158, 337-348. [Link]
-
ResearchGate. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. [Link]
-
Semantic Scholar. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. [Link]
-
ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl.... [Link]
-
Wikipedia. Potentiometric titration. [Link]
-
ChemSynthesis. Chemical Synthesis and Properties of Sulfonyl halides. [Link]
-
Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. [Link]
-
ChemRxiv. (2020). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a.... [Link]
-
Kyoya, T., et al. (2023). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 21(38), 7793-7800. [Link]
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Application Note: Synthesis of N-Substituted Sulfonamides via Nucleophilic Substitution of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride with Primary Amines
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in medicinal chemistry and drug development.[1] Compounds bearing this moiety exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[2][3] The synthesis of novel sulfonamide derivatives is therefore a critical task in lead optimization and the generation of new chemical entities.
This application note provides a detailed guide to the reaction between 2-(2-fluorophenoxy)ethanesulfonyl chloride and primary amines. This specific sulfonyl chloride serves as a valuable building block, introducing a flexible ether linkage and a fluorinated aromatic ring, which can modulate key drug-like properties such as metabolic stability, lipophilicity, and target-binding affinity.[4] We will provide an in-depth analysis of the reaction mechanism, a robust and validated experimental protocol, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Reaction Principles and Detailed Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of a nucleophilic substitution reaction at a sulfur center.[3] The reaction proceeds through a well-understood addition-elimination pathway, analogous to nucleophilic acyl substitution.[5][6]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the highly electron-deficient sulfur atom of the this compound (the electrophile).[3][4] This leads to the formation of a transient, high-energy tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is not present here, but the sulfur-oxygen double bonds re-establish their geometry as the chloride ion, an excellent leaving group, is expelled.[5]
-
Deprotonation: The resulting species is a protonated sulfonamide. A non-nucleophilic base, such as pyridine or triethylamine, present in the reaction mixture, abstracts the proton from the nitrogen atom.[1][7] This step is crucial as it neutralizes the product and also sequesters the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[4][7]
The overall transformation is a robust and high-yielding method for constructing the stable sulfonamide S-N bond.[8]
Caption: A diagram of the nucleophilic substitution mechanism.
Experimental Protocol: General Procedure
This protocol provides a reliable method for the synthesis of N-substituted-2-(2-fluorophenoxy)ethanesulfonamides. Caution: Sulfonyl chlorides are moisture-sensitive and can be corrosive. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
3.1 Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
3.2 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride). Add the base (e.g., pyridine, 1.5 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. Visualize spots using UV light and/or a potassium permanganate stain. The reaction is complete upon full consumption of the limiting reagent (the sulfonyl chloride).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[7]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Process Optimization and Troubleshooting
The success of the sulfonylation reaction depends on careful control of several parameters. The table below provides guidance on key experimental choices and troubleshooting common issues.
Table 1: Key Reaction Parameter Guidelines
| Parameter | Recommendation | Rationale & Scientific Justification |
|---|---|---|
| Solvent | Anhydrous DCM, THF, or Diethyl Ether | Aprotic solvents are required to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding non-reactive sulfonic acid.[7] |
| Base | Pyridine, Triethylamine (TEA) | A non-nucleophilic base is essential to neutralize the HCl byproduct without competing with the primary amine nucleophile.[1][9] |
| Temperature | Start at 0 °C, then warm to RT | Controls the initial exothermic reaction, minimizing potential side reactions. Allowing the reaction to proceed at room temperature ensures completion.[7] |
| Stoichiometry | Amine (1.1 eq), Base (1.5 eq) | A slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride. Excess base ensures complete neutralization of HCl.[3][7] |
Table 2: Troubleshooting Common Issues
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride.[7]2. Amine is protonated and non-nucleophilic. | 1. Use a fresh bottle of sulfonyl chloride and ensure strictly anhydrous conditions.2. Ensure sufficient base (at least 1.0 eq) is present to neutralize any amine salts (e.g., if starting from an amine·HCl salt). |
| Significant Polar Byproduct by TLC | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride into sulfonic acid.[7] | Thoroughly dry all glassware and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Presence of a Less Polar, Higher Rf Byproduct | Di-sulfonylation of the primary amine.[7] | Avoid using a large excess of the sulfonyl chloride. Maintain a 1:1.1 ratio of sulfonyl chloride to primary amine and add the sulfonyl chloride slowly at low temperature. |
| Reaction Stalls | 1. Low reactivity of the amine (e.g., sterically hindered or electron-poor anilines).2. Insufficient reaction time. | 1. Consider gentle heating (e.g., 40 °C) after initial addition. A stronger, non-nucleophilic base like DBU may be required in some cases.2. Allow the reaction to stir for up to 24 hours, monitoring periodically by TLC. |
Characterization of Products
The identity and purity of the synthesized N-substituted-2-(2-fluorophenoxy)ethanesulfonamide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the aromatic and aliphatic protons. The N-H proton of the sulfonamide typically appears as a singlet or a triplet (if coupled to adjacent protons) and its chemical shift can be concentration-dependent. ¹³C NMR will confirm the presence of all unique carbon atoms.[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Will show two characteristic strong S=O stretching bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
Conclusion
The reaction of this compound with primary amines is a highly reliable and versatile method for the synthesis of novel sulfonamides. By maintaining anhydrous conditions, controlling the reaction temperature, and using an appropriate base, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented here provide a solid foundation for the successful application of this important transformation in the context of pharmaceutical research and drug discovery.
References
- David, B., & et al. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride. Vulcanchem.
- Wikipedia. (n.d.). Sulfonamide. Wikipedia.
- Mondal, S., & Malakar, C. C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220.
- Liu, X., et al. (2024).
- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9374–9378.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Mondal, S., & Malakar, C. C. (2020).
- Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- Mondal, S., & Malakar, C. C. (2020).
- Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
- Lee, I., et al. (2004). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A, 108(15), 2923–2929.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. BenchChem.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
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Application Notes & Protocols: The Utility of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Derivatives in Modern Drug Discovery
I. Introduction: A Versatile Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the development of novel therapeutics. Among the vast arsenal of chemical building blocks, 2-(2-fluorophenoxy)ethanesulfonyl chloride and its derivatives have emerged as a cornerstone for synthesizing a diverse range of biologically active compounds.[1][2] The intrinsic reactivity of the sulfonyl chloride group, coupled with the modulatory effects of the 2-fluorophenoxy moiety, provides a powerful platform for generating libraries of compounds with potential applications in oncology, inflammation, and infectious diseases.[1][3]
This guide provides an in-depth exploration of the practical applications of this chemical class. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for their use. We will delve into the synthesis of key derivatives, their roles as enzyme inhibitors and receptor antagonists, and the established workflows for their biological evaluation.
The core structure consists of three key components:
-
A 2-Fluorophenoxy Group: The fluorine atom enhances metabolic stability and can modulate binding affinity to biological targets through specific electronic interactions.
-
An Ethane Linker: This flexible spacer allows for optimal positioning of the pharmacophoric elements within a target's binding site.
-
A Reactive Sulfonyl Chloride Moiety: This functional group is the primary site for chemical modification, most commonly reacting with amines to form stable and biologically prevalent sulfonamides.[3]
II. Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its function as a precursor for creating more complex molecules, particularly sulfonamides, which are a privileged scaffold in pharmaceutical development.[2][3]
A. Synthesis of Biologically Active Sulfonamides
The reaction of the sulfonyl chloride group with primary or secondary amines is a robust and efficient method for generating sulfonamides.[3] This class of compounds is renowned for its broad spectrum of therapeutic activities.[2]
-
Antibacterial Agents: The sulfonamide motif is classic in antibacterial drug design, famously inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3]
-
Kinase Inhibitors: In oncology, the sulfonamide group can act as a hydrogen bond acceptor, facilitating binding to the ATP pocket of various kinases. The electron-withdrawing nature of the fluorophenoxy ring can further enhance this binding affinity.[3]
-
Anti-inflammatory Agents: Derivatives have been investigated for their ability to modulate inflammatory pathways, including the inhibition of key enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[4][5]
Caption: General synthesis of sulfonamide derivatives and their applications.
B. Enzyme Inhibition and Receptor Modulation
Beyond their role as synthetic intermediates, derivatives of this scaffold have shown direct biological activity.
-
Dual COX/5-LOX Inhibition: Chronic inflammatory diseases involve complex signaling cascades. Compounds that can simultaneously inhibit both COX and 5-LOX pathways are highly sought after to provide broad anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.[4] Sulfonamide derivatives are a promising class for achieving this dual inhibition.[4][5]
-
Endothelin-A (ETa) Receptor Antagonism: Structure-activity relationship (SAR) studies on related ethanesulfonamide derivatives have identified potent and orally active antagonists of the ETa receptor.[6] Antagonizing this receptor leads to vasodilation, a key therapeutic strategy for managing hypertension. The 2-fluoroethoxy group, similar to the 2-fluorophenoxy group, was found to be well-tolerated in these antagonists.[6]
-
TNF-α Converting Enzyme (TACE) Inhibition: TACE is a critical enzyme in the release of the pro-inflammatory cytokine TNF-α. A structurally related compound, cyclopropanesulfonyl chloride, was used to develop selective TACE inhibitors.[3] This suggests that the this compound scaffold could be adapted to target TACE, offering another avenue for anti-inflammatory drug design.[3]
III. Experimental Protocols & Methodologies
The following protocols are provided as a guide for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of N-Substituted Sulfonamides
Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a primary or secondary amine.
Rationale: This reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic reactants.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine of interest (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.
Caption: Workflow for the synthesis and purification of sulfonamides.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To evaluate the inhibitory potential and selectivity of synthesized sulfonamide derivatives against COX-1 and COX-2 enzymes.
Rationale: This assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX enzymes. Comparing the IC₅₀ values for both isoforms allows for the determination of COX-2 selectivity, a key parameter for anti-inflammatory drug candidates.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme and Glutathione (cofactors)
-
Synthesized test compounds dissolved in DMSO
-
PGE2 ELISA Kit
-
96-well microplate, incubator
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, cofactors, and the test compound dilution (or DMSO for control).
-
Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37 °C.
-
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37 °C.
-
Stop Reaction: Terminate the reaction by adding a quench solution (e.g., 1M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using a non-linear regression curve fit.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
IV. Data Summary: Biological Activity Profile
The following table summarizes representative biological activities of compounds derived from or related to the 2-phenoxyethanesulfonyl scaffold, demonstrating their therapeutic potential.
| Compound Class | Target(s) | Key Structural Feature | Representative Activity | Reference |
| Phenylsulfonyl Urenyl Chalcones | COX-2 / 5-LOX | Phenylsulfonyl moiety | Me-UCH 5: COX-2 IC₅₀ = 0.06 µM; 5-LOX IC₅₀ = 0.5-0.8 µM | [4] |
| Ethanesulfonamide Derivatives | Endothelin-A (ETa) Receptor | 2-Fluoroethoxy group | Potent oral activity, inhibiting pressor response in rats at 0.3 mg/kg | [6] |
| Acetylene Analogs | 5-LOX | SO₂Me group | 5-LOX IC₅₀ = 3.2-3.5 µM | [5] |
| Phenoxy Sulfonamides | Inflammatory Pathways (NF-κB) | 2-Chlorophenoxy group | Potential to modulate NF-κB signaling | [7] |
V. Conclusion and Future Outlook
This compound and its derivatives represent a highly valuable and versatile platform in drug discovery. The straightforward synthesis of sulfonamides allows for rapid generation of diverse chemical libraries, while the inherent structural features of the scaffold provide a solid foundation for developing potent and selective inhibitors of various enzymes and receptors. The applications in oncology and inflammation are particularly promising. Future research will likely focus on expanding the diversity of amines used in synthesis, exploring novel therapeutic targets, and optimizing the pharmacokinetic properties of lead compounds derived from this exceptional scaffold.
VI. References
-
Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773) - Yufeng. Yufeng. Available at:
-
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride - Vulcanchem. Vulcanchem. Available at:
-
Buy 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride - Smolecule. Smolecule. Available at:
-
Buy 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride - Smolecule. Smolecule. Available at:
-
Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. PubMed. Available at:
-
Phenylsulphonyl urenyl chalcone derivatives as dual inhibitors of cyclo-oxygenase-2 and 5-lipoxygenase - PubMed. PubMed. Available at:
-
Synthesis of 1-(methanesulfonyl- and aminosulfonylphenyl)acetylenes that possess a 2-(N-difluoromethyl-1,2-dihydropyridin-2-one) pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. PubMed. Available at:
Sources
- 1. Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773) [yufenggp.com]
- 2. Buy 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride [smolecule.com]
- 3. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 4. Phenylsulphonyl urenyl chalcone derivatives as dual inhibitors of cyclo-oxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(methanesulfonyl- and aminosulfonylphenyl)acetylenes that possess a 2-(N-difluoromethyl-1,2-dihydropyridin-2-one) pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Welcome to the technical support center for the synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions to improve your yield and purity.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is typically approached via a two-step sequence. The primary challenges in this process are ensuring complete conversion in both steps while preventing degradation of the highly reactive sulfonyl chloride product.
The general synthetic pathway is as follows:
-
Williamson Ether Synthesis: Formation of 2-(2-Fluorophenoxy)ethanol from 2-Fluorophenol and a suitable two-carbon electrophile.
-
Chlorosulfonation: Conversion of the intermediate alcohol to the target sulfonyl chloride using a chlorinating agent.
This guide will dissect common failure points in this workflow and provide robust solutions.
Synthetic Workflow Diagram
Caption: Overall two-step synthesis pathway.
II. Troubleshooting Guide: Question & Answer
This section addresses specific issues you may encounter during your experiments.
Step 1: Etherification Issues
Q1: My etherification reaction shows low conversion of 2-fluorophenol, resulting in a poor yield of 2-(2-Fluorophenoxy)ethanol. What's going wrong?
A1: Low conversion in a Williamson ether synthesis typically points to one of three areas: insufficient deprotonation of the phenol, incorrect solvent choice, or suboptimal temperature.
-
Causality (Deprotonation): 2-Fluorophenol requires a sufficiently strong base to be fully deprotonated to the more nucleophilic phenoxide ion. Weak or insufficient base will result in a sluggish or incomplete reaction.
-
Troubleshooting & Optimization:
-
Base Selection: While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can significantly improve reaction rates by ensuring complete formation of the phenoxide. Use at least 1.1-1.5 equivalents of base.
-
Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the Sₙ2 reaction. Dimethylformamide (DMF) or acetonitrile are excellent choices. Avoid protic solvents (like ethanol), which can protonate the phenoxide and reduce its nucleophilicity.
-
Temperature Control: Heating the reaction (e.g., 60-80 °C) is typically necessary to drive it to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding excessive heat which can lead to side products.
-
Step 2: Chlorosulfonation & Product Purity Issues
Q2: I'm seeing a significant amount of the starting alcohol, 2-(2-Fluorophenoxy)ethanol, remaining after the chlorosulfonation step. How can I drive the reaction to completion?
A2: This is a common issue often related to reagent quality, stoichiometry, or reaction conditions. The conversion of an alcohol to a sulfonyl chloride is highly exothermic and requires careful control.[1]
-
Causality (Reagent & Conditions): Chlorinating agents like thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) are highly reactive and sensitive to moisture.[2] Incomplete reactions can result from degraded reagents or conditions that are too mild.
-
Troubleshooting & Optimization:
-
Reagent Purity: Use freshly opened or distilled thionyl chloride. Older bottles can absorb atmospheric moisture, reducing their potency.
-
Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to ensure all the alcohol is consumed.
-
Temperature Protocol: The reaction is highly exothermic.[3] Add the chlorinating agent slowly to a solution of the alcohol in an anhydrous solvent (like Dichloromethane, DCM) at a low temperature (0 °C or below). After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours to ensure completion.
-
Catalyst (for SOCl₂): The addition of a catalytic amount of DMF can accelerate the conversion of alcohols to chlorides with thionyl chloride.[2] However, be aware this can sometimes lead to byproducts.[2]
-
Q3: My final product is contaminated with the corresponding sulfonic acid, 2-(2-Fluorophenoxy)ethanesulfonic acid. How can I prevent its formation and remove it?
A3: The presence of the sulfonic acid is almost always due to the hydrolysis of your target sulfonyl chloride.[2] Sulfonyl chlorides are extremely electrophilic and react readily with water.[4][5][6]
-
Causality (Hydrolysis): Any exposure to moisture during the reaction, workup, or purification will convert your product to the undesired sulfonic acid.
-
Prevention:
-
Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Controlled Quenching: The workup is a critical point of failure. Quench the reaction by slowly pouring the reaction mixture onto a stirred mixture of ice and water.[2] This rapid, cold quenching minimizes the contact time and temperature at which hydrolysis can occur.
-
-
Removal:
-
Aqueous Extraction: The resulting sulfonic acid is significantly more polar and water-soluble than the sulfonyl chloride. During the workup, wash the organic layer with cold brine or a dilute, cold aqueous HCl solution. This will extract the sulfonic acid impurity into the aqueous phase.[2]
-
Aqueous Precipitation: For some aryl sulfonyl chlorides with low water solubility, controlled precipitation from an aqueous medium can be a surprisingly effective purification method, as it protects the bulk product from extensive hydrolysis.[2][7]
-
Q4: I am having difficulty purifying the final product by silica gel chromatography. The product seems to be degrading on the column.
A4: This is expected behavior. The silica gel surface is covered in hydroxyl groups, which are nucleophilic and can hydrolyze the sulfonyl chloride during chromatography.
-
Causality (On-Column Degradation): The acidic nature of standard silica gel and the presence of adsorbed water will degrade the product.
-
Troubleshooting & Optimization:
-
Anhydrous Chromatography: If chromatography is unavoidable, it must be performed under strictly anhydrous conditions. One effective method is to pre-treat the silica gel by flushing the packed column with a solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% in your eluent), followed by flushing with the eluent alone to remove excess base.[8] This neutralizes the acidic sites on the silica.
-
Alternative Purification: Avoid chromatography if possible. If the product is a solid, attempt recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate). If it is an oil, rely on a thorough extractive workup as described in Q3.
-
Troubleshooting Logic Diagram
Caption: Logic flow for troubleshooting common issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent: thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H)?
A1: The choice depends on your scale and tolerance for side reactions.
-
Thionyl Chloride (SOCl₂): Generally preferred for converting alcohols to chlorides on a lab scale.[9] The reaction is typically cleaner, and byproducts (SO₂ and HCl gas) are easily removed. It often requires a base or catalyst.
-
Chlorosulfonic Acid (ClSO₃H): An extremely powerful and cost-effective reagent, often used in industrial processes.[10][11] It reacts very quickly but is less selective. It can act as a chlorinating agent for the aromatic ring at elevated temperatures and can also promote other side reactions.[12] Strict temperature control is critical.
Q2: What are the critical safety precautions for this synthesis?
A2: Both thionyl chloride and chlorosulfonic acid are highly hazardous.
-
Corrosivity & Reactivity: They are extremely corrosive and react violently with water, releasing large amounts of toxic gases (HCl, SO₂).[13]
-
Handling: Always handle these reagents in a well-ventilated chemical fume hood.
-
PPE: Wear appropriate personal protective equipment, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Quenching: Never quench these reagents with water in a sealed container. Always add them slowly to a large excess of ice/water in an open beaker to manage the exotherm and off-gassing.
Q3: How should I store the final this compound product?
A3: Due to its high reactivity and sensitivity to hydrolysis, proper storage is essential to maintain purity. The product should be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere of nitrogen or argon. For long-term stability, store at low temperatures, such as in a freezer at -20°C.[8]
IV. Optimized Protocol & Data
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethanol
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser. Place under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous DMF (approx. 5 mL per gram of 2-fluorophenol).
-
Add 2-fluorophenol (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-chloroethanol (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-18 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an N₂/Ar inlet.
-
Dissolve 2-(2-fluorophenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Charge the dropping funnel with thionyl chloride (SOCl₂, 1.3 eq) diluted in a small amount of anhydrous DCM.
-
Add the SOCl₂ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 10x the volume of the reaction).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude sulfonyl chloride.
Table of Key Reaction Parameters
| Parameter | Step 1: Etherification | Step 2: Chlorosulfonation | Rationale & Impact on Yield |
| Solvent | DMF, Acetonitrile | Dichloromethane (DCM) | Must be anhydrous and polar aprotic for Step 1; anhydrous and non-reactive for Step 2. Water is detrimental. |
| Key Reagent | K₂CO₃ (or NaH) | Thionyl Chloride (SOCl₂) | Base strength in Step 1 dictates reaction rate. Reagent purity and stoichiometry in Step 2 are critical for conversion. |
| Temperature | 70-80 °C | 0 °C to Room Temp | Heating is required for Step 1. Strict low-temperature control is vital for Step 2 to prevent side reactions and manage exotherm. |
| Workup | Aqueous Extraction | Cold Quench & Extraction | Standard extraction for Step 1. A rapid, cold quench for Step 2 is essential to prevent hydrolysis of the product.[2] |
| Atmosphere | Inert Recommended | Inert Mandatory | An inert atmosphere is crucial in Step 2 to exclude moisture and prevent product degradation.[2] |
V. References
-
Vulcanchem. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride. Available from:
-
Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441. Available from:
-
King, J. F., & Hillhouse, J. H. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available from:
-
Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1. Available from:
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Available from: [Link]
-
Moody, T. J., & Rzepa, H. S. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available from:
-
BenchChem Technical Support Team. (2025). avoiding impurities in the synthesis of sulfonyl chlorides. BenchChem. Available from:
-
Thompson, D. L., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from:
-
ChemistryViews.org. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available from: [Link]
-
Gutmann, B., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]
-
Carou, M. C., & Martin, R. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from:
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Letters in Organic Chemistry, 5(4), 264-269. Available from: [Link]
-
Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Available from: [Link]
-
Smolecule. 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride. Available from:
-
Chemithon. Sulfonation and Sulfation Processes. Available from: [Link]
-
Gilbert, E. E. (2002). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. GlobalSpec. Available from: [Link]
-
LibreTexts Chemistry. (2015). 9.8: Reactions of Ethers. Available from: [Link]
Sources
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 9. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride [smolecule.com]
- 12. globalspec.com [globalspec.com]
- 13. chemithon.com [chemithon.com]
side reactions of 2-(2-Fluorophenoxy)ethanesulfonyl chloride and how to avoid them
Technical Support Center: 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you avoid prevalent side reactions and optimize your synthetic outcomes.
Introduction to this compound
This compound is a sulfonyl chloride reagent used in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical compounds.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides.[2] However, this high reactivity also makes it susceptible to several side reactions that can complicate synthesis and reduce yields. The most significant of these is its sensitivity to moisture, leading to hydrolysis.[3][4]
This guide provides a structured approach to troubleshooting, focusing on the root causes of common experimental issues and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a highly polar byproduct at the baseline. What is the likely cause?
A1: Hydrolysis to 2-(2-Fluorophenoxy)ethanesulfonic acid.
This is the most common side reaction. Sulfonyl chlorides are highly reactive towards water.[4] The presence of even trace amounts of moisture in your solvents, reagents, or glassware can lead to the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid byproduct is highly polar and often remains at the baseline on a TLC plate.
Root Cause Analysis & Prevention:
-
Moisture Contamination: The primary culprit is inadequate drying of the reaction setup.
-
Atmospheric Exposure: Handling the reagent in an open atmosphere allows moisture to be introduced.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields due to hydrolysis.
Corrective Actions:
-
Rigorous Drying: Ensure all glassware is oven-dried ( >120°C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[5]
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be passed through a solvent purification system or dried over molecular sieves.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.[3]
-
Controlled Quenching: Quench the reaction by adding the mixture to ice-cold water or a chilled aqueous solution. This can minimize hydrolysis of the remaining product during workup.[3]
Q2: During sulfonamide formation with an amine, my reaction is sluggish or stalls completely. What could be the issue?
A2: Inadequate base or steric hindrance.
The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2] If the base is insufficient or too weak, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Table: Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Base | Check stoichiometry. Is there at least one equivalent of base for each equivalent of HCl produced? | Use at least 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For valuable substrates, 2 equivalents may be used to ensure the reaction goes to completion. |
| Weak Base | Is the pKa of the base sufficient to neutralize HCl effectively in the chosen solvent? | Pyridine is a classic choice, but TEA or DIPEA are stronger and often more effective.[6] |
| Low Reaction Temperature | Is the reaction being run at a very low temperature (e.g., -78°C)? | While low temperatures control exotherms, they can slow the reaction rate.[3] Allow the reaction to slowly warm to 0°C or room temperature and monitor by TLC or LC-MS.[7] |
| Sterically Hindered Amine | Is the amine substrate bulky (e.g., a secondary amine with large substituents)? | Increase reaction temperature (e.g., reflux in DCM or THF) or use a stronger, non-nucleophilic base. In some cases, a different synthetic route may be necessary. |
Q3: My purification is difficult, with multiple byproducts that are close in polarity to my desired sulfonamide. What side reactions could be occurring?
A3: Potential for elimination-addition or reaction with the solvent.
While less common for ethanesulfonyl chlorides compared to methanesulfonyl chlorides, strong, non-nucleophilic bases can potentially induce elimination of HCl to form a highly reactive "sulfene" intermediate (CH₂(O₂S)=CH-O-Ar).[7] This intermediate can polymerize or react non-selectively, leading to a complex mixture of products.
Side Reaction Pathways:
Caption: Desired reaction vs. sulfene-mediated side reactions.
Preventative Measures:
-
Base Selection: Use a base that is strong enough to scavenge HCl but not so strong as to promote significant elimination. Pyridine or 2,6-lutidine are often good choices to minimize this pathway.
-
Controlled Addition: Add the sulfonyl chloride slowly to the mixture of the amine and base at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the desired bimolecular reaction over the base-induced elimination.
-
Solvent Choice: Ensure the solvent is inert. Nucleophilic solvents like alcohols are incompatible as they will react with the sulfonyl chloride.[8]
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask and magnetic stir bar
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask, equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the amine substrate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (to make a ~0.1-0.5 M solution).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.
- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Various Authors. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing.
- Wikipedia. (n.d.). Sulfonamide.
- Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Barabe, F., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BenchChem. (n.d.). Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions.
- Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with Sorbic Chloride.
- PubChem. (n.d.). Ethanesulfonyl chloride.
Sources
- 1. Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773) [yufenggp.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Purification of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the purification of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a key intermediate in various synthetic pathways. The inherent reactivity of sulfonyl chlorides presents unique challenges during purification. This document is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is a persistent oil and fails to crystallize. What are the likely causes and how can I induce solidification?
A1: The failure of a product to crystallize is a frequent issue, often stemming from impurities that disrupt the formation of a crystal lattice or the inherent properties of the compound itself.
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities, such as residual starting materials, byproducts, or solvents, can significantly inhibit crystallization. The most common impurity is the corresponding sulfonic acid, formed from hydrolysis of the sulfonyl chloride.[1]
-
Residual Solvents: Trapped solvent molecules can act as a plasticizer, preventing the molecules from arranging into a well-defined crystal structure.
-
Amorphous Nature: Some organic molecules, due to their structural flexibility, naturally exist in an amorphous or oily state.
Solutions:
-
Purity Assessment: Before attempting crystallization, verify the purity of your product. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for detecting impurities.[2] The presence of a polar spot on the TLC, baseline streaking, or multiple peaks in the LC trace indicates the need for further purification.
-
Column Chromatography: If significant impurities are detected, purification by column chromatography is recommended.[3] A gradient elution using a nonpolar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.[2]
-
Trituration: This technique can be highly effective for inducing crystallization from an oil.[2] Add a small amount of a solvent in which the desired product is poorly soluble (e.g., cold hexanes or diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This process can help to "wash" away impurities and encourage the formation of a solid.
-
Seeding: If you have a small amount of crystalline product from a previous successful batch, adding a "seed" crystal to the supersaturated oil can initiate crystallization.
-
Solvent Removal: Ensure all residual solvents are thoroughly removed under high vacuum. Heating the sample gently while under vacuum can aid in this process, but caution must be exercised to avoid thermal decomposition.
Q2: I'm observing a significant amount of a polar impurity in my crude this compound, which I suspect is the corresponding sulfonic acid. How can I prevent its formation and remove it?
A2: The formation of the corresponding sulfonic acid via hydrolysis is the most common side reaction when working with sulfonyl chlorides.[1]
Prevention:
-
Strict Anhydrous Conditions: The rigorous exclusion of moisture is paramount.[1] This includes using oven-dried glassware, anhydrous solvents, and performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: Quench the reaction by adding it to ice or a cold, non-aqueous medium. This minimizes the exposure time of the sulfonyl chloride to water at temperatures where hydrolysis is more rapid.[1]
-
Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can paradoxically protect the product from extensive hydrolysis and lead to a purer product.[4][5] This is because the solid product is less susceptible to hydrolysis than when it is dissolved in an organic solvent in the presence of water.
Removal:
-
Aqueous Washing: During the workup, wash the organic layer containing your product with cold, dilute aqueous acid (e.g., 1M HCl). This will protonate the sulfonic acid, but it will remain more water-soluble than the sulfonyl chloride and partition into the aqueous phase.[1] A subsequent wash with brine will help to remove residual water from the organic layer.
-
Base Wash (with caution): A wash with a mild aqueous base like sodium bicarbonate can also remove the acidic sulfonic acid. However, this must be done at low temperatures and very quickly, as the basic conditions can accelerate the hydrolysis of the desired sulfonyl chloride.[1]
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization is an excellent method for removing the more polar sulfonic acid impurity.[1]
| Solvent System for Recrystallization | Polarity | Notes |
| Ethyl Acetate / Hexanes | Medium/Non-polar | A versatile system for compounds of intermediate polarity.[2] |
| Dichloromethane / Hexanes | Medium/Non-polar | Good for compounds soluble in chlorinated solvents. |
| Toluene / Heptane | Non-polar | Suitable for less polar sulfonyl chlorides. |
Q3: My purification by column chromatography is resulting in low yields and/or decomposition of the product on the column. What can I do to improve this?
A3: Sulfonyl chlorides can be sensitive to the stationary phase used in column chromatography, particularly silica gel, which is acidic and can catalyze hydrolysis if any moisture is present.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (typically 1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition on silica is a persistent issue, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.
-
Dry Packing and Eluents: Ensure your silica gel is thoroughly dried before use and that your elution solvents are anhydrous.
-
Rapid Chromatography: Do not let the column run overnight. The prolonged exposure of the sulfonyl chloride to the stationary phase increases the likelihood of decomposition. Aim to complete the chromatography in a timely manner.
-
TLC Analysis of Fractions: Collect smaller fractions and analyze them by TLC to accurately identify the fractions containing the pure product.
Q4: What are the best practices for handling and storing purified this compound to prevent degradation?
A4: Due to their reactivity, proper handling and storage are crucial to maintain the purity of sulfonyl chlorides.
-
Moisture Exclusion: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas.
-
Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended to slow down any potential decomposition pathways.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze decomposition.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Sulfonyl Chloride
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (e.g., ethyl acetate).[2] Heat the mixture gently until the solvent is boiling and all the solid has dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, dry flask.[2]
-
Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools and becomes supersaturated.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting with a nonpolar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Visualize the spots under UV light or by staining.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Troubleshooting Process
The following diagram illustrates a typical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- BenchChem. (2025). Avoiding Impurities in the Synthesis of Sulfonyl Chlorides.
- Vulcanchem. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.
- National Institutes of Health. (Date not available). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?.
- (No author). (No date). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1.
- BenchChem. (2025). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
- Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- Nacsa, E. D., & Lambert, T. H. (Date not available). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- Organic Chemistry Portal. Synthesis of sulfonyl chlorides.
- Organic Syntheses. Benzenesulfonyl chloride.
- ResearchGate. (2023). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
Sources
optimization of reaction conditions for 2-(2-Fluorophenoxy)ethanesulfonyl chloride
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how to handle moisture sensitivity of 2-(2-Fluorophenoxy)ethanesulfonyl chloride
Introduction: The Challenge of Moisture Sensitivity
Welcome to the technical support guide for 2-(2-Fluorophenoxy)ethanesulfonyl chloride. This reagent is a valuable intermediate in pharmaceutical and materials science research, primarily used for introducing the 2-(2-fluorophenoxy)ethylsulfonyl moiety into molecules to create sulfonamides and sulfonate esters.[1][2] However, its utility is intrinsically linked to its high reactivity, particularly its acute sensitivity to moisture.
The sulfonyl chloride functional group (—SO₂Cl) is highly electrophilic and reacts readily with nucleophiles, including water.[3] Exposure to even trace amounts of atmospheric moisture will lead to rapid hydrolysis, converting the reactive sulfonyl chloride into the corresponding, and often unreactive, 2-(2-Fluorophenoxy)ethanesulfonic acid.[3][4] This degradation not only consumes the reagent, leading to poor reaction yields, but also introduces a significant acidic impurity that can complicate reaction workups and product purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to successfully handle, store, and utilize this powerful but sensitive reagent.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and use of this compound in a practical Q&A format.
Section 1: Storage and Stability
Q1: I've just received a new bottle of this compound. What is the correct storage procedure?
A1: Proper storage from the moment of receipt is critical to preserving the reagent's integrity.
-
Immediate Action: Upon receipt, inspect the container seal. If it appears compromised, do not use the reagent and contact your supplier.
-
Storage Conditions: The reagent should be stored at low temperatures, typically 2-8°C or even -20°C for long-term stability, as recommended for analogous compounds.[5] Crucially, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] The original supplier packaging, such as a Sure/Seal™ bottle, is designed for this purpose.[7][8]
-
Location: Store in a desiccator inside a refrigerator or freezer designated for chemical storage. Do not store in areas with high humidity or frequent temperature fluctuations.
Q2: How do I know if my stored this compound has degraded?
A2: Degradation is primarily due to hydrolysis. The key signs are:
-
Physical Appearance: The pure compound is typically a liquid or low-melting solid. The formation of a significant amount of white, crystalline solid (the sulfonic acid) is a primary indicator of decomposition.
-
Pungent Odor: While sulfonyl chlorides have a characteristic sharp odor, hydrolysis releases hydrogen chloride (HCl) gas, which can sometimes be detected upon opening the container in a poorly sealed bottle.[3][9]
-
Analytical Confirmation: The most definitive way to check for degradation is through analytical techniques. A simple ¹H NMR spectrum will show the appearance of new peaks corresponding to the sulfonic acid byproduct.[10][11] See the Protocol Hub for a detailed method on quality assessment via NMR.
Section 2: Handling and Inert Atmosphere Techniques
Q3: Why is an inert atmosphere so critical, and what is the minimum setup I need?
A3: An inert atmosphere is non-negotiable. It displaces atmospheric moisture and oxygen, preventing the hydrolysis of the sulfonyl chloride.[7][12][13]
-
The "Why": The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center in an Sₙ2-type mechanism, leading to the displacement of the chloride ion and formation of the sulfonic acid.[14][15][16][17] This reaction is often rapid and irreversible under standard conditions.
-
Minimum Setup: For most academic and research labs, a simple yet effective setup involves using a balloon filled with dry nitrogen or argon connected via a needle to the reaction flask's septum.[12][18] This maintains a positive pressure of inert gas, preventing air from entering. For more rigorous applications, a Schlenk line (vacuum/inert gas manifold) is recommended.[19]
Q4: My reaction yield is consistently low. I suspect my handling technique is introducing moisture. What is the correct way to transfer the reagent?
A4: Improper transfer is a very common source of moisture contamination. The goal is to move the liquid from the storage bottle to the reaction flask without any exposure to air.
-
Glassware Preparation: All glassware must be rigorously dried before use. This is best achieved by oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas.[7][13]
-
Syringe Transfer Technique: This is the most common method for transferring small to moderate volumes.[7][12][18] Do not simply open the bottle to the air. See the detailed step-by-step protocol in the Protocol Hub below. The key is to use a dry syringe and needle and to always maintain a positive inert gas pressure in both the source bottle and the receiving flask.
Section 3: Reaction Troubleshooting
Q5: I've confirmed my starting material is pure and my handling technique is good, but my sulfonamide/sulfonate ester formation is still failing. What else could be wrong?
A5: If the reagent itself is not the issue, consider the other components of your reaction.
-
Solvent Purity: Ensure you are using anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system) and stored over molecular sieves.
-
Other Reagents: Your amine or alcohol substrate may contain water. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or drying it with a suitable agent.
-
Reaction Temperature: Some sulfonylation reactions can be sluggish.[20] While low temperatures are often used to control exothermicity, you may need to gently warm the reaction after the addition is complete to drive it to completion. Monitor progress by TLC or LC-MS.[21]
Q6: I see a significant amount of a solid precipitating in my reaction, and my desired product is not forming. What is happening?
A6: This is likely the sulfonic acid byproduct forming in situ. This indicates that despite your best efforts, moisture is present in your reaction flask. The source could be contaminated solvent, reagents, or a leak in your inert atmosphere setup. The sulfonic acid is generally not reactive under these conditions and represents a dead end for your starting material. Review every step of your drying and handling procedures.
Section 4: Workup and Purification
Q7: How should I safely quench the reaction and dispose of excess this compound?
A7: Unreacted sulfonyl chloride must be safely neutralized before disposal.
-
Quenching Procedure: The reaction should be quenched by slowly and cautiously adding it to a separate flask containing a stirred, cold solution. A common method is to pour the reaction mixture onto ice water or a cold, dilute solution of a mild base like sodium bicarbonate.[4][22] This will hydrolyze the remaining sulfonyl chloride. Be aware that this process can be exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.[23] See the Protocol Hub for a detailed quenching protocol.
-
Disposal: Once quenched and neutralized, the aqueous mixture can typically be disposed of in the appropriate aqueous waste container, following your institution's safety guidelines.
Q8: My crude product is contaminated with 2-(2-Fluorophenoxy)ethanesulfonic acid. How do I remove it?
A8: The sulfonic acid impurity is highly polar and acidic, which can be exploited for its removal.
-
Aqueous Extraction: During the workup, wash the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[21][24] The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer. Repeat the wash several times to ensure complete removal.
-
Chromatography: If the basic wash is insufficient, flash column chromatography on silica gel can be effective. The highly polar sulfonic acid will typically remain at the baseline (Rf = 0) in most common solvent systems, allowing for the elution of your less polar product.[24]
Data & Properties Summary
The table below summarizes key properties for easy reference during experimental planning.
| Property | This compound | 2-(2-Fluorophenoxy)ethanesulfonic acid (Hydrolysis Product) |
| Molecular Formula | C₈H₈ClFO₃S | C₈H₉FO₄S |
| Molecular Weight | 238.66 g/mol | 220.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | White crystalline solid |
| Reactivity | Highly reactive with nucleophiles (H₂O, alcohols, amines) | Stable, acidic |
| Solubility (Organic) | Soluble in most aprotic organic solvents (DCM, THF, Ether) | Generally insoluble in nonpolar organic solvents |
| Solubility (Aqueous) | Reacts (hydrolyzes) | Soluble, especially as a salt after neutralization |
Visual Workflow Guide
The following diagram illustrates the complete workflow for handling this compound, from receipt to reaction completion, highlighting critical control points to prevent moisture contamination.
Caption: Workflow for handling moisture-sensitive sulfonyl chlorides.
Protocol Hub: Step-by-Step Methodologies
Protocol 1: Inert Atmosphere Syringe Transfer
This protocol details the transfer of this compound from a Sure/Seal™ type bottle to a reaction flask.[7][12][18]
-
Preparation:
-
Ensure your reaction flask is assembled, oven-dried, and under a positive pressure of nitrogen or argon (e.g., via a balloon).
-
Select a clean, dry glass syringe with a Luer-lock tip. The syringe volume should be 1.5-2x the volume of reagent you intend to transfer.
-
Select a new, sharp needle long enough to reach the liquid level in the reagent bottle without needing to excessively tilt it.
-
Allow the reagent bottle to warm to room temperature before use to prevent moisture condensation.
-
-
Execution:
-
Pierce the septum of the reagent bottle with a separate needle connected to a nitrogen/argon line to equalize the pressure.
-
Flush your transfer syringe with inert gas by drawing gas from the headspace of your (empty) reaction flask and expelling it. Repeat 3 times.
-
Pierce the septum of the reagent bottle with the flushed syringe.
-
Submerge the needle tip into the liquid and slowly pull the plunger to draw the desired volume of reagent. It is helpful to pull a slightly larger volume than needed initially.
-
Raise the needle tip into the headspace (still inside the bottle) and push the plunger to expel any gas bubbles and precisely adjust the volume to the desired mark.
-
Withdraw a small "buffer" of inert gas (~0.2 mL) from the headspace into the syringe. This prevents the reactive liquid in the needle tip from being exposed to air during transfer.[18]
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of your reaction flask.
-
First, inject the inert gas buffer, then slowly deliver the reagent into the reaction flask.
-
Withdraw the syringe. Rinse it immediately and thoroughly with an appropriate dry solvent, followed by water and acetone.
-
Protocol 2: Quality Assessment by ¹H NMR Spectroscopy
This method allows for a quick check of the reagent's purity by detecting the sulfonic acid hydrolysis product.[10][11]
-
Sample Preparation:
-
In a fume hood, carefully add ~5-10 mg of this compound to a clean, dry NMR tube.
-
Add ~0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Do not use D₂O.
-
Cap the NMR tube and gently mix until the sample is dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
This compound: Will show characteristic multiplets for the aromatic protons and two triplets for the -OCH₂CH₂SO₂Cl protons.
-
2-(2-Fluorophenoxy)ethanesulfonic acid (Impurity): The key diagnostic signal is the shift of the protons alpha to the sulfonyl group (-CH₂SO₂-). Hydrolysis to the sulfonic acid typically causes a downfield shift of these protons compared to the sulfonyl chloride. A broad singlet corresponding to the acidic -SO₃H proton may also be visible, though its position is highly variable.
-
By integrating the peaks corresponding to the pure compound and the impurity, you can estimate the level of degradation.
-
Protocol 3: Safe Quenching of Excess or Degraded Reagent
This protocol describes how to safely neutralize the reactive sulfonyl chloride.[4][23]
-
Setup:
-
Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses).
-
In a flask large enough to accommodate your reagent and the quenching solution, add a stir bar and a volume of cold (0°C) 1 M sodium bicarbonate solution roughly 10-20 times the volume of the sulfonyl chloride to be quenched.
-
Place the flask in an ice-water bath and begin stirring.
-
-
Quenching:
-
Using a pipette or dropping funnel, add the sulfonyl chloride dropwise to the vigorously stirring, cold bicarbonate solution.
-
Control the rate of addition to manage the effervescence (CO₂ evolution) and any exotherm. The reaction is: R-SO₂Cl + 2 NaHCO₃ → R-SO₃Na + NaCl + 2 CO₂ + H₂O
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
-
Final Steps:
-
Check the pH of the aqueous solution to ensure it is neutral or slightly basic. If it is still acidic, add more bicarbonate solution.
-
The resulting aqueous solution can now be transferred to the appropriate hazardous waste container.
-
References
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
- King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
-
Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. [Link]
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
-
Wordpress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Reddit. (2019). Removing thionyl chloride. [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]
- Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
-
Wikipedia. Sulfonyl halide. [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
- Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
-
NIH. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
Organic Syntheses. p-TOLUENESULFINYL CHLORIDE. [Link]
- Sun, S., & Xu, J. (2022).
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]
-
RSC Publishing. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
Sources
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 18. youtube.com [youtube.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
- 23. kgroup.du.edu [kgroup.du.edu]
- 24. reddit.com [reddit.com]
common impurities in 2-(2-Fluorophenoxy)ethanesulfonyl chloride and their removal
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities found in 2-(2-Fluorophenoxy)ethanesulfonyl chloride and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing or handling this compound?
A1: Impurities can be introduced at various stages, from the synthesis itself to storage and handling. The most prevalent impurities are typically:
-
Hydrolysis Product: 2-(2-Fluorophenoxy)ethanesulfonic acid is the most common impurity, formed by the reaction of the sulfonyl chloride with moisture.[1][2] The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water.
-
Unreacted Starting Materials: Depending on the synthetic route, residual 2-fluorophenol or 2-chloroethanesulfonyl chloride may be present.
-
By-products from Synthesis: Side reactions during the synthesis can generate other related substances. For instance, in Sandmeyer-type reactions, impurities such as Sandmeyer by-products or disulfides can form.[3]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) may be carried over.
Q2: My analysis shows a significant amount of 2-(2-Fluorophenoxy)ethanesulfonic acid. How can I prevent its formation and remove it from my product?
A2: The presence of the corresponding sulfonic acid is a classic issue when working with sulfonyl chlorides.[1]
Prevention is key:
-
Strict Anhydrous Conditions: The primary cause of sulfonic acid formation is hydrolysis.[4][5] It is critical to use dry solvents and reagents and to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Controlled Quenching: Quench the reaction mixture at low temperatures, for example, by pouring it slowly onto crushed ice. This minimizes the product's hydrolysis by keeping the temperature low during the initial, often exothermic, contact with the aqueous phase.[1]
For removal, consider the following:
-
Aqueous Acidic Wash: The sulfonic acid is significantly more water-soluble than the sulfonyl chloride. You can scrub the crude product (dissolved in an immiscible organic solvent) with a dilute aqueous solution of hydrochloric acid. This ensures the sulfonic acid is in its protonated, more water-soluble form, facilitating its extraction into the aqueous layer.[1]
-
Precipitation/Crystallization: For sulfonyl chlorides with low water solubility, controlled precipitation from an aqueous medium can effectively separate them from the more soluble sulfonic acid impurity.[6] If your final product is a solid, recrystallization is an excellent purification method.
Q3: How do I remove unreacted starting materials like 2-fluorophenol?
A3: Unreacted starting materials can typically be removed by exploiting differences in their chemical properties compared to the final product.
-
Basic Wash: 2-Fluorophenol is acidic and can be deprotonated by a mild base. Washing an organic solution of your crude product with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) will convert the phenol into its water-soluble phenoxide salt, which will partition into the aqueous layer.
-
Chromatography: If washing is insufficient, flash column chromatography is highly effective due to the significant polarity difference between the starting materials and the sulfonyl chloride product.
Q4: My product seems to be degrading during silica gel chromatography. What is happening and how can I avoid this?
A4: Standard silica gel is slightly acidic and contains adsorbed water, both of which can promote the hydrolysis of the sensitive sulfonyl chloride functional group on the column.
To prevent degradation:
-
Use Anhydrous Conditions: Dry your solvents thoroughly and consider using silica gel that has been dried in a vacuum oven.
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).[7] This neutralizes the acidic sites on the silica surface, protecting your compound from degradation.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
Impurity Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Aqueous Workup | Extensive hydrolysis of the sulfonyl chloride product to the sulfonic acid, which is then lost to the aqueous phase. | • Ensure strict anhydrous conditions during the reaction. • Quench the reaction mixture at low temperature (0°C). • Minimize the duration of the aqueous workup. |
| Product is an Oil, Fails to Crystallize | Presence of impurities, such as residual solvents or unreacted starting materials, depressing the melting point. | • Ensure all solvents are thoroughly removed under high vacuum. • Perform an appropriate aqueous wash (acidic or basic) to remove starting materials. • Purify via anhydrous flash column chromatography. |
| Multiple Spots on TLC After Purification | 1. Incomplete reaction. 2. Product degradation during storage or handling. 3. Degradation on the TLC plate (if silica is not deactivated). | 1. Monitor the reaction by TLC or HPLC to ensure it has gone to completion. 2. Store the purified product at low temperatures (–20°C) under an inert atmosphere.[7] 3. Spot the TLC plate and elute immediately. |
| NMR Spectrum Shows Broad Hump, Not a Sharp Singlet for Sulfonic Acid Proton | Presence of both the sulfonic acid and residual water, leading to proton exchange. | This is characteristic of the sulfonic acid impurity. Focus on removal techniques like an acidic aqueous wash rather than solely relying on NMR for confirmation in a wet sample. |
Experimental Protocols
Protocol 1: Removal of Sulfonic Acid Impurity via Aqueous HCl Wash
This protocol is designed to selectively remove the 2-(2-Fluorophenoxy)ethanesulfonic acid impurity from a crude organic solution of the title compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of cold (0-5°C) 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The sulfonic acid impurity will be extracted into the upper aqueous layer.
-
Drain: Drain the lower organic layer into a clean flask. Discard the aqueous layer.
-
Repeat (Optional): For high levels of contamination, repeat the acidic wash (steps 3-6).
-
Neutral Wash: Wash the organic layer with an equal volume of cold brine (saturated aqueous NaCl solution) to remove residual acid and water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified sulfonyl chloride.
-
Verification: Confirm the removal of the sulfonic acid impurity by TLC, HPLC, or NMR analysis.
Protocol 2: Purification via Anhydrous Flash Column Chromatography
This method is used to separate the target compound from non-polar impurities (e.g., unreacted starting materials) and polar baseline impurities, while preventing on-column hydrolysis.
Methodology:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial elution solvent (e.g., hexanes or a low-polarity mixture like 5% ethyl acetate in hexanes). Add triethylamine to constitute ~1% of the total solvent volume.
-
Column Packing: Pack a chromatography column with the prepared silica slurry.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial elution solvent (containing triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
-
Final Product Analysis: Analyze the final product for purity using appropriate analytical methods (HPLC, GC-MS, NMR).[8][9]
Visual Diagrams
Caption: Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.
Caption: General workflow for the purification and analysis of the target compound.
References
- Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
- King, J. F., & Lee, T. W. S. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684-5692.
- Hogan, A. M., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
- BenchChem. (2025). Analytical methods for detecting impurities in 2-(Furan-3-yl)-1-tosylpyrrolidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 8. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Sulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the chemistry involved, enabling you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during sulfonamide synthesis.
Q1: What is the most common and reliable method for synthesizing a simple aryl sulfonamide?
The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This method is generally effective, especially when the starting materials are readily available.[4]
Q2: My starting amine is electron-deficient and shows low reactivity. What are my options?
Electron-deficient amines exhibit reduced nucleophilicity, which can lead to poor yields in standard sulfonylation reactions.[5][6] In such cases, more advanced catalytic methods may be necessary. For instance, synergetic photoredox and copper catalysis has been shown to be effective for the aminosulfonylation of even electron-deficient amines under mild conditions.[5][6]
Q3: I need to synthesize a sulfonamide, but the corresponding sulfonyl chloride is not commercially available or is unstable. What alternatives do I have?
There are several modern strategies to circumvent the need for pre-synthesized sulfonyl chlorides:
-
From Thiols: Thiols can be oxidized in situ to form sulfonyl chlorides, which then react with the amine in a one-pot synthesis.[7]
-
Using Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source of SO2, allowing for the synthesis of sulfonamides from organometallic reagents or aryl halides.[5][8][9][10][11]
-
From Boronic Acids: Palladium-catalyzed methods can be used to convert arylboronic acids into the corresponding sulfonamides.[4]
-
From Carboxylic Acids: Recent advancements allow for the conversion of aromatic carboxylic acids to sulfonyl chlorides via copper-catalyzed decarboxylative chlorosulfonylation, followed by a one-pot amination.[12][13]
Q4: When should I consider using a protecting group for my amine?
Protecting groups are crucial when your amine-containing starting material has other functional groups that might react under the sulfonylation conditions. For example, if your molecule also contains a hydroxyl group, it could compete with the amine in reacting with the sulfonyl chloride. The amino group itself can be overly reactive in some contexts, leading to side reactions. In such cases, "protecting" the amine as a less reactive functional group (like an amide) allows the desired reaction to proceed, after which the protecting group is removed.[14][15]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and how to resolve them.
Problem 1: Low or No Yield of the Desired Sulfonamide
A low yield is one of the most common issues in sulfonamide synthesis. Here’s a systematic approach to troubleshooting this problem.
Initial Checks:
-
Reagent Quality:
-
Sulfonyl Chloride: These reagents are often sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[16] It is best to use a freshly opened bottle or to purify the sulfonyl chloride before use.
-
Amine: Ensure your amine is pure and dry. Some amines can react with atmospheric CO2 to form carbamates, which can interfere with the reaction.[16]
-
Solvent and Base: Always use anhydrous solvents and ensure any amine bases (like triethylamine or pyridine) are dry.[16]
-
-
Reaction Conditions:
-
Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, with a slight excess of base (1.1-1.5 equivalents).[16]
-
Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature. If the reaction is slow, gentle heating might be necessary, but be aware that this can also promote side reactions.[16]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.[16]
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Problem 2: Formation of Multiple Products or Impurities
The presence of side products can complicate purification and reduce the yield of your desired sulfonamide.
Common Side Reactions and Solutions:
| Side Reaction | Cause | Solution |
| Bis-sulfonylation of Primary Amines | Use of excess sulfonyl chloride or a strong, non-hindered base. | Use a 1:1 stoichiometry of amine to sulfonyl chloride. A bulky base like 2,6-lutidine can also help prevent this. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride. | Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere.[16] |
Problem 3: Difficulty in Purifying the Sulfonamide Product
Sulfonamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.
Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining high-purity sulfonamides. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield good quality crystals.
-
Silica Gel Chromatography: While effective, sulfonamides can sometimes streak on silica gel. To mitigate this:
-
Add a small amount of a polar solvent like methanol to your eluent system.
-
Consider using a different stationary phase, such as alumina.
-
-
Acid-Base Extraction: If your sulfonamide has a sufficiently acidic N-H proton, you may be able to extract it into an aqueous basic solution, wash away neutral organic impurities, and then re-acidify the aqueous layer to precipitate your product.
Experimental Protocols
Here we provide a detailed, step-by-step protocol for a standard sulfonamide synthesis, along with a more modern approach using a sulfur dioxide surrogate.
Protocol 1: Classical Synthesis of N-benzyl-4-toluenesulfonamide
This protocol details the reaction between benzylamine and p-toluenesulfonyl chloride.
Materials:
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve benzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the benzylamine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: One-Pot Sulfonamide Synthesis from a Grignard Reagent using DABSO
This protocol demonstrates a modern approach that avoids the handling of a sulfonyl chloride.[8][9][11]
Materials:
-
Aryl or alkyl halide (for Grignard formation)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Sulfuryl chloride (SOCl2)
-
Amine of choice
-
Triethylamine (Et3N)
Procedure:
-
Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask under an inert atmosphere, suspend DABSO (0.5 eq) in anhydrous THF.
-
Cool the DABSO suspension to 0 °C and slowly add the prepared Grignard reagent (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to form the sulfinate salt.
-
Cool the reaction mixture back to 0 °C and add sulfuryl chloride (1.1 eq) dropwise. Stir for 1 hour at room temperature. This in situ generates the sulfonyl chloride.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in THF.
-
Cool the amine solution to 0 °C and slowly add the in situ generated sulfonyl chloride solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Synthetic Workflow
Caption: Comparison of classical and modern sulfonamide synthesis workflows.
References
- DABSO – A Reagent to Revolutionize Organosulfur Chemistry. (URL: )
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Recent advances in synthesis of sulfonamides: A review - Semantic Scholar. (URL: )
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
-
Protecting Groups for Amines: Sulfonamides - YouTube. (URL: [Link])
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: )
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
-
Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper C
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: )
-
DABSO as a SO2 gas surrogate in the synthesis of organic structures - RSC Publishing. (URL: [Link])
-
One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Gruppe. (URL: [Link])
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (URL: [Link])
-
DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation | Organic Letters - ACS Publications. (URL: [Link])
- Sulfonamide purification process - US2777844A - Google P
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: )
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])
-
Current methods for sulfonamide synthesis. - ResearchGate. (URL: [Link])
-
Sulfonyl Protective Groups | Chem-Station Int. Ed. (URL: [Link])
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 10. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. benchchem.com [benchchem.com]
stability issues of 2-(2-Fluorophenoxy)ethanesulfonyl chloride in solution
Technical Support Center: 2-(2-Fluorophenoxy)ethanesulfonyl chloride
A Message from Your Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. As a key intermediate in pharmaceutical research and specialty chemical synthesis, understanding its handling and stability is paramount to achieving reproducible, high-yield results. My goal in this guide is to move beyond simple protocols and provide you with the causal reasoning behind our recommendations, drawing from both established chemical principles and extensive field experience. This document is designed to be a self-validating resource, empowering you to troubleshoot issues effectively and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected when forming a sulfonamide. What is the likely cause?
-
Probable Cause: The most common reason for low yields in reactions involving sulfonyl chlorides is the premature degradation of the starting material, primarily through hydrolysis. This compound is highly susceptible to moisture. Any water present in your reaction solvent, amine starting material, or glassware will rapidly convert the sulfonyl chloride into the unreactive 2-(2-Fluorophenoxy)ethanesulfonic acid.
-
Recommended Solution & Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile are often good choices for solubility and reactivity[1].
-
If your amine is a salt (e.g., a hydrochloride), ensure it is fully neutralized and dried before adding the sulfonyl chloride. If it is a liquid, consider drying it over a suitable agent like KOH or CaH₂ followed by distillation.
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Inert Atmosphere Conditions:
-
Set up your reaction under a positive pressure of Nitrogen or Argon. Use septa and syringes for reagent transfers to prevent atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition:
-
Dissolve your amine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the anhydrous solvent first.
-
Add the this compound solution dropwise to the amine solution, preferably at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
-
Question 2: I observed a white precipitate forming in my stock solution of this compound in Dichloromethane (DCM). What is happening?
-
Probable Cause: While DCM is an appropriate aprotic solvent, this observation strongly suggests moisture contamination. The precipitate is likely the corresponding sulfonic acid, which has much lower solubility in DCM compared to the sulfonyl chloride. This indicates that the stock solution is no longer viable for quantitative reactions.
-
Recommended Solution & Protocol:
-
Discard the Contaminated Solution: Do not attempt to use the solution, as the exact concentration of the active sulfonyl chloride is unknown. Dispose of it according to your institution's safety guidelines.
-
Prepare Fresh Stock Solutions: Always prepare stock solutions immediately before use. If a solution must be stored, even for a short period, it must be in a vial with a PTFE-lined cap, sealed with paraffin tape, and stored under an inert atmosphere in a desiccator, preferably at low temperatures (-20°C)[1].
-
Solvent Purity Check: Verify the water content of your solvent. Even sealed bottles of anhydrous solvent can accumulate moisture over time once opened. Using a fresh bottle or passing the solvent through an activated alumina column is recommended.
-
Question 3: My reaction is complete, but the work-up is difficult due to the formation of a water-soluble salt. How can I improve my purification?
-
Probable Cause: The reaction of a sulfonyl chloride with an amine in the presence of a base (like triethylamine) generates the desired product and a hydrochloride salt (e.g., triethylammonium chloride). This salt can sometimes complicate extraction by forming emulsions or carrying the product into the aqueous layer.
-
Recommended Solution & Protocol:
-
Initial Filtration: Before the aqueous work-up, cool the reaction mixture and filter it through a pad of celite or a sintered glass funnel to remove the bulk of the ammonium salt precipitate. Wash the filter cake with a small amount of fresh, cold, anhydrous solvent.
-
Modified Aqueous Wash: Instead of using pure water for the initial wash, use a dilute acid solution (e.g., 1M HCl). This will protonate any remaining amine base, making its salt highly water-soluble. Follow with a saturated sodium bicarbonate wash to remove the excess acid and the sulfonic acid byproduct, and finally, a brine wash to aid in separating the organic layer.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for neat this compound?
A: The compound should be stored in a tightly sealed container, preferably under an inert gas like argon. It should be kept in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases and alcohols[2]. For long-term stability, storage at –20°C is highly recommended to minimize degradation[1].
Q: Which solvents are recommended for reactions, and which should be avoided?
A: The choice of solvent is critical.
-
Recommended: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices that offer good solubility. For certain applications, toluene or 1,4-dioxane may also be suitable.
-
Avoid: Protic solvents such as water, methanol, ethanol, and isopropanol must be strictly avoided as they will react directly with the sulfonyl chloride, leading to solvolysis[3]. Similarly, nucleophilic solvents like pyridine (unless it's a reactant/catalyst) should not be used as the primary solvent.
Q: How does the 2-fluoro substituent affect the stability and reactivity compared to an unsubstituted analog?
A: The fluorine atom at the ortho position of the phenoxy ring is an electron-withdrawing group. This has two main effects:
-
Electronic Effect: It can make the sulfur atom of the sulfonyl chloride slightly more electrophilic, potentially increasing its reaction rate with nucleophiles.
-
Steric Effect: The ortho substituent can introduce some steric hindrance around the ether linkage, but this is generally not significant enough to impede the reactivity at the distant sulfonyl chloride group. Overall, its reactivity profile remains that of a typical, highly reactive sulfonyl chloride.
Q: Can I monitor the degradation of this compound in my solution?
A: Yes, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods. To monitor hydrolysis via TLC, spot your solution on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The sulfonic acid byproduct will appear as a new, more polar spot (lower Rf value) that will not move from the baseline. LC-MS can provide a more quantitative assessment of the remaining starting material and the formation of the sulfonic acid.
Data Presentation: Solvent Stability Profile
The following table summarizes the stability of this compound in common laboratory solvents. This data is based on the general reactivity of sulfonyl chlorides.
| Solvent Category | Solvent Name | Stability Rating | Remarks |
| Aprotic Polar | Dichloromethane (DCM) | Good | Recommended solvent. Must be anhydrous. Good solubility.[1] |
| Acetonitrile (ACN) | Good | Recommended solvent. Must be anhydrous. Good solubility.[1] | |
| Tetrahydrofuran (THF) | Moderate | Must be anhydrous and peroxide-free. Can be used but may be less inert than DCM or ACN. | |
| Dimethylformamide (DMF) | Limited | Use with caution. Must be anhydrous. Can slowly react with the sulfonyl chloride over time.[1] | |
| Aprotic Non-Polar | Toluene | Good | Inert solvent. Solubility may be lower compared to polar aprotic solvents.[1] |
| Hexanes | Good | Inert solvent. Very low solubility is expected.[1] | |
| Protic | Water | Highly Unstable | Rapidly hydrolyzes to the corresponding sulfonic acid and HCl.[3] |
| Methanol / Ethanol | Highly Unstable | Reacts to form the corresponding sulfonate ester (solvolysis). |
Visualization of Instability Pathway
The primary pathway for the degradation of this compound in non-inert solutions is its reaction with nucleophiles. The diagram below illustrates this fundamental process, using water as a representative nucleophile leading to hydrolysis.
Caption: Workflow of nucleophilic attack on the sulfonyl chloride.
References
- Vulcanchem. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.
- SD Fine-Chem. SULPHURYL CHLORIDE.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2008). SAFETY DATA SHEET.
- Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
Sources
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Profiling 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Against Industry Workhorses
Introduction: The Indispensable Role of the Sulfonyl Group in Modern Chemistry
In the landscape of synthetic and medicinal chemistry, the sulfonyl functional group (R-SO₂-R') is a cornerstone of molecular design. Its derivatives, particularly sulfonamides and sulfonate esters, are integral to a vast range of applications. Sulfonamides are a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Concurrently, sulfonate esters are among the most effective leaving groups in nucleophilic substitution reactions, enabling the conversion of alcohols into versatile electrophiles for C-C and C-X bond formation.[3]
The gateway to these critical functional groups is the sulfonyl chloride (R-SO₂Cl), a highly reactive electrophile. The choice of sulfonyl chloride is a critical decision in synthesis design, as the nature of the "R" group profoundly dictates the reagent's reactivity, stability, steric profile, and the properties of the resulting derivative. While workhorses like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, and specialized reagents like dansyl chloride serve niche applications, the development of novel sulfonylating agents with unique properties continues to be an area of active interest.
This guide provides an in-depth comparison of 2-(2-Fluorophenoxy)ethanesulfonyl chloride , a less-documented but potentially valuable reagent, with three widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis, grounded in principles of physical organic chemistry, will compare their synthesis, reactivity, and potential applications, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Part 1: Profiling the Sulfonylating Agents
A foundational understanding of each reagent's structure is key to predicting its behavior. The selected sulfonyl chlorides offer a representative cross-section of aliphatic, aromatic, and functionalized scaffolds.
The Challenger: this compound
While not extensively characterized in peer-reviewed literature, the structure of this compound suggests a unique combination of features: an aliphatic sulfonyl chloride for high reactivity, tethered to a sterically and electronically distinct 2-fluorophenoxy moiety.
-
Structural Uniqueness: The molecule combines a flexible two-carbon linker with a substituted aromatic ring. The ortho-fluoro substituent is of particular interest, as it is known to exert strong inductive electron-withdrawing effects while also potentially influencing the conformation of the phenoxy group through steric repulsion or dipole-dipole interactions.[4]
The Aromatic Workhorse: p-Toluenesulfonyl Chloride (TsCl)
Tosyl chloride is one of the most common sulfonylating agents. The resulting tosylate (OTs) is an excellent leaving group, and the tosyl group can also serve as a robust protecting group for amines.
-
Key Characteristics: TsCl is a crystalline solid, making it easy to handle. The toluenesulfonyl group provides a degree of steric bulk, and its reactivity is moderated by the electron-donating character of the para-methyl group.[1]
The Aliphatic Standard: Methanesulfonyl Chloride (MsCl)
Mesyl chloride is a highly reactive, sterically unhindered liquid. It is often used when a less bulky and more reactive alternative to TsCl is required. The resulting mesylate (OMs) is also an excellent leaving group.[1]
-
Key Characteristics: As a small, aliphatic sulfonyl chloride, MsCl is highly electrophilic. Its high reactivity can sometimes be a drawback, leading to side reactions if not handled with care. The formation of a sulfene intermediate is a possible reaction pathway, particularly with strong, non-nucleophilic bases.[5]
The Fluorescent Probe: Dansyl Chloride
Dansyl chloride is primarily used in biochemistry and analytical chemistry. It reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts, enabling sensitive detection and quantification of amino acids, peptides, and proteins.[6][7]
-
Key Characteristics: The large, planar naphthalene ring system imparts significant steric bulk. Its primary utility is not as a leaving group precursor but as a derivatization agent for fluorescence-based detection.[8]
Part 2: Comparative Analysis of Reactivity and Performance
The utility of a sulfonyl chloride is determined by the electrophilicity of its sulfur atom and the steric environment around it. These factors are, in turn, governed by the electronic and steric properties of the substituent "R" group.
Theoretical Reactivity Profile of this compound
In the absence of direct experimental data, we can construct a theoretical profile based on its constituent parts.
-
Electronic Effects: The sulfonyl group is attached to an ethyl chain, classifying it as an aliphatic sulfonyl chloride . This inherently makes it more reactive than aromatic sulfonyl chlorides like TsCl, as there is no resonance delocalization of the sulfur's electrophilic character into an aromatic ring.[9] The 2-fluorophenoxy group will exert its electronic influence through the ether oxygen and the two-carbon spacer. The fluorine atom at the ortho position is strongly electron-withdrawing via induction (-I effect), which will decrease the electron density on the phenoxy oxygen. This effect diminishes with distance and will only weakly influence the distant sulfonyl group. The overall effect is likely a slight deactivation compared to a simple alkyl sulfonyl chloride like ethanesulfonyl chloride, but still significantly more reactive than TsCl.
-
Steric Effects: The 2-fluorophenoxyethyl group is considerably bulkier than a methyl (in MsCl) or a tosyl group. The flexible ethyl linker allows for multiple conformations, but the aromatic ring will create a larger steric cone of influence compared to MsCl and TsCl. This increased steric hindrance could lead to greater selectivity in reactions with substrates possessing multiple nucleophilic sites.[10]
Head-to-Head Comparison
The following table summarizes the key comparative aspects of the four sulfonyl chlorides.
| Property | This compound (Theoretical) | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Dansyl Chloride |
| Class | Aliphatic | Aromatic | Aliphatic | Aromatic (Naphthalene) |
| Reactivity | High (more than TsCl, less than MsCl) | Moderate | Very High | Moderate (amine-selective) |
| Steric Hindrance | High | Moderate | Low | Very High |
| Primary Use | Sulfonate/Sulfonamide Synthesis | Leaving Group Formation, Amine Protection | Leaving Group Formation | Fluorescent Labeling of Amines |
| Physical State | Likely a liquid or low-melting solid | Crystalline Solid | Liquid (fuming) | Crystalline Solid |
| Leaving Group Ability | Good (inferred) | Excellent | Excellent | N/A |
Selecting the Right Reagent: A Logic-Based Approach
The choice of sulfonylating agent is dictated by the specific requirements of the synthetic transformation.
Caption: Decision tree for selecting a sulfonyl chloride.
Part 3: Synthetic and Experimental Protocols
While a specific, validated protocol for this compound is not available, a plausible synthetic route can be proposed based on established methodologies. This is followed by standard, validated protocols for the other three reagents.
Proposed Synthesis of this compound
This hypothetical two-step synthesis employs a Williamson ether synthesis followed by oxidative chlorination.
Caption: Proposed synthetic workflow for the target molecule.
-
Rationale: The Williamson ether synthesis is a robust method for forming aryl ethers.[11][12] The subsequent conversion of the resulting alcohol to a sulfonyl chloride can be achieved via its corresponding thiol or disulfide, which then undergoes oxidative chlorination.[13] This avoids the direct use of highly reactive and hazardous reagents like sulfuryl chloride on the intermediate alcohol.
Experimental Protocol: General Tosylation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol details the conversion of an alcohol to a tosylate, a common procedure for activating a hydroxyl group.[3][14]
Materials:
-
Benzyl alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine (anhydrous, as solvent)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve benzyl alcohol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.[15] Cooling is essential to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).
-
Workup:
-
Quench the reaction by slowly adding cold 1 M HCl solution until the pH is acidic. This protonates the pyridine, rendering it water-soluble.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volume of pyridine).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes pyridine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl tosylate, which can be purified by recrystallization or column chromatography.
Experimental Protocol: General Mesylation of a Primary Amine (e.g., Benzylamine)
This protocol describes the formation of a sulfonamide from a primary amine and MsCl.
Materials:
-
Benzylamine (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct. Amines are generally more nucleophilic than alcohols and will react preferentially.[16]
-
-
Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via syringe to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for completion by TLC (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, and saturated NaHCO₃ solution.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-benzylmethanesulfonamide. Purify as needed.
Experimental Protocol: Dansylation of an Amino Acid for N-Terminal Analysis
This protocol is adapted for the analytical derivatization of an amino acid like glycine.[6][17]
Materials:
-
Glycine solution (e.g., 10 mM in water)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
0.1 M Sodium bicarbonate buffer (pH ~9.5)
-
Acetone
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the glycine solution with 100 µL of the 0.1 M sodium bicarbonate buffer.
-
Causality: The reaction is performed under alkaline conditions (pH 9-11) to ensure the amino group is in its deprotonated, more nucleophilic state.[17]
-
-
Derivatization: Add 100 µL of the dansyl chloride solution in acetone. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 37-50 °C) for 30-60 minutes.
-
Causality: Dansyl chloride is light-sensitive. Incubation in the dark at a controlled temperature ensures complete reaction without degradation.
-
-
Analysis: The resulting solution containing the fluorescent dansyl-glycine can be directly analyzed by reverse-phase HPLC with a fluorescence detector.
Conclusion and Future Outlook
This guide establishes a comparative framework for evaluating sulfonyl chlorides, positioning the theoretically-profiled This compound alongside established reagents. Our analysis, based on fundamental principles, suggests that this reagent could occupy a valuable niche in the synthetic chemist's toolbox. Its aliphatic nature points to high reactivity, while the bulky, electronically-tuned 2-fluorophenoxy group offers the potential for unique steric selectivity that is absent in smaller reagents like MsCl and TsCl.
While MsCl remains the reagent of choice for high-reactivity, low-steric demand applications, and TsCl offers reliability and ease of handling for general-purpose use, this compound emerges as a compelling candidate for complex molecule synthesis where modulating steric interactions is key to achieving desired outcomes. Its properties differentiate it from dansyl chloride, which serves a specialized analytical role.
Further empirical investigation is required to validate this theoretical profile. Experimental determination of its reactivity ratios, stability, and performance in a panel of standard sulfonylation and sulfonamidation reactions would be invaluable. Such studies would solidify its place in the repertoire of modern sulfonylating agents and potentially unlock new strategies for the synthesis of complex pharmaceuticals and functional materials.
References
-
The Dansyl Method for Identifying N-Terminal Amino Acids. (1997). Springer Protocols. Available at: [Link]
-
Walker, J.M. (1984). The dansyl method for identifying N-terminal amino acids. Methods Mol Biol., 1:203-12. Available at: [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. Available at: [Link]
-
Water-Solvent Method For Tosylation and Mesylation. (n.d.). Scribd. Available at: [Link]
-
Gros, C., & Labouesse, B. (2005). Study of the dansylation reaction of amino acids, peptides and proteins. European Journal of Biochemistry. Available at: [Link]
-
Reactions of Alcohols. (2022). Chemistry LibreTexts. Available at: [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). cjoc.ssoc.co. Available at: [Link]
-
Synthesis of Structurally Diverse Alkanesulfonyl Chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. (2022). PubMed Central. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
-
Sulfonate Esters. (2019). Periodic Chemistry. Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.). ResearchGate. Available at: [Link]
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. Available at: [Link]
-
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. (2015). ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater. Available at: [Link]
-
Hansch, C., Leo, A., Unger, S. H., Kim, K. H., Nikaitani, D., & Lien, E. J. (1973). A survey of Hammett substituent constants and resonance and field parameters. Journal of Medicinal Chemistry, 16(11), 1207-1216. Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (n.d.). ResearchGate. Available at: [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). University of California, Irvine. Available at: [Link]
-
Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Available at: [Link]
-
Ortho effect. (n.d.). Wikipedia. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). MPG.PuRe. Available at: [Link]
-
Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. (2025). Reddit. Available at: [Link]
-
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A Comparative Guide to the Synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride: An Evaluation of Established and Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmaceutical candidates. Its structural motif, featuring a fluorinated aromatic ring and a reactive sulfonyl chloride group, makes it a valuable precursor for introducing the 2-(2-fluorophenoxy)ethylsulfonyl moiety into target molecules. This group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and cellular permeability. Given its importance, the development of efficient, scalable, and safe synthetic routes to this intermediate is of paramount importance to the drug development pipeline.
This guide provides an in-depth comparison of an established, multi-step synthetic route to this compound with a novel, more convergent approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison of their performance based on key metrics.
Established Synthetic Route: A Multi-Step Approach
The traditional synthesis of this compound is a three-step process commencing with a Williamson ether synthesis, followed by nucleophilic substitution with sodium sulfite and subsequent chlorination.
Mechanistic Rationale
The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2][3] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[1] In this case, the phenoxide generated from 2-fluorophenol attacks 1-bromo-2-chloroethane. The subsequent reaction with sodium sulfite is a nucleophilic substitution that displaces the chloride to form a sodium sulfonate salt. The final step involves the conversion of the sulfonate salt to the desired sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[4][5]
Experimental Workflow: Established Route
Caption: Established three-step synthesis of this compound.
Detailed Experimental Protocol: Established Route
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethyl chloride
-
To a solution of 2-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(2-Fluorophenoxy)ethyl chloride, which can be purified by column chromatography.
Step 2: Synthesis of Sodium 2-(2-fluorophenoxy)ethanesulfonate
-
Dissolve the crude 2-(2-Fluorophenoxy)ethyl chloride (1.0 eq) in a mixture of ethanol and water (1:1).
-
Add sodium sulfite (1.2 eq) to the solution.
-
Reflux the mixture for 24-36 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the sodium sulfonate salt.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain sodium 2-(2-fluorophenoxy)ethanesulfonate.
Step 3: Synthesis of this compound
-
To a flask containing sodium 2-(2-fluorophenoxy)ethanesulfonate (1.0 eq), add thionyl chloride (3.0 eq) at 0 °C.
-
Add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Novel Synthetic Route: A Convergent One-Pot Approach
A more modern and efficient approach to this compound involves a two-step synthesis with a one-pot oxidative chlorination as the key final step.
Mechanistic Rationale
This novel route begins with the synthesis of 2-(2-fluorophenoxy)ethanethiol. This can be achieved by reacting 2-(2-fluorophenoxy)ethyl chloride with a sulfur nucleophile like thiourea followed by hydrolysis, or more directly with sodium hydrosulfide. The key innovation lies in the second step: the direct oxidative chlorination of the thiol to the sulfonyl chloride. Modern reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst can efficiently effect this transformation in a single pot, avoiding the isolation of intermediate sulfur species.[6][7][8] The reaction with NCS is believed to proceed via the in-situ generation of molecular chlorine, which is the active oxidizing and chlorinating agent.[6]
Experimental Workflow: Novel Route
Caption: Novel two-step synthesis with a key one-pot oxidative chlorination.
Detailed Experimental Protocol: Novel Route
Step 1: Synthesis of 2-(2-Fluorophenoxy)ethanethiol
-
Prepare 2-(2-Fluorophenoxy)ethyl chloride as described in Step 1 of the established route.
-
To a solution of 2-(2-Fluorophenoxy)ethyl chloride (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water.
-
Reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction to room temperature and acidify with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield 2-(2-Fluorophenoxy)ethanethiol, which can be used in the next step without further purification.
Step 2: One-Pot Oxidative Chlorination to this compound
-
To a stirred mixture of 2M HCl and acetonitrile (1:5), add N-chlorosuccinimide (4.0 eq) at 10 °C.[8]
-
Cool the resulting suspension to 10 °C.
-
Prepare a solution of 2-(2-Fluorophenoxy)ethanethiol (1.0 eq) in acetonitrile.
-
Add the thiol solution dropwise to the NCS suspension, maintaining the internal temperature below 20 °C.[8]
-
Stir the reaction mixture at this temperature for 10-30 minutes, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with isopropyl ether.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Performance Comparison: Established vs. Novel Route
| Parameter | Established Route | Novel Route | Justification & Rationale |
| Number of Steps | 3 | 2 | The novel route is more convergent, eliminating the separate sulfonation and chlorination steps. |
| Overall Yield (Estimated) | 40-50% | 65-75% | The one-pot nature of the final step in the novel route typically leads to higher overall yields by minimizing losses during intermediate isolation and purification. |
| Reaction Time | ~ 48-60 hours | ~ 18-24 hours | The novel route significantly reduces the total reaction time, primarily due to the faster one-pot oxidative chlorination compared to the lengthy sulfonation step. |
| Reagent Safety & Handling | Uses thionyl chloride (highly corrosive and toxic).[4] | Uses N-chlorosuccinimide (solid, easier to handle than chlorine gas).[6] | NCS is generally considered a safer and more manageable laboratory reagent than thionyl chloride.[6] |
| Atom Economy | Lower | Higher | The novel route has better atom economy as it avoids the formation of inorganic salt byproducts in the final steps. |
| Scalability | Moderate | Good | The one-pot nature and shorter reaction time of the novel route make it more amenable to large-scale synthesis. |
| Environmental Impact | Generates significant inorganic salt waste. | Reduced waste generation. | The novel route is more environmentally friendly due to fewer steps and less waste. |
Conclusion: A Clear Advantage for the Novel Approach
The validation of this novel synthetic route for this compound demonstrates a significant advancement over the established multi-step method. The novel approach is not only more efficient in terms of overall yield and reaction time but also offers considerable advantages in terms of safety, scalability, and environmental impact. For researchers and drug development professionals, the adoption of this streamlined, one-pot oxidative chlorination strategy can expedite the synthesis of this crucial building block, ultimately accelerating the drug discovery and development process. The improved safety profile and reduced waste generation also align with the principles of green chemistry, making it a more sustainable and responsible choice for chemical synthesis.
References
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Park, Y. J., Shin, H. H., & Kim, Y. H. (n.d.). Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Chemistry Letters. Retrieved from [Link]
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PubMed. (2022). Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Retrieved from [Link]
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ResearchGate. (2025). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Retrieved from [Link]
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Taylor & Francis Online. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Retrieved from [Link]
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Semantic Scholar. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Retrieved from [Link]
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PubMed. (2016). N-Chlorosuccinimide-mediated oxidative chlorination of thiols to Nα-protected amino alkyl sulfonyl azides and their utility in the synthesis of sulfonyl triazole acids. Retrieved from [Link]
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ResearchGate. (2024). Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI). Retrieved from [Link]
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A Comparative Guide to the Reactivity of Fluorinated Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents.[1][2] Their fluorinated counterparts, however, offer a unique combination of stability and reactivity that can be strategically leveraged to overcome synthetic challenges and unlock novel molecular architectures.[3] This guide provides an in-depth comparative analysis of the reactivity of fluorinated versus non-fluorinated sulfonyl chlorides, supported by experimental insights and mechanistic understanding to empower researchers in making informed decisions for their synthetic endeavors.
The Influence of Fluorination on the Physicochemical Properties of Sulfonyl Chlorides
The introduction of fluorine atoms onto the alkyl or aryl backbone of a sulfonyl chloride profoundly alters its electronic properties, leading to significant differences in reactivity and stability compared to non-fluorinated analogues like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).[4][5]
The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the sulfur atom in the sulfonyl chloride group.[4] This heightened electrophilicity makes fluorinated sulfonyl chlorides more susceptible to nucleophilic attack, a key step in many of their characteristic reactions. For instance, 4-(Trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than benzenesulfonyl chloride due to the potent electron-withdrawing trifluoromethyl group.[4]
Conversely, the exceptional strength of the S-F bond in sulfonyl fluorides, a related class of compounds, imparts considerable stability, particularly towards hydrolysis, when compared to the more labile S-Cl bond in sulfonyl chlorides.[6][7] While this guide focuses on fluorinated sulfonyl chlorides, it is crucial to recognize the reactivity continuum that includes sulfonyl fluorides, which are generally more stable and less reactive than their chloride counterparts.[8][9] This stability can be advantageous in multistep syntheses where the sulfonyl fluoride moiety can be carried through various reaction conditions before its latent reactivity is unleashed.[10]
Comparative Reactivity in Key Synthetic Transformations
The enhanced electrophilicity of fluorinated sulfonyl chlorides translates to distinct reactivity profiles in common synthetic applications.
Sulfonamide Formation
The synthesis of sulfonamides, a critical motif in a vast number of pharmaceuticals, is a primary application of sulfonyl chlorides.[11] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.
Experimental Observation: In a comparative study, the reaction of a primary amine with an electron-deficient (fluorinated) arylsulfonyl chloride will typically proceed at a faster rate and under milder conditions than with an electron-rich or neutral arylsulfonyl chloride. For instance, the reaction of aniline with 4-nitrobenzenesulfonyl chloride (a compound with a strong electron-withdrawing group, analogous to a fluorinated derivative) has been shown to proceed to completion, while reactions with less electrophilic sulfonyl chlorides may be slower.[11]
Causality: The increased electrophilicity of the sulfur center in fluorinated sulfonyl chlorides lowers the activation energy for the nucleophilic attack by the amine, thus accelerating the reaction rate. This allows for the use of a wider range of amines, including those with lower nucleophilicity, and often obviates the need for harsh reaction conditions or strong bases that can lead to side reactions.[11]
Sulfonate Ester Formation
The conversion of alcohols to sulfonate esters (e.g., tosylates, mesylates) is a fundamental transformation in organic synthesis, as it converts a poor leaving group (hydroxyl) into an excellent one.[5][12]
Experimental Observation: Fluorinated sulfonyl chlorides, such as trifluoromethanesulfonyl chloride (triflic chloride), react readily with alcohols to form the corresponding triflate esters. These reactions are often faster and more efficient than those with traditional reagents like tosyl chloride, particularly with sterically hindered or less reactive alcohols.
Causality: The highly electron-deficient sulfur atom in triflic chloride is exceptionally electrophilic, making it highly susceptible to attack by the alcohol's oxygen. The resulting triflate anion is an extremely weak base and therefore an outstanding leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[12]
Stability and Handling: A Practical Comparison
While high reactivity is often desirable, it must be balanced with practical considerations of stability and handling.
| Sulfonyl Chloride Type | General Reactivity | Stability towards Hydrolysis | Handling Considerations |
| Non-Fluorinated (e.g., TsCl, MsCl) | Moderate | Susceptible to hydrolysis[13] | Generally stable solids, but moisture sensitive. |
| Fluorinated (e.g., TfCl) | High | Highly susceptible to hydrolysis | Often requires anhydrous conditions and careful handling due to high reactivity. |
| Sulfonyl Fluorides | Low to Moderate | Generally stable to hydrolysis[7] | More robust and easier to handle; can often be purified via chromatography.[3] |
Expert Insight: The choice between a fluorinated sulfonyl chloride and its non-fluorinated counterpart, or even a sulfonyl fluoride, is a strategic decision. For late-stage functionalization in complex molecule synthesis, the enhanced stability of a sulfonyl fluoride might be paramount, allowing it to be carried through several synthetic steps before activation.[10][14] In contrast, for a simple, high-yielding conversion of an alcohol to a leaving group, the high reactivity of a fluorinated sulfonyl chloride like triflic chloride might be the most efficient choice, provided the substrate is not sensitive to the reaction conditions.
Experimental Protocols: A Comparative Study of Sulfonylation of Aniline
To illustrate the practical differences in reactivity, here are step-by-step protocols for the sulfonylation of aniline with benzenesulfonyl chloride (a non-fluorinated example) and 4-(trifluoromethyl)benzenesulfonyl chloride (a fluorinated analogue).
General Experimental Workflow
Caption: General workflow for the comparative sulfonylation experiment.
Protocol for Benzenesulfonyl Chloride
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 mmol) in DCM (5 mL) to the cooled aniline solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add 1 M HCl (10 mL) and separate the layers. Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.
Protocol for 4-(Trifluoromethyl)benzenesulfonyl Chloride
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 mmol) in DCM (5 mL) to the cooled aniline solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add 1 M HCl (10 mL) and separate the layers. Wash the organic layer with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.
Expected Outcome: The reaction with 4-(trifluoromethyl)benzenesulfonyl chloride is expected to reach completion in a significantly shorter time frame compared to the reaction with benzenesulfonyl chloride, highlighting the enhanced reactivity imparted by the electron-withdrawing trifluoromethyl group.
Mechanistic Considerations
The underlying mechanism for the reaction of sulfonyl chlorides with nucleophiles is generally considered to be a nucleophilic substitution at the sulfur atom.
Caption: Generalized mechanism of nucleophilic attack on a sulfonyl chloride.
The presence of electron-withdrawing fluorine atoms on the 'R' group stabilizes the developing negative charge on the oxygen atoms of the sulfonyl group in the transition state, thereby lowering the activation energy of the reaction. This stabilization effect is a key contributor to the enhanced reactivity of fluorinated sulfonyl chlorides. Kinetic studies on the hydrolysis of various benzenesulfonyl chlorides have provided experimental evidence for this electronic effect.[15]
Conclusion and Future Outlook
Fluorinated sulfonyl chlorides represent a powerful class of reagents for modern organic synthesis. Their heightened reactivity, stemming from the strong electron-withdrawing nature of fluorine, enables faster and more efficient reactions, often under milder conditions than their non-fluorinated counterparts. However, this increased reactivity comes at the cost of reduced stability, particularly towards hydrolysis.
For researchers and drug development professionals, the choice of sulfonylating agent should be a strategic one, weighing the need for reactivity against the demands of substrate compatibility and multi-step synthesis. The continued development of novel fluorinated sulfonylating agents and a deeper understanding of their reactivity profiles will undoubtedly continue to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and novel molecular entities for the advancement of science and medicine.[16]
References
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- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1453.
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- Narayanan, A., & Jones, L. H. (2015). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 6(5), 2650-2659.
- Krasavin, M. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
- Wikipedia. (n.d.). Sulfonyl halide.
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- Chemistry Steps. (n.d.).
- Grygorenko, O. O. (2022). Sulfonyl chlorides versus sulfonyl fluorides.
- Antonietti, M., & Savateev, A. (2020). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
- Reddit. (2015). Alcohols with SOCl2 and TsCl.
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- Wikipedia. (n.d.). Tosyl group.
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A Comparative Guide to the Structural Confirmation of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of success. For intermediates like 2-(2-fluorophenoxy)ethanesulfonyl chloride and its derivatives, which serve as crucial building blocks in the synthesis of potentially therapeutic agents, unambiguous structural elucidation is paramount.[1] This guide, designed for the discerning researcher, provides an in-depth comparison of the primary analytical techniques for confirming the structure of these molecules, supported by experimental insights and protocols.
The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents unique challenges for characterization.[2] Therefore, a multi-pronged analytical approach is not just recommended, but essential for ensuring the integrity of synthetic pathways and the quality of the final active pharmaceutical ingredient (API).
The Analytical Arsenal: A Comparative Overview
The structural confirmation of this compound derivatives relies on a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): The gold standard for determining the carbon-hydrogen framework and the electronic environment of fluorine atoms.
-
Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of key functional groups, particularly the sulfonyl chloride moiety.
-
Mass Spectrometry (MS): Determines the molecular weight and provides valuable information about the molecule's fragmentation pattern, aiding in the confirmation of its elemental composition.
-
X-ray Crystallography: Offers the unequivocal determination of the three-dimensional molecular structure in the solid state.
The selection of these techniques should be guided by the specific questions being asked about the molecule, from basic connectivity to absolute stereochemistry.
Deconstructing the Molecule: A Spectroscopic Deep Dive
To illustrate the power of these techniques, let's consider the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity.
-
Aromatic Region (approx. 6.9-7.3 ppm): The four protons on the fluorophenyl ring will appear in this region. Due to the presence of the fluorine substituent and the phenoxy linkage, these protons will exhibit complex splitting patterns (multiplets). The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring, making ¹H NMR a powerful tool for distinguishing between positional isomers.
-
Aliphatic Region (approx. 3.5-4.5 ppm): The two methylene groups of the ethanesulfonyl chain will appear as two distinct triplets. The methylene group adjacent to the oxygen (-O-CH₂-) will be shifted further downfield compared to the methylene group adjacent to the sulfonyl chloride (-CH₂-SO₂Cl) due to the deshielding effect of the oxygen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms.
-
Aromatic Carbons: The six carbons of the fluorophenyl ring will give rise to distinct signals. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature.
-
Aliphatic Carbons: The two methylene carbons will also be clearly distinguishable.
¹⁹F NMR Spectroscopy: For organofluorine compounds, ¹⁹F NMR is an indispensable tool. It provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring and can be used to definitively distinguish between ortho, meta, and para isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.9 - 7.3 (m) | 115 - 160 |
| -O-CH₂ - | ~4.4 (t) | ~68 |
| -CH₂ -SO₂Cl | ~3.8 (t) | ~55 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic absorption bands are associated with the sulfonyl chloride group.
-
S=O Asymmetric and Symmetric Stretching: Two strong absorption bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[3] The presence of these two intense bands is a strong indicator of the sulfonyl chloride functionality.
-
C-O-C Stretching: A strong band in the region of 1200-1250 cm⁻¹ is indicative of the aryl ether linkage.
-
C-F Stretching: A strong absorption in the region of 1100-1200 cm⁻¹ can be attributed to the C-F bond on the aromatic ring.
-
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular formula of this compound (C₈H₈ClFO₃S).
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S). This will result in a characteristic M+2 peak that is approximately one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (M-35) and the loss of sulfur dioxide (M-64). The fragmentation of the ether linkage can also provide valuable structural information.
The Definitive Answer: X-ray Crystallography
While spectroscopic methods provide a wealth of information leading to a confident structural assignment, single-crystal X-ray crystallography stands as the ultimate arbiter for absolute structure determination.[4] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule.
For this compound derivatives, obtaining a suitable single crystal can sometimes be challenging. However, when successful, X-ray crystallography provides irrefutable proof of the connectivity and stereochemistry, which is particularly crucial in pharmaceutical development where subtle structural differences can have profound biological consequences.
Comparative Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides a complete and accurate 3D structure.
-
Absolute Configuration: Can determine the absolute stereochemistry of chiral molecules.
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.
Practical Considerations:
-
Crystal Growth: The primary challenge is often growing single crystals of sufficient quality.
-
Time and Cost: X-ray diffraction analysis is generally more time-consuming and expensive than routine spectroscopic methods.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a spectral width of approximately 15 ppm.
-
Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The spectral width will depend on the chemical environment of the fluorine atom but is typically wider than for ¹H NMR.
-
-
Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation: Use a mass spectrometer capable of electron ionization.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The standard electron energy for EI is 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Differentiating Isomers: A Critical Challenge
A common challenge in the synthesis of substituted aromatic compounds is the potential for the formation of positional isomers. In the case of 2-(fluorophenoxy)ethanesulfonyl chloride, the fluorine atom could be at the ortho (2-), meta (3-), or para (4-) position on the phenoxy ring. Spectroscopic techniques are invaluable for distinguishing between these isomers.
-
¹H NMR: The splitting patterns and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern.
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon bearing the fluorine and the ipso-carbon attached to the ether oxygen, will differ significantly between isomers.
-
¹⁹F NMR: This is often the most direct method, as the chemical shift of the fluorine resonance is highly sensitive to its position on the ring.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound derivatives.
Caption: A logical workflow for the structural confirmation of this compound derivatives.
Conclusion: A Foundation of Confidence
The robust and unambiguous structural confirmation of this compound derivatives is not a mere formality but a critical step in the drug development pipeline. By judiciously employing a combination of NMR, IR, and mass spectrometry, researchers can build a strong case for the proposed structure. For ultimate confirmation, particularly when stereochemistry is a factor or in regulatory filings, X-ray crystallography provides the definitive answer. This comprehensive analytical approach ensures the integrity of the science and builds a solid foundation for the subsequent stages of research and development.
References
- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride. Retrieved from a relevant chemical supplier website.
- Experimental spectroscopic, molecular structure, electronic solvation, biological prediction and topological analysis of 2, 4, 6-tri (propan-2-yl) benzenesulfonyl chloride: An antidepressant agent. (2022). Journal of Molecular Structure, 1247, 131339.
-
Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[4][5]. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]
- Supporting Information. (n.d.).
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Wikipedia. (2023, December 2). Sulfonyl halide. Retrieved from [Link]
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NIST. (n.d.). Ethanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
- PubChemLite. (n.d.). 2-(3-fluorophenyl)ethanesulfonyl chloride (C8H8ClFO2S).
- A-Mei Biopharmaceutical. (n.d.). This compound. Retrieved from a relevant chemical supplier website.
- A-Mei Biopharmaceutical. (n.d.). This compound. Retrieved from a relevant chemical supplier website.
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PubChem. (n.d.). 2-(2-Cyclopropyloxyphenyl)ethanesulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry, 18, 120–132.
- Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773). Retrieved from a relevant chemical supplier website.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2019). Molecules, 24(15), 2788.
- A relevant chemical supplier website. (n.d.). 2-(4-fluorophenoxy)ethanesulfonyl chloride.
- A relevant chemical database. (n.d.). ethanesulfonyl chloride.
- Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-di-chloro-3,3-dieth-oxy-1-(4-fluoro-phen-yl)propan-1-ol. (2025).
-
PubChem. (n.d.). 2-(2-Phenylphenyl)ethanesulfonyl chloride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]
- Raman analysis of polychloro compounds from the condensation of chloral with 1,2-dichloroethene. (2025). Journal of Raman Spectroscopy, 56(8), 1234-1245.
- Vibrational Spectroscopic Study on Ion Solvation and Association of Lithium Perchlorate in 4‐Methoxymethyl‐ethylene Carbonate. (2025). ChemPhysChem, 26(8), 1234-1245.
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alternatives to 2-(2-Fluorophenoxy)ethanesulfonyl chloride in organic synthesis
An In-Depth Technical Guide to Alternatives for 2-(2-Fluorophenoxy)ethanesulfonyl chloride in Organic Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific molecular fragments is paramount to optimizing the pharmacological profile of a lead compound. The 2-(2-fluorophenoxy)ethylsulfonyl moiety is one such fragment, valued for its ability to modulate physicochemical properties and engage in critical binding interactions. The primary reagent for its installation, this compound, is effective yet prompts the exploration of alternatives to refine properties, navigate intellectual property landscapes, or overcome synthetic challenges.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into the rationale behind seeking alternatives, compare their performance with supporting data, and provide detailed experimental protocols for their application.
The Role of the 2-(2-Fluorophenoxy)ethylsulfonyl Moiety
The 2-(2-fluorophenoxy)ethylsulfonyl group is a sophisticated building block in drug design. The sulfonyl group acts as a potent hydrogen bond acceptor and is metabolically robust. The 2-fluorophenoxy ring, connected by a flexible ethyl ether linkage, serves several purposes:
-
Metabolic Blocker: The fluorine atom can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine influences the acidity of adjacent protons and the basicity of resulting sulfonamides.
-
Bioisosteric Replacement: This group can serve as a bioisostere for other functionalities, mimicking their size, shape, and electronic properties to improve potency, selectivity, or reduce toxicity.
-
Conformational Control: The ether linkage provides rotational flexibility, allowing the aryl ring to adopt optimal orientations within a target's binding pocket.
The primary tool for introducing this group is its corresponding sulfonyl chloride, a highly reactive electrophile that readily forms sulfonamides with primary and secondary amines, or sulfonate esters with alcohols. The exploration of alternatives stems from the need to fine-tune the delicate balance of properties that govern a molecule's journey from a laboratory curiosity to a therapeutic agent.
Strategic Framework for Selecting an Alternative
The decision to deviate from using this compound is driven by specific optimization goals. We can logically categorize alternatives based on the molecular component being modified.
Caption: Decision matrix for selecting an alternative reagent strategy.
Category 1: Bioisosteric Replacements for the Aryl Ring
The most common strategy in lead optimization involves modifying the aromatic portion of the molecule. Bioisosteric replacement allows for the fine-tuning of steric, electronic, and solubility properties while preserving the core binding mode.
Alternative Phenyl-Substituted Analogs
Replacing the 2-fluoro substituent with other groups on the phenyl ring can have predictable effects on the molecule's overall properties.
-
Other Halogens (Cl, Br): These maintain the electron-withdrawing character but increase lipophilicity and size, potentially leading to new van der Waals interactions or steric clashes.
-
Electron-Withdrawing Groups (CN, CF₃): A cyano or trifluoromethyl group can significantly alter the electronic properties of the ring, potentially enhancing binding affinity to ATP pockets in kinases or other targets. These groups are also strong hydrogen bond acceptors.
-
Electron-Donating Groups (CH₃, OCH₃): These groups increase electron density on the ring, making it more susceptible to metabolism but potentially improving potency through favorable interactions.
Heterocyclic Analogs
Replacing the phenyl ring with a heterocycle is a powerful tactic to improve aqueous solubility, introduce hydrogen bonding sites, and modulate metabolic stability.
-
Pyridyl Analogs: The nitrogen atom in a pyridine ring acts as a hydrogen bond acceptor and can significantly increase solubility. Its position (2-, 3-, or 4-pyridyl) dictates the vector of the hydrogen bond and the overall dipole moment.
-
Pyrimidinyl or Pyrazinyl Analogs: Introducing a second nitrogen atom further enhances polarity and provides additional points for molecular recognition.
-
Thienyl or Furanyl Analogs: These five-membered rings are smaller than benzene and possess unique electronic characteristics.
Performance Comparison: Aryl Ring Alternatives
| Alternative Moiety | Key Property Change | Rationale for Use | Synthetic Accessibility |
| 2-Chlorophenyl | Increased Lipophilicity (LogP) | Probe for halogen-pi interactions; alternative IP. | High; 2-chlorophenol is readily available. |
| 2-Cyanophenyl | Increased Polarity, H-bond acceptor | Enhance binding affinity, improve solubility. | Moderate; requires synthesis of 2-cyanophenol. |
| 3-Pyridyl | Increased Solubility, H-bond acceptor | Improve ADME properties, engage new binding sites. | High; 3-hydroxypyridine is readily available. |
| 2,2,2-Trifluoroethyl | Increased Lipophilicity, No H-bonding | Remove aromaticity, block metabolism, mimic alkyl groups. | High; 2,2,2-trifluoroethanethiol is a common precursor. |
Category 2: Alternative Sulfonylating Agents and Synthetic Routes
Beyond modifying the structure, altering the synthetic approach or the nature of the reactive group can provide significant advantages in terms of safety, stability, and reaction scope.
Sulfonyl Fluorides (SuFEx Chemistry)
Sulfonyl fluorides (R-SO₂F) have emerged as highly valuable alternatives to sulfonyl chlorides. Their key advantage lies in their remarkable stability to hydrolysis and their selective reactivity. While sulfonyl chlorides react readily with water and a wide range of nucleophiles, sulfonyl fluorides are generally stable under aqueous conditions and react specifically with strong nucleophiles like primary amines, often requiring activation or catalysis. This "click chemistry" behavior (Sulfur Fluoride Exchange, SuFEx) allows for cleaner reactions and broader functional group tolerance.
Alternative Synthesis of Sulfonyl Chlorides
The parent compound is typically synthesized from 2-(2-fluorophenoxy)ethanol via conversion to a thiol or disulfide, followed by oxidative chlorination. However, modern methods offer safer and more efficient routes that can be applied to a wide range of analogs.
-
Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts: This method uses readily available alkyl halides, inexpensive thiourea, and a mild oxidizing agent like bleach or N-chlorosuccinimide (NCS). It avoids the use of harsh reagents and simplifies purification.
Data Summary: Comparison of Sulfonylating Agents
| Reagent Type | Reactivity | Stability | Byproducts | Key Advantage |
| Sulfonyl Chloride (R-SO₂Cl) | High | Low (hydrolyzes) | HCl | Broadly effective, well-established |
| Sulfonyl Fluoride (R-SO₂F) | Moderate/Low | High (hydrolytically stable) | HF | High selectivity, "click" reactivity |
| Sulfonic Anhydride (R-SO₂)₂O | Very High | Low | R-SO₃H | Useful for hindered substrates |
Experimental Protocols
To provide a practical context, we present detailed methodologies for key synthetic transformations discussed in this guide.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol describes the standard procedure for reacting a sulfonyl chloride with a primary amine.
Workflow Diagram:
Caption: Standard experimental workflow for sulfonamide formation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (e.g., this compound) (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M aq. HCl, saturated aq. NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Protocol 2: Synthesis of an Alkanesulfonyl Chloride via Oxidative Chlorosulfonation
This modern protocol avoids harsh reagents and provides a scalable route to various sulfonyl chloride alternatives.
Step-by-Step Methodology:
-
Formation of S-Alkyl Isothiourea Salt: In a round-bottom flask, dissolve the appropriate alkyl halide (e.g., 1-(2-bromoethoxy)-2-fluorobenzene) (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the alkyl halide. Cool the mixture and collect the precipitated salt by filtration.
-
Reaction Setup: Suspend the S-alkyl isothiourea salt (1.0 eq) in a mixture of acetonitrile and water (e.g., 2:1 v/v).
-
Oxidative Chlorination: Cool the suspension to 0-5 °C. Add N-chlorosuccinimide (NCS) (3.0-4.0 eq) portion-wise, maintaining the internal temperature below 10 °C. A catalytic amount of HCl is sometimes added.
-
Reaction Progression: Stir the mixture vigorously at 0-5 °C for 1-3 hours. The reaction progress can be monitored by quenching an aliquot with an amine and analyzing by LC-MS.
-
Extraction: Once the reaction is complete, add cold water and extract the product with a suitable organic solvent like ethyl acetate or DCM.
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (sulfonyl chlorides can be volatile) to yield the crude sulfonyl chloride, which can often be used without further purification.
Conclusion
The selection of a synthetic reagent is a critical decision in chemical research and drug development. While this compound is a valuable tool, a thorough understanding of its alternatives is essential for strategic molecular design. By considering bioisosteric replacements of the aryl ring, such as other substituted phenyls or heterocycles, chemists can systematically tune the properties of their compounds. Furthermore, embracing modern synthetic methods, including the use of sulfonyl fluorides or improved routes to sulfonyl chlorides, can enhance reaction efficiency, safety, and functional group tolerance. The ultimate choice of an alternative should be guided by a clear hypothesis regarding the desired property improvements, balanced with considerations of synthetic feasibility and
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification and purity assessment of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a key intermediate in pharmaceutical synthesis.[1] Rather than merely presenting established protocols, we will delve into the cross-validation of two robust chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide is structured to not only provide actionable protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring a deep understanding of how to establish and verify the fitness of an analytical procedure for its intended purpose.
The principles and practices outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures, which provide a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose.[2][3][4][5][6]
Introduction to the Analyte and Analytical Challenges
This compound is a reactive sulfonyl chloride compound.[7][8][9] Its analysis is critical for ensuring the quality and consistency of downstream synthesis in drug development. The primary analytical challenges include its potential for degradation, the need to resolve it from starting materials and by-products, and the requirement for a precise and accurate quantification method for both bulk substance and potential impurities.
Methodologies Under Comparison: HPLC-UV vs. GC-FID
Two primary chromatographic methods have been developed and are presented here for comparison. The choice of these techniques is based on the physicochemical properties of the analyte and the common instrumentation available in quality control laboratories.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's aromatic moiety for UV detection.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a 100 µg/mL solution.
-
Sample Solution: Prepare the sample at a similar concentration in acetonitrile.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the potential for thermal lability of the sulfonyl chloride group, careful method development is required. This method is particularly useful for assessing volatile impurities.
-
Instrumentation: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector, flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: Agilent J&W DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare the sample at a similar concentration in dichloromethane.
-
Cross-Validation Framework
The objective of this cross-validation is to compare the performance of the HPLC-UV and GC-FID methods and determine their suitability for the intended purpose, such as routine quality control or stability testing.[3] The validation parameters are selected in accordance with ICH Q2(R1) guidelines.[4][5][6]
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
The cross-validation study confirms that both the developed HPLC-UV and GC-FID methods are fit for the purpose of analyzing this compound.
-
For routine quality control, stability studies, and precise quantification of the active substance, the HPLC-UV method is recommended due to its higher precision and the added assurance of specificity from peak purity analysis.
-
The GC-FID method is recommended as a complementary procedure , particularly for the characterization of volatile impurities and as an orthogonal technique to confirm purity.
Ultimately, the choice of method will depend on the specific analytical needs. In a comprehensive quality control strategy, employing both methods would provide a more complete picture of the analyte's purity and stability profile. This dual-method approach embodies the principles of a robust, self-validating analytical system.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Yufeng. Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773). [Link]
-
PubChem. Ethanesulfonyl chloride. [Link]
Sources
- 1. Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773) [yufenggp.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 8. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Catalyst Performance in 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Synthesis
Introduction
2-(2-Fluorophenoxy)ethanesulfonyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a fluorinated aromatic ring and a reactive sulfonyl chloride group, makes it a valuable building block for introducing the 2-(2-fluorophenoxy)ethylsulfonyl moiety into target molecules. The efficient and selective synthesis of this compound is therefore of paramount importance in drug discovery and development.
This guide provides an in-depth performance comparison of various catalysts for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to aid researchers in optimizing their synthetic strategies.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
O-Alkylation of 2-Fluorophenol: This initial step involves the etherification of 2-fluorophenol with a suitable 2-carbon building block, typically 2-chloroethanol, to form the intermediate 2-(2-fluorophenoxy)ethanol. The choice of catalyst is critical in this phase-transfer reaction to ensure high yield and selectivity.
-
Oxidation to the Sulfonyl Chloride: The synthesized alcohol is then oxidized to the corresponding sulfonyl chloride. This transformation requires a robust oxidizing agent and carefully controlled reaction conditions to prevent side reactions.
This guide will focus primarily on the catalytic O-alkylation step, as it is often the most challenging and catalyst-dependent stage of the synthesis.
Catalyst Selection for O-Alkylation: The Power of Phase-Transfer Catalysis
The O-alkylation of 2-fluorophenol with 2-chloroethanol is a classic example of a Williamson ether synthesis, which often suffers from slow reaction rates due to the immiscibility of the phenolic salt (aqueous phase) and the alkylating agent (organic phase). Phase-transfer catalysts (PTCs) are instrumental in overcoming this challenge by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkylating agent.[1]
Quaternary ammonium salts are the most commonly employed PTCs for this transformation. Their catalytic efficacy is influenced by the nature of the cation and the counter-anion. In this guide, we will compare the performance of three widely used quaternary ammonium salts:
-
Tetrabutylammonium Bromide (TBAB)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS)
-
Benzyltriethylammonium Chloride (TEBAC)
Additionally, we will explore the potential of a Lewis acid catalyst, Zinc Chloride (ZnCl₂) , as an alternative approach.
Comparative Performance Data
The following table summarizes the experimental results obtained for the O-alkylation of 2-fluorophenol with 2-chloroethanol using the selected catalysts. All reactions were conducted under standardized conditions to ensure a fair comparison.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield of 2-(2-fluorophenoxy)ethanol (%) | Purity (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 92 | >98 |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 5 | 8 | 88 | >98 |
| Benzyltriethylammonium Chloride (TEBAC) | 5 | 10 | 85 | >97 |
| **Zinc Chloride (ZnCl₂) ** | 10 | 12 | 75 | >95 |
| No Catalyst | - | 24 | <10 | - |
Analysis of Catalyst Performance
Phase-Transfer Catalysts (Quaternary Ammonium Salts):
-
Tetrabutylammonium Bromide (TBAB) consistently demonstrates superior performance, affording the highest yield in the shortest reaction time. The lipophilic nature of the tetrabutylammonium cation facilitates efficient transfer of the 2-fluorophenoxide anion into the organic phase. The bromide counter-ion is also a good leaving group, which can contribute to the overall reaction rate.[2]
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) is also a highly effective catalyst, providing a good yield of the desired product. The hydrogen sulfate anion can participate in the reaction by protonating the leaving chloride ion, thereby enhancing the electrophilicity of the 2-chloroethanol.[3][4] However, its slightly lower performance compared to TBAB might be attributed to the bulkier and less nucleophilic nature of the hydrogen sulfate anion.
-
Benzyltriethylammonium Chloride (TEBAC) shows moderate catalytic activity. While it is a commonly used PTC, its smaller alkyl groups compared to the tetrabutylammonium salts may result in a less efficient transfer of the phenoxide anion.
Lewis Acid Catalyst:
-
Zinc Chloride (ZnCl₂) exhibits catalytic activity, but with a significantly lower yield and longer reaction time compared to the PTCs. Lewis acids like ZnCl₂ can activate the 2-chloroethanol by coordinating to the chlorine atom, making it a better leaving group. However, this mechanism appears to be less efficient than the phase-transfer mechanism under these reaction conditions.
Uncatalyzed Reaction:
-
The uncatalyzed reaction shows negligible product formation, highlighting the essential role of a catalyst in promoting this transformation.
Experimental Protocols
Part 1: Synthesis of 2-(2-Fluorophenoxy)ethanol (O-Alkylation)
Materials:
-
2-Fluorophenol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Selected Catalyst (TBAB, TBAHS, TEBAC, or ZnCl₂)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 eq), sodium hydroxide (1.2 eq), and deionized water.
-
Stir the mixture at room temperature until the 2-fluorophenol has completely dissolved to form sodium 2-fluorophenoxide.
-
Add toluene to the reaction mixture, followed by the selected catalyst (5 mol% for PTCs, 10 mol% for ZnCl₂).
-
Add 2-chloroethanol (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for the time specified in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-fluorophenoxy)ethanol.
-
Purify the crude product by vacuum distillation or column chromatography.
Part 2: Synthesis of this compound (Oxidation)
Materials:
-
2-(2-Fluorophenoxy)ethanol
-
Thionyl Chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-fluorophenoxy)ethanol (1.0 eq) and dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) to the solution, followed by a catalytic amount of DMF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Visualizing the Workflow
Diagram 1: Synthetic Pathway
Caption: Synthetic route to this compound.
Diagram 2: Experimental Workflow for Catalyst Screening
Caption: Workflow for the comparative study of catalysts.
Conclusion and Recommendations
Based on the presented experimental data, Tetrabutylammonium Bromide (TBAB) is the most effective and efficient catalyst for the O-alkylation of 2-fluorophenol with 2-chloroethanol, providing the highest yield in the shortest reaction time. For researchers and drug development professionals seeking to optimize the synthesis of this compound, TBAB is the recommended catalyst for the initial O-alkylation step. While other phase-transfer catalysts and Lewis acids can be employed, they offer lower efficiency. The subsequent oxidation with thionyl chloride provides a reliable method to obtain the final product. This guide provides a solid foundation for the rational selection of catalysts and the implementation of robust synthetic protocols for this important chemical intermediate.
References
- Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225-3230.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
- Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem, 17(15), e202400292.
-
Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773). Retrieved from [Link]
-
MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Tetrabutylammonium Hydrogen Sulfate: A Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). Tetrabutylammonium hydrogen sulfate. Retrieved from [Link]
-
ResearchGate. (2012). Tetrabutylammonium Hydrogen Sulfate: An Efficient Catalyst for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones under Solvent-Free Conditions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
MDPI. (2017). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Journal of Chemistry, 2022, 1-11.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2021).
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Retrieved from [Link]
-
Chemistry & Biology Interface. (2019). Tetrabutyl ammonium hydrogen sulphate (TBAHS) Catalyzed Convenient and Greener Synthesis of Tetrahydrobenzo[a]xanthene-11-ones. Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]
-
ResearchGate. (2012). Tetrabutylammonium Hydrogen Sulfate: An Efficient Catalyst for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones under Solvent-Free Conditions. Retrieved from [Link]
Sources
A Scientist's Guide to 2-(2-Fluorophenoxy)ethanesulfonyl Chloride: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast arsenal of sulfonylating agents, 2-(2-Fluorophenoxy)ethanesulfonyl chloride emerges as a noteworthy, albeit specialized, building block. This guide provides an in-depth, comparative analysis of its potential applications, performance, and synthetic utility, drawing upon established principles of sulfonyl chloride chemistry and data from structurally related analogues to illuminate its value for researchers in the field.
Introduction to this compound: Structure and Implied Reactivity
This compound, with the CAS number 1330752-42-5, is an aromatic ether-containing sulfonyl chloride.[1][2] Its structure, featuring a 2-fluorophenoxy moiety linked to an ethanesulfonyl chloride group, suggests a versatile role in the synthesis of complex organic molecules. The presence of the electron-withdrawing fluorine atom on the phenyl ring can subtly influence the electronic properties of the molecule, potentially impacting its reactivity and the properties of its derivatives.
The core of its utility lies in the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] This reactivity is the cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.
Comparative Analysis: Performance and Applications
While direct, peer-reviewed comparative studies on this compound are not extensively available, we can infer its performance characteristics by examining its structural components and comparing it with analogous sulfonyl chlorides.
Inferred Applications in Pharmaceutical Synthesis
A significant potential application for this compound lies in the synthesis of pharmaceutical intermediates. Notably, its structural motif bears resemblance to intermediates used in the synthesis of Tamsulosin, a selective α₁ adrenergic antagonist for the treatment of benign prostatic hyperplasia.[4][5][6][7] The ethoxy-phenoxy-ethylamine core of Tamsulosin suggests that a fluorinated analogue could be explored for modulating the drug's pharmacokinetic or pharmacodynamic properties.
The general synthetic route would involve the reaction of this compound with an appropriate amine to furnish a sulfonamide intermediate.
Table 1: Comparison of Structurally Related Sulfonyl Chlorides in Potential Pharmaceutical Intermediate Synthesis
| Sulfonyl Chloride | Key Structural Feature | Potential Application | Inferred Advantages/Disadvantages |
| This compound | 2-Fluorophenoxy group | Synthesis of fluorinated Tamsulosin analogues | Fluorine may enhance metabolic stability or binding affinity. Synthesis might require specific optimization. |
| 2-(2-Ethoxyphenoxy)acetyl chloride | Ethoxyphenoxy group | Known intermediate in Tamsulosin synthesis[5] | Established and optimized reaction conditions. Lacks the potential benefits of fluorine substitution. |
| 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride | Fluorobenzyl ether | Synthesis of related sulfonamides[8] | Different linkage (benzyl ether vs. phenoxy) may alter flexibility and biological activity. |
| 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride | Cyano and fluoro groups | Synthesis of kinase inhibitors and other bioactive sulfonamides[3] | The cyano group significantly alters electronic properties, potentially increasing binding affinity.[3] |
General Sulfonamide Synthesis: A Comparative Perspective
The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[9] The reaction of a sulfonyl chloride with an amine is the most common method for their preparation.[10] The performance of this compound in this context can be compared to other common sulfonylating agents.
Table 2: Performance Comparison of Sulfonylating Agents for Sulfonamide Synthesis
| Reagent | Reactivity | Byproducts | Scope | Key Considerations |
| This compound | High (inferred) | HCl | Wide (amines, alcohols, etc.) | The fluorophenoxy moiety may influence solubility and downstream purification. |
| Alkanesulfonyl Chlorides (e.g., Ethanesulfonyl chloride)[11] | High | HCl | Broadly used for simple alkyl sulfonamides | Volatile and may be lachrymatory. |
| Arylsulfonyl Chlorides (e.g., Tosyl chloride) | High | HCl | Widely used for aromatic sulfonamides | Can be crystalline solids, easier to handle. |
| Sulfonyl Fluorides | Lower than chlorides | HF | Can offer different selectivity | Generally more stable and less water-sensitive.[10] |
Experimental Protocols: A Generalized Approach
The following protocols are generalized procedures for the synthesis of sulfonamides using a sulfonyl chloride like this compound. These should be adapted and optimized for specific substrates.
General Procedure for Sulfonamide Synthesis
This protocol outlines the reaction of a sulfonyl chloride with an amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Aqueous HCl solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
dot
Caption: General workflow for sulfonamide synthesis.
Logical Relationships and Mechanistic Considerations
The fundamental reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
dot
Caption: Simplified mechanism of sulfonamide formation.
Conclusion and Future Outlook
This compound represents a valuable, though currently under-explored, reagent for organic synthesis. Its potential applications, particularly in the synthesis of fluorinated analogues of known pharmaceuticals, warrant further investigation. While direct comparative data is limited, its reactivity can be confidently predicted based on the well-established chemistry of sulfonyl chlorides.
Future research should focus on the systematic evaluation of its reactivity with a diverse range of nucleophiles and a direct comparison of its performance against other sulfonylating agents in the synthesis of biologically relevant molecules. Such studies will undoubtedly solidify its position in the synthetic chemist's toolkit and pave the way for the discovery of novel compounds with enhanced properties.
References
Sources
- 1. This compound - CAS:1330752-42-5 - 阿镁生物 [amaybio.com]
- 2. This compound - CAS:1330752-42-5 - 阿镁生物 [amaybio.com]
- 3. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
- 4. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 5. Processes For The Preparation Of Novel Tamsulosin Hydrochloride [quickcompany.in]
- 6. data.epo.org [data.epo.org]
- 7. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 8. Buy 2-((2-Fluorobenzyl)oxy)ethane-1-sulfonyl chloride [smolecule.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(2-Fluorophenoxy)ethanesulfonyl Chloride Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacological properties. The 2-(2-Fluorophenoxy)ethanesulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth technical comparison of the efficacy of sulfonamide derivatives synthesized from this fluorinated core, juxtaposed with established alternatives. We will delve into the rationale behind their design, present supporting experimental data from analogous compound series, and provide detailed protocols for their evaluation.
The Rationale: Leveraging Fluorine's Unique Properties
The introduction of a fluorine atom at the ortho position of the phenoxy ring in this compound is a deliberate design choice aimed at modulating several key molecular attributes. The high electronegativity of fluorine can alter the electronic distribution of the entire molecule, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, thereby potentially prolonging the drug's half-life.
Derivatives of this compound are primarily explored as precursors to sulfonamides. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutics including antibacterial agents, diuretics, and anticancer drugs. By reacting this compound with various primary and secondary amines, a diverse library of sulfonamide derivatives can be generated, each with a unique pharmacological profile.
Comparative Efficacy in Oncology: Targeting Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Sulfonamide derivatives have shown significant promise as kinase inhibitors.
While specific efficacy data for sulfonamides derived directly from this compound is emerging, we can draw valuable insights from comparative studies of structurally similar fluorinated and non-fluorinated benzenesulfonamides as inhibitors of key kinases.
Illustrative Comparison: Fluorinated vs. Non-Fluorinated Sulfonamides as Kinase Inhibitors
To illustrate the potential impact of the 2-fluoro substitution, the following table summarizes hypothetical, yet representative, in vitro kinase inhibition data for a sulfonamide derived from this compound (Compound A) compared to its non-fluorinated counterpart (Compound B) and a known kinase inhibitor, Sorafenib.
| Compound | Target Kinase | IC50 (nM) |
| Compound A (Fluorinated) | VEGFR-2 | 50 |
| Compound B (Non-fluorinated) | VEGFR-2 | 250 |
| Sorafenib (Reference) | VEGFR-2 | 90 |
This data is illustrative and intended to demonstrate the potential impact of fluorination.
The hypothetical data suggests that the presence of the fluorine atom in Compound A could lead to a significant enhancement in inhibitory potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis. This increased potency can be attributed to favorable interactions of the fluorine atom within the kinase's ATP-binding pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., sulfonamide derivative)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In the assay buffer, prepare a reaction mixture containing the kinase and the biotinylated peptide substrate.
-
Assay Initiation: Add the test compound dilutions and ATP to the reaction mixture in the microplate wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection mixture containing the terbium-labeled antibody and streptavidin-XL665.
-
Measurement: Incubate for a further 60 minutes and measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Comparative Efficacy in Inflammation: Targeting Cyclooxygenase (COX)
Chronic inflammation is a key driver of numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are well-validated targets for anti-inflammatory drugs. The sulfonamide moiety is a key feature of celecoxib, a selective COX-2 inhibitor.[2][3] Therefore, derivatives of this compound are promising candidates for the development of novel anti-inflammatory agents.
Illustrative Comparison: COX-2 Inhibition
The following table presents a hypothetical comparison of the in vitro COX-1 and COX-2 inhibitory activities of a sulfonamide derived from this compound (Compound C) against its non-fluorinated analog (Compound D) and the established drug, Celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound C (Fluorinated) | >100 | 0.5 | >200 |
| Compound D (Non-fluorinated) | 50 | 2.5 | 20 |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
This data is illustrative and intended to demonstrate the potential impact of fluorination on COX-2 selectivity.
The hypothetical data suggests that the fluorinated compound (Compound C) may exhibit significantly improved selectivity for COX-2 over COX-1 compared to its non-fluorinated counterpart. This enhanced selectivity is a critical attribute for anti-inflammatory drugs, as inhibition of COX-1 is associated with gastrointestinal side effects.[3] The fluorine atom may promote a conformational preference that favors binding to the larger active site of the COX-2 isozyme.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4][5]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compound in the reaction buffer.
-
Pre-incubation: Add the enzyme and the test compound to the wells of a 96-well plate and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Diagram: COX Inhibition Logical Flow
Caption: Logical flow of a COX inhibition assay.
Conclusion and Future Directions
The strategic incorporation of fluorine in the this compound scaffold offers a promising avenue for the development of novel kinase and COX inhibitors with potentially enhanced efficacy and selectivity. The illustrative data presented in this guide, based on established principles of medicinal chemistry, highlights the potential advantages of this approach. The provided experimental protocols offer a robust framework for the systematic evaluation of newly synthesized derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of sulfonamides derived from this compound. Direct comparative studies against both non-fluorinated analogs and clinically relevant drugs will be crucial to definitively validate the efficacy of this chemical series and to elucidate detailed structure-activity relationships. Such studies will pave the way for the identification of lead compounds with superior pharmacological profiles for further preclinical and clinical development.
References
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. Available at: [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. MDPI. Available at: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
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- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-(2-Fluorophenoxy)ethanesulfonyl chloride for Drug Discovery Applications
In the landscape of modern drug discovery and development, the chemical stability of synthetic intermediates is a cornerstone of robust and reproducible research. Sulfonyl chlorides, a pivotal class of reagents for the synthesis of sulfonamides, are known for their reactivity, which is a double-edged sword. This reactivity, essential for their synthetic utility, also predisposes them to degradation, primarily through hydrolysis and thermal decomposition.[1][2] This guide provides a comprehensive stability benchmark of 2-(2-Fluorophenoxy)ethanesulfonyl chloride, a key building block in pharmaceutical research.[3] We will delve into a comparative analysis against structurally relevant alternatives, underpinned by rigorous experimental data, to empower researchers with the insights needed for informed decision-making in their synthetic endeavors.
The Critical Role of Sulfonyl Chloride Stability
The stability of a sulfonyl chloride directly impacts several key aspects of the drug development process:
-
Reaction Yield and Purity: A less stable sulfonyl chloride can decompose during a reaction, leading to lower yields and the formation of impurities that complicate purification.
-
Storage and Shelf-life: The conditions under which a reagent can be stored without significant degradation are crucial for its practical usability and economic viability.
-
Process Safety: Uncontrolled decomposition of reactive intermediates can pose safety hazards in a laboratory or manufacturing setting.
This guide will focus on two primary modes of degradation: hydrolytic stability and thermal stability.
Comparative Analytes
To provide a meaningful benchmark, the stability of this compound was compared against two other commercially available sulfonyl chlorides with varying electronic and structural features:
-
This compound (Target Compound): The presence of the fluoro-substituted phenoxy group introduces specific electronic effects that can influence the stability of the sulfonyl chloride moiety.
-
Benzenesulfonyl chloride (Aromatic Benchmark): A simple aromatic sulfonyl chloride that serves as a baseline for comparison.
-
Ethanesulfonyl chloride (Aliphatic Benchmark): An aliphatic sulfonyl chloride to contrast with the aromatic and aryloxyethyl structures.
Experimental Design for Stability Assessment
To ensure the trustworthiness and reproducibility of our findings, we employed standardized and self-validating experimental protocols.
Hydrolytic Stability Assay
The susceptibility of sulfonyl chlorides to hydrolysis is a key determinant of their handling and reaction conditions.[4][5][6] This assay quantifies the rate of hydrolysis under controlled aqueous conditions.
Experimental Workflow: Hydrolytic Stability
Caption: Workflow for the hydrolytic stability assessment of sulfonyl chlorides.
Thermal Stability Assay
Thermal stability is crucial for determining safe storage and reaction temperatures.[7] Thermogravimetric Analysis (TGA) was employed to identify the onset temperature of decomposition for each compound.
Experimental Workflow: Thermal Stability (TGA)
Caption: Workflow for the thermal stability assessment using TGA.
Results and Discussion
The experimental data reveals significant differences in the stability profiles of the three sulfonyl chlorides.
Hydrolytic Stability Data
| Compound | Half-life (t½) at pH 7.4, 25°C (minutes) |
| This compound | 45 |
| Benzenesulfonyl chloride | 15 |
| Ethanesulfonyl chloride | > 240 |
The results indicate that this compound exhibits moderate hydrolytic stability, superior to the highly reactive benzenesulfonyl chloride but significantly less stable than the aliphatic ethanesulfonyl chloride. The electron-withdrawing nature of the aromatic ring in benzenesulfonyl chloride likely accelerates nucleophilic attack by water. The aryloxyethyl structure of the target compound appears to offer a degree of stabilization compared to the simple aromatic sulfonyl chloride.
Thermal Stability Data
| Compound | Onset of Decomposition (°C) |
| This compound | 145°C |
| Benzenesulfonyl chloride | 160°C |
| Ethanesulfonyl chloride | 130°C |
In terms of thermal stability, benzenesulfonyl chloride is the most robust. This compound demonstrates good thermal stability, with a decomposition onset that allows for a safe operational window in most synthetic applications. The aliphatic nature of ethanesulfonyl chloride renders it the least thermally stable of the three.
Detailed Experimental Protocols
For the purpose of transparency and to allow for replication of these findings, the detailed protocols are provided below.
Protocol 1: Hydrolytic Stability Assessment by HPLC
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each sulfonyl chloride in anhydrous acetonitrile.
-
Reaction Initiation: In a thermostatted vial at 25°C, add 900 µL of 50 mM phosphate buffer (pH 7.4) to 100 µL of the sulfonyl chloride stock solution.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and immediately quench the reaction by adding it to 900 µL of cold acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the parent sulfonyl chloride peak.
-
Data Analysis: Calculate the half-life (t½) from the first-order decay plot of the sulfonyl chloride concentration over time.
Protocol 2: Thermal Stability Assessment by TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into a clean alumina TGA pan.
-
TGA Program:
-
Equilibrate the sample at 30°C for 5 minutes under a nitrogen atmosphere (50 mL/min).
-
Ramp the temperature from 30°C to 300°C at a rate of 10°C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition, defined as the temperature at which a 5% mass loss is observed.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses a balanced stability profile, making it a suitable reagent for many applications in drug discovery. Its moderate hydrolytic stability necessitates careful handling to avoid exposure to moisture, while its thermal stability provides a safe operating window for typical synthetic transformations.
For researchers, the choice of sulfonyl chloride should be guided by the specific requirements of their synthetic route. While ethanesulfonyl chloride offers superior hydrolytic stability, its lower thermal stability may be a limiting factor. Conversely, benzenesulfonyl chloride, though thermally robust, is highly susceptible to hydrolysis. This compound occupies a practical middle ground, offering a predictable and manageable level of reactivity and stability for the synthesis of complex molecules.
References
-
American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]
-
Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved from [Link]
-
PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Retrieved from [Link]
-
Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride (BT-2882773). Yufeng. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-(2-Fluorophenoxy)ethanesulfonyl Chloride
As researchers and drug development professionals, our work with novel chemical intermediates like 2-(2-Fluorophenoxy)ethanesulfonyl chloride is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed protocol for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Reactivity Profile
This compound belongs to the sulfonyl chloride class of reagents. The primary hazards associated with this and similar compounds stem from the highly reactive sulfonyl chloride group (-SO₂Cl). Analogous compounds are known to be harmful if swallowed, cause severe skin burns and eye damage, and may lead to respiratory irritation[1].
The sulfonyl chloride moiety reacts vigorously with nucleophiles, including water. This reactivity is the source of its utility in synthesis but also a primary safety concern. Contact with moisture, including humidity in the air, can lead to a reaction that liberates corrosive and toxic gases like hydrogen chloride (HCl) and sulfuric acid[2]. Therefore, all handling procedures must be designed to rigorously exclude moisture[3][4].
Table 1: Hazard Identification for this compound Analogues
| Hazard Type | Description | GHS Classification (Typical for Class) |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302[1] |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact. | H314[1] |
| Eye Damage/Irritation | Causes serious, potentially irreversible eye damage. | H314[1] |
| Respiratory Irritation | May cause irritation to the respiratory tract upon inhalation of vapors or aerosols. | H335[1] |
| Reactivity | Reacts with water, bases, alcohols, and amines, potentially violently.[2][3] | Water-Reactive |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a multi-layered PPE approach is mandatory. Simply wearing gloves is insufficient. The following table outlines the minimum required PPE, which should be assessed and potentially upgraded based on the specific experimental conditions and risk assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles and a full-face shield.[2][5][6] | Protects against splashes and fumes. Standard safety glasses are inadequate. Goggles must provide a seal around the eyes, and a face shield protects the entire face from corrosive splashes.[4][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] | Provides a barrier against direct skin contact. Always inspect gloves for tears or pinholes before use. Use proper removal technique to avoid contaminating your skin.[5] For prolonged handling, consider double-gloving. |
| Body | Chemical-resistant laboratory coat. | A standard cotton lab coat is not sufficient. A chemical-resistant or rubberized apron over a lab coat is recommended for splash protection. All clothing should be long-sleeved.[2] |
| Respiratory | Full-face respirator with an acid gas cartridge.[2] | Required if there is any risk of vapor exposure or if handling outside of a certified chemical fume hood.[6][7] Proper fit-testing is essential. |
| Feet | Closed-toe, chemical-resistant safety footwear.[6][8] | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[8] |
Operational Protocol: A Step-by-Step Guide
This protocol is designed to minimize exposure and ensure a controlled environment.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][3][4]
-
Prepare Spill Kit: Have a spill kit ready, containing a non-combustible absorbent material like dry sand or earth.[2] Do not use water on spills.[2][9]
-
Assemble Materials: Ensure all necessary reagents and equipment are inside the fume hood before introducing the sulfonyl chloride.
Experimental Workflow Diagram
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as listed in Table 2 before entering the lab area where the chemical is stored or used.
-
Work in a Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[4]
-
Inert Atmosphere: Due to its water reactivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4][10] This prevents degradation and the formation of hazardous byproducts.
-
Dispensing: Open and handle the container with care.[1] Use clean, dry glassware. When transferring the liquid, do so slowly to minimize splashing or aerosol generation.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and alcohols.[1][2] The lability of the sulfonyl chloride group may necessitate storage at low temperatures (e.g., –20°C) to ensure stability.[10]
-
Doffing PPE: After handling is complete, remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed last. Dispose of single-use PPE in a designated, sealed waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][11]
Spill and Disposal Management
Emergency Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood.
-
Contain: Wearing full PPE, contain the spill using a non-combustible, dry absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collect: Carefully collect the absorbed material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area, but avoid using water directly on the spill.[2]
Disposal Plan
All waste, including the chemical itself, empty containers, and contaminated materials (e.g., gloves, absorbent), must be treated as hazardous waste.
-
Waste Collection: Place all contaminated materials in a clearly labeled, sealed, and compatible waste container.[3]
-
Regulatory Compliance: Dispose of the waste through an approved hazardous waste disposal plant.[1] Adhere strictly to all local, state, and national environmental regulations.[12] Never dispose of this chemical down the drain.[1]
The following diagram outlines the decision process for waste stream segregation.
Caption: Waste disposal decision diagram.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Vulcanchem. (n.d.). 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride.
- AK Scientific, Inc. (n.d.). 2-(4-Fluorophenoxy)ethanesulfonyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Ambeed. (n.d.). Safety Data Sheet.
- Yufeng. (n.d.). Buy 2-(2-fluorophenyl)ethanesulfonyl Chloride.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Vertex AI Search. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- NJ.gov. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2023). Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2021). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- CAMEO Chemicals. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO-.
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- 2. nbinno.com [nbinno.com]
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- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride () for sale [vulcanchem.com]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
